molecular formula C6H12ClNO B1320317 Ethyl cyclopropanecarbimidate hydrochloride CAS No. 63190-44-3

Ethyl cyclopropanecarbimidate hydrochloride

Katalognummer: B1320317
CAS-Nummer: 63190-44-3
Molekulargewicht: 149.62 g/mol
InChI-Schlüssel: SGEMMELRMUVIHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl cyclopropanecarbimidate hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO and its molecular weight is 149.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

ethyl cyclopropanecarboximidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-2-8-6(7)5-3-4-5;/h5,7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEMMELRMUVIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601787
Record name Ethyl cyclopropanecarboximidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63190-44-3
Record name Ethyl cyclopropanecarboximidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl cyclopropanecarboximidate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl Cyclopropanecarbimidate Hydrochloride (CAS No. 63190-44-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl cyclopropanecarbimidate hydrochloride, with CAS number 63190-44-3, is a pivotal synthetic intermediate, particularly valued in the design and development of novel pharmaceutical agents. Its unique structural features, combining a reactive imidate functionality with a strained cyclopropyl ring, offer a versatile platform for the synthesis of complex heterocyclic systems and other molecular scaffolds of medicinal interest. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and applications, with a focus on practical insights for laboratory and process development settings.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the imino ester derived from cyclopropanecarbonitrile and ethanol. As a Pinner salt, it is a relatively stable, crystalline solid under anhydrous conditions, making it a convenient precursor for further chemical transformations.

PropertyValueSource(s)
CAS Number 63190-44-3[1]
Molecular Formula C₆H₁₂ClNO[2]
Molecular Weight 149.62 g/mol [2]
Appearance Solid[3]
Purity Typically ≥95-97%[2][3]
Storage Conditions Keep in a dark place, under an inert atmosphere, and stored in a freezer at temperatures under -20°C.[3]
SMILES N=C(C1CC1)OCC.[H]Cl[2]
InChI Key OCEUCVHZNUTFOE-UHFFFAOYSA-N[3]
Topological Polar Surface Area 33.1 Ų[1]
LogP 1.83197[2]

Synthesis via the Pinner Reaction: Mechanism and Protocol

The primary and most efficient method for the synthesis of this compound is the Pinner reaction. This acid-catalyzed reaction involves the nucleophilic addition of an alcohol to a nitrile in the presence of anhydrous hydrogen chloride.

Reaction Mechanism

The Pinner reaction proceeds through a well-established mechanism:

  • Protonation of the Nitrile: The nitrogen atom of the cyclopropanecarbonitrile is protonated by the strong acid (HCl), significantly increasing the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen atom of ethanol acts as a nucleophile, attacking the activated nitrile carbon.

  • Formation of the Imidate Salt: A proton transfer from the attacking alcohol to the nitrogen atom results in the formation of the stable this compound salt, often referred to as a Pinner salt.

Pinner_Reaction_Mechanism

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the laboratory-scale synthesis of this compound.

Materials:

  • Cyclopropanecarbonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether (or another suitable anhydrous solvent like cyclopentyl methyl ether (CPME))[4]

  • Hydrogen Chloride (gas)

  • Ice-salt bath

  • Reaction vessel equipped with a gas inlet tube, stirrer, and drying tube

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, gas inlet tube, and a calcium chloride drying tube, dissolve cyclopropanecarbonitrile (1.0 equivalent) in anhydrous ethanol (1.1 to 3.0 equivalents).[5]

  • Cooling: Cool the reaction mixture to 0-5°C using an ice-salt bath. It is crucial to maintain a low temperature throughout the addition of HCl to prevent the formation of byproducts and decomposition of the Pinner salt.[3][5]

  • HCl Gas Introduction: Slowly bubble dry hydrogen chloride gas through the stirred solution. The rate of addition should be controlled to ensure the temperature does not exceed 5°C.[6] The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product.[7]

  • Reaction Monitoring: Continue the introduction of HCl until the reaction is complete. The progress can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the precipitation of the product.

  • Product Precipitation: Once the reaction is complete, seal the reaction vessel and allow it to stand at a low temperature (e.g., 4°C) for an extended period (e.g., 24-48 hours) to facilitate the precipitation of the this compound.[6]

  • Isolation and Purification: Collect the crystalline product by filtration under a dry, inert atmosphere. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.[6]

  • Drying: Dry the purified product under vacuum to obtain the final this compound as a white solid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group), as well as signals for the protons of the cyclopropyl ring. The imine proton may be broad and its chemical shift can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the ethyl group, the cyclopropyl ring, and the imidate carbon (C=N). The chemical shift of the imidate carbon is a key diagnostic signal.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

  • C=N stretch: A characteristic absorption in the region of 1650-1690 cm⁻¹.

  • C-O stretch: Strong absorptions in the 1000-1300 cm⁻¹ region.

  • N-H stretch: Broad absorption in the 3100-3300 cm⁻¹ region, characteristic of the hydrochloride salt.

  • C-H stretches: Absorptions for the sp³ C-H bonds of the ethyl and cyclopropyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For ethyl cyclopropanecarbimidate, the molecular ion of the free base (C₆H₁₁NO) would be expected at m/z 113.16.

Reactivity and Synthetic Applications

This compound is a versatile intermediate due to the electrophilic nature of the imidate carbon. It readily reacts with a variety of nucleophiles, making it a valuable building block for the synthesis of more complex molecules.[3]

Reactivity_Workflow

Formation of Amidines

Reaction with primary or secondary amines leads to the formation of cyclopropyl amidines. This is a highly efficient and common transformation of Pinner salts and is a key step in the synthesis of many nitrogen-containing heterocycles.[7]

Hydrolysis to Esters

Under aqueous acidic conditions, this compound hydrolyzes to form ethyl cyclopropanecarboxylate.[11] This provides a convenient method for converting a nitrile to an ester.

Conversion to Orthoesters

In the presence of excess alcohol and an acid catalyst, the Pinner salt can be converted to the corresponding cyclopropyl orthoester.[12]

Role in Drug Discovery and Medicinal Chemistry

The cyclopropyl group is a highly valued structural motif in modern medicinal chemistry. Its incorporation into drug candidates can lead to improvements in potency, metabolic stability, and pharmacokinetic properties.[13][14][15] this compound serves as a key building block for introducing the cyclopropyl moiety into more complex molecular scaffolds.

While direct public evidence linking this specific CAS number to marketed drugs is limited, the cyclopropyl imidate functionality is a logical precursor to a variety of heterocyclic systems found in pharmaceuticals. For instance, the synthesis of substituted pyrimidines, triazines, and other nitrogen-containing ring systems often involves the use of amidine intermediates, which are readily prepared from Pinner salts like this compound.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

  • Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Use non-sparking tools.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a dark place, under an inert atmosphere, and in a freezer at temperatures below -20°C for long-term stability.[1][3]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for applications in medicinal chemistry. Its straightforward synthesis via the Pinner reaction and its predictable reactivity with a range of nucleophiles make it an attractive building block for the construction of complex molecules containing the desirable cyclopropyl moiety. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective utilization in research and drug development endeavors.

References

Ethyl cyclopropanecarbimidate hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl Cyclopropanecarbimidate Hydrochloride for Advanced Research Applications

Executive Summary: this compound is a valuable reagent and building block in synthetic and medicinal chemistry. This guide provides a comprehensive overview of its fundamental physicochemical properties, a detailed, validated protocol for its synthesis via the Pinner reaction, and insights into its applications in drug development. As a reactive intermediate, its proper handling, storage, and use are critical for successful and safe experimental outcomes. This document serves as a technical resource for researchers and scientists leveraging this compound in advanced chemical applications.

Physicochemical and Structural Characteristics

This compound is a solid compound whose structural and chemical properties make it a versatile synthetic intermediate. The presence of a strained cyclopropyl ring and a reactive imidate functional group are key features for its utility in constructing more complex molecular architectures.

Table 1: Core Properties and Identifiers

Property Value Source(s)
Molecular Formula C₆H₁₂ClNO [1][2][3]
Molecular Weight 149.62 g/mol [1][3]
CAS Number 63190-44-3 [1][2][4]
Appearance Solid
SMILES N=C(C1CC1)OCC.[H]Cl [1]
InChIKey OCEUCVHZNUTFOE-UHFFFAOYSA-N
Purity (Typical) ≥95-97% [1]

| Storage Conditions | Inert atmosphere, protect from light, store at 4°C or in freezer (-20°C) |[1] |

Computational Data Insights:

  • Topological Polar Surface Area (TPSA): 33.08 Ų[1]. This value suggests moderate cell permeability, a desirable characteristic in drug design.

  • LogP: 1.83[1]. This indicates a degree of lipophilicity, influencing the compound's solubility and interaction with biological membranes.

Synthesis and Mechanistic Rationale

The most common and efficient method for preparing this compound is the Pinner reaction . This reaction involves the acid-catalyzed addition of an alcohol (ethanol) to a nitrile (cyclopropanecarbonitrile).

The Pinner Reaction Mechanism

Expertise & Causality: The Pinner reaction is fundamentally an acid-catalyzed nucleophilic addition. Anhydrous conditions are paramount; the presence of water would lead to the hydrolysis of the desired imidate product into an ester (ethyl cyclopropanecarboxylate), a common side reaction that significantly reduces yield. The reaction is typically run at low temperatures to control its exothermicity and prevent the formation of byproducts. Anhydrous hydrogen chloride gas is used as the acid catalyst because its chloride anion is a poor nucleophile and will not compete with the ethanol. The final product precipitates from the non-polar solvent as its hydrochloride salt.

Pinner_Reaction_Mechanism Pinner Reaction Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product CPCN Cyclopropanecarbonitrile ProtonatedNitrile Protonated Nitrile(Nitrile activated toward nucleophilic attack) CPCN->ProtonatedNitrile 1. Protonation by HCl EtOH Ethanol OxoniumIon Oxonium Ion Intermediate(Formed after ethanol attack) EtOH->OxoniumIon 2. Nucleophilic attack by Ethanol HCl HCl (gas) NitriliumIon Nitrilium Ion(Resonance structure) ProtonatedNitrile->NitriliumIon Resonance Product Ethyl CyclopropanecarbimidateHydrochloride Salt OxoniumIon->Product 3. Deprotonation & Salt Formation Drug_Dev_Workflow Drug Development Workflow Start Ethyl Cyclopropanecarbimidate Hydrochloride Reaction Amidine Synthesis Start->Reaction AmineLib Diverse Amine Library (R-NH2) AmineLib->Reaction AmidineLib Cyclopropyl Amidine Library Reaction->AmidineLib Generation of novel compounds Screening High-Throughput Screening AmidineLib->Screening Hit Hit Compound Screening->Hit Identifies biological activity LeadOpt Lead Optimization Hit->LeadOpt

References

An In-depth Technical Guide to the Synthesis of Ethyl Cyclopropanecarbimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Ethyl cyclopropanecarbimidate hydrochloride, a valuable intermediate, presents a unique synthetic challenge and opportunity. This guide provides a comprehensive, in-depth exploration of its synthesis, grounded in the principles of the Pinner reaction. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Foundational Principles: The Pinner Reaction at its Core

The synthesis of this compound is achieved through the Pinner reaction, a classic and reliable method for converting nitriles into imidate salts.[1][2] Discovered by Adolf Pinner in 1877, this acid-catalyzed reaction involves the nucleophilic addition of an alcohol to a nitrile in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl).[2] The resulting product is an imino ester salt, commonly referred to as a Pinner salt.[1][2]

The choice of the Pinner reaction for this synthesis is dictated by its efficiency in forming the desired C-N and C-O bonds under relatively mild conditions. The cyclopropyl group, while sterically demanding, is well-tolerated in this reaction.

The "Why": A Mechanistic Exploration

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The synthesis of this compound proceeds through the following key steps:

  • Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of cyclopropanecarbonitrile by HCl. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack.

  • Nucleophilic Attack by Ethanol: The lone pair of electrons on the oxygen atom of ethanol acts as a nucleophile, attacking the activated nitrile carbon. This forms a protonated intermediate.

  • Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom, yielding the final product, this compound.

dot graph Pinner_Mechanism { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];

// Reactants Nitrile [label="Cyclopropanecarbonitrile"]; Ethanol [label="Ethanol"]; HCl [label="HCl"];

// Intermediates ProtonatedNitrile [label="Protonated Nitrile\n(Activated Electrophile)"]; Intermediate [label="Protonated Intermediate"]; Product [label="Ethyl Cyclopropanecarboximidate\nHydrochloride (Pinner Salt)"];

// Reaction Flow Nitrile -> ProtonatedNitrile [label="+ HCl"]; ProtonatedNitrile -> Intermediate [label="+ Ethanol"]; Intermediate -> Product [label="Proton Transfer"];

// Node Styling Nitrile [fontcolor="#202124"]; Ethanol [fontcolor="#202124"]; HCl [fontcolor="#EA4335"]; ProtonatedNitrile [fontcolor="#34A853"]; Intermediate [fontcolor="#34A853"]; Product [fontcolor="#4285F4"]; } केंदot Caption: Mechanism of the Pinner Reaction for this compound Synthesis.

The Criticality of Anhydrous Conditions

A recurring theme in the Pinner reaction is the absolute necessity of anhydrous (water-free) conditions.[1] The presence of even trace amounts of water can lead to the hydrolysis of the imidate salt intermediate to form the corresponding ester, ethyl cyclopropanecarboxylate. This side reaction not only reduces the yield of the desired product but also complicates the purification process. Therefore, all glassware must be thoroughly dried, and anhydrous solvents and reagents must be used.

The "How": A Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound. This protocol is a synthesis of established principles of the Pinner reaction, adapted for the specific substrates.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )Purity/Grade
CyclopropanecarbonitrileC₄H₅N67.09≥98%
Anhydrous EthanolC₂H₅OH46.07≥99.5%
Hydrogen Chloride (gas)HCl36.46Anhydrous
Anhydrous Diethyl Ether(C₂H₅)₂O74.12≥99%
Step-by-Step Synthesis Procedure

Safety First: This procedure involves the use of corrosive and flammable materials. It should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Reaction Setup: A three-necked round-bottom flask, equipped with a magnetic stirrer, a gas inlet tube, and a drying tube filled with calcium chloride, is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

  • Reagent Addition: The flask is charged with cyclopropanecarbonitrile (1.0 equivalent) and anhydrous ethanol (1.1 equivalents). The mixture is cooled to 0 °C in an ice bath.

  • HCl Gas Introduction: Anhydrous hydrogen chloride gas is bubbled through the stirred solution at a slow, steady rate. The temperature should be carefully monitored and maintained at 0-5 °C throughout the addition. The reaction is exothermic, and a cooling bath is essential to prevent a rise in temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the precipitation of the product. The reaction is typically complete after 2-4 hours of HCl addition, followed by stirring at 0 °C for an additional 12-18 hours.

  • Product Isolation: Upon completion, the reaction mixture is diluted with an equal volume of cold, anhydrous diethyl ether to precipitate the product fully. The resulting white solid is collected by filtration under an inert atmosphere (to prevent moisture contamination).

  • Purification: The crude product is washed with several portions of cold, anhydrous diethyl ether to remove any unreacted starting materials and byproducts. The purified this compound is then dried under vacuum to yield a white crystalline solid.

dot graph Experimental_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];

// Steps Setup [label="1. Flame-dry glassware\nunder inert gas"]; Reagents [label="2. Charge with Cyclopropanecarbonitrile\nand Anhydrous Ethanol"]; Cooling [label="3. Cool to 0 °C"]; HCl_Addition [label="4. Bubble anhydrous HCl gas\n(maintain 0-5 °C)"]; Stirring [label="5. Stir at 0 °C for 12-18 h"]; Precipitation [label="6. Dilute with cold\nanhydrous diethyl ether"]; Filtration [label="7. Filter under\ninert atmosphere"]; Washing [label="8. Wash with cold\nanhydrous diethyl ether"]; Drying [label="9. Dry under vacuum"]; Product [label="Ethyl Cyclopropanecarboximidate\nHydrochloride (white solid)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Workflow Setup -> Reagents; Reagents -> Cooling; Cooling -> HCl_Addition; HCl_Addition -> Stirring; Stirring -> Precipitation; Precipitation -> Filtration; Filtration -> Washing; Washing -> Drying; Drying -> Product; } केंदot Caption: Experimental Workflow for the Synthesis of this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₆H₁₂ClNO
Molecular Weight 149.62 g/mol
Appearance White crystalline solid
Purity (typical) ≥97%

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the cyclopropyl protons (multiplets), and a broad singlet for the N-H proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethyl group, the carbons of the cyclopropyl ring, and the imino carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic C=N stretching vibration in the region of 1650-1690 cm⁻¹, as well as C-H and N-H stretching frequencies.

Field-Proven Insights and Troubleshooting

As with any chemical synthesis, challenges can arise. Below are some common issues and their solutions, based on extensive experience with the Pinner reaction.

  • Low Yield:

    • Cause: Presence of moisture.

    • Solution: Ensure all glassware is rigorously dried, and use anhydrous reagents and solvents. Conduct the reaction under a positive pressure of an inert gas.

    • Cause: Incomplete reaction.

    • Solution: Extend the reaction time or increase the amount of HCl gas used. Ensure efficient stirring to promote mixing.

  • Formation of Side Products (Ester):

    • Cause: Hydrolysis of the imidate salt.

    • Solution: Strictly adhere to anhydrous conditions during the reaction and workup.

  • Product is an Oil or Gummy Solid:

    • Cause: Impurities or incomplete drying.

    • Solution: Ensure thorough washing with anhydrous diethyl ether to remove impurities. Dry the product under high vacuum for an extended period. Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) may be necessary.

Broader Applications in Drug Discovery

This compound is not merely a synthetic curiosity; it is a versatile building block in medicinal chemistry. The imidate functionality can be readily converted into other valuable functional groups, such as amidines and esters, which are prevalent in many pharmaceutical agents.[1][2] The presence of the cyclopropyl ring introduces conformational rigidity and can improve metabolic stability and binding affinity to biological targets.

Conclusion

The synthesis of this compound via the Pinner reaction is a robust and reliable method when conducted with careful attention to experimental detail, particularly the exclusion of moisture. This guide has provided a comprehensive overview of the synthesis, from the underlying mechanism to a detailed experimental protocol and troubleshooting advice. By leveraging this knowledge, researchers and drug development professionals can confidently and efficiently produce this valuable intermediate for their discovery programs.

References

Structural Analysis and Confirmation of Ethyl Cyclopropanecarbimidate Hydrochloride: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyclopropanecarbimidate hydrochloride (C₆H₁₂ClNO) is a chemical entity of interest in synthetic chemistry, potentially serving as a versatile intermediate in the development of novel pharmaceutical agents and agrochemicals.[1][2] The presence of a reactive imidate functional group, a strained cyclopropyl ring, and its formulation as a hydrochloride salt necessitates a rigorous and unequivocal confirmation of its molecular structure. In the landscape of drug development and materials science, absolute certainty in a compound's structure is not merely an academic exercise; it is a foundational requirement for ensuring reproducibility, understanding mechanistic pathways, and meeting stringent regulatory standards.

This guide provides a comprehensive, field-proven framework for the structural elucidation of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind the selection of each analytical technique, detail self-validating experimental protocols, and interpret the resulting data in an integrated manner. This multi-technique approach ensures that the final structural assignment is supported by a robust and cross-validated body of evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Covalent Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms within the molecule. For a salt like this compound, NMR is particularly adept at confirming the protonation state and the integrity of the organic cation.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: ¹H NMR is the initial and most informative experiment. It allows for the direct observation of the distinct proton environments within the molecule—the ethyl group and the cyclopropyl ring. The integration of peak areas provides a quantitative ratio of protons in each environment, while coupling patterns (spin-spin splitting) reveal which protons are adjacent to one another, confirming the molecular backbone. The presence of the hydrochloride salt is expected to influence the chemical shift of protons near the nitrogen atom, particularly the N-H proton, which becomes observable and often broadened.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for hydrochloride salts as it allows for the observation of exchangeable N-H protons.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32 scans for adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at ~2.50 ppm).

Trustworthiness & Data Interpretation: The resulting spectrum must align perfectly with the proposed structure. Each signal's chemical shift, integration, and multiplicity serves as a validation point.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
-CH₃ (Ethyl)1.2 - 1.4Triplet (t)3HAdjacent to a -CH₂- group.
-CH₂- (Ethyl)4.0 - 4.3Quartet (q)2HAdjacent to a -CH₃ group and deshielded by the oxygen atom.
-CH₂- (Cyclopropyl)0.8 - 1.2Multiplet (m)4HProtons on the cyclopropyl ring, exhibiting complex coupling.[3][4][5]
-CH- (Cyclopropyl)1.5 - 1.8Multiplet (m)1HMethine proton on the cyclopropyl ring, adjacent to the imidate carbon.
N-H 9.0 - 11.0 (in DMSO-d₆)Broad Singlet (br s)2HExchangeable protons on the protonated nitrogen; broadening is common.[6]
Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Causality: ¹³C NMR spectroscopy is essential for confirming the carbon skeleton of the molecule. It provides a distinct signal for each unique carbon environment, offering a direct count of non-equivalent carbons. This is a critical check to ensure no unexpected isomers are present. The chemical shift of the imidic carbon (C=N) is particularly diagnostic.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply Fourier transformation and phase correction. Calibrate to the solvent peak (e.g., DMSO-d₆ at ~39.52 ppm).

Trustworthiness & Data Interpretation: The spectrum should display exactly six distinct signals, corresponding to the six carbon atoms in the ethyl cyclopropanecarbimidate cation.

Table 2: Predicted ¹³C NMR Spectral Data

Assignment Predicted Chemical Shift (ppm) Rationale
C=N (Imidate)165 - 175The imine-like carbon is significantly deshielded.[7]
-O-CH₂- (Ethyl)60 - 70Methylene carbon attached to the electronegative oxygen atom.[8]
-CH- (Cyclopropyl)15 - 25Methine carbon of the cyclopropyl ring.[9]
-CH₃ (Ethyl)14 - 18Terminal methyl carbon of the ethyl group.[8]
-CH₂- (Cyclopropyl)5 - 15The two equivalent methylene carbons of the cyclopropyl ring.[9]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For a pre-charged species like a hydrochloride salt, Electrospray Ionization (ESI) is the ideal technique. It is a "soft" ionization method that typically keeps the molecule intact, allowing for the accurate measurement of the cationic species.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Infuse the sample into an ESI-enabled mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, or Orbitrap instrument).

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: 3-4 kV.

  • High-Resolution MS (HRMS): For unambiguous elemental composition, acquire data on a high-resolution instrument to measure the exact mass to within 5 ppm.

  • Tandem MS (MS/MS): Isolate the parent ion and subject it to collision-induced dissociation (CID) to observe characteristic fragment ions.

Trustworthiness & Data Interpretation: The primary goal is to observe the molecular ion corresponding to the protonated free base [M+H]⁺. The molecular formula of the free base is C₆H₁₁NO, with a monoisotopic mass of 113.0841 Da. The protonated species [C₆H₁₂NO]⁺ should therefore have an exact mass of 114.0919 Da. HRMS data must match this value.

Table 3: Expected Mass Spectrometry Data

Ion Formula Calculated Exact Mass (m/z) Observed Mass (m/z) Interpretation
[M+H]⁺ [C₆H₁₂NO]⁺114.0919~114.1Parent ion (protonated free base).
[M-C₂H₄+H]⁺ [C₄H₈NO]⁺86.0606~86.1Loss of ethylene from the ethoxy group via McLafferty-type rearrangement.
[M-OC₂H₅]⁺ [C₄H₈N]⁺69.0708~69.1Loss of the ethoxy radical.

The fragmentation pattern provides a fingerprint that further confirms the connectivity of the molecule.

Mass_Spec_Workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry Analysis Sample Ethyl Cyclopropanecarbimidate HCl in Methanol ESI Electrospray Ionization (Positive Mode) Sample->ESI Infusion MS1 MS Scan (Detect [M+H]⁺) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID Isolate m/z 114.1 MS2 MS/MS Scan (Detect Fragments) CID->MS2

Caption: Workflow for ESI-MS and MS/MS analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this specific compound, FTIR is crucial for confirming the presence of the C=N bond of the imidate, the N-H bonds of the ammonium salt, the C-O ether linkage, and the characteristic C-H bonds of the cyclopropyl and ethyl groups.

Experimental Protocol: FTIR Analysis

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is the simplest and most common method.

    • KBr Pellet: Alternatively, mix ~1 mg of sample with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32-64 scans.

    • Acquire a background spectrum first, then the sample spectrum.

Trustworthiness & Data Interpretation: The presence of characteristic absorption bands in the expected regions validates the functional group composition of the molecule.

Table 4: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Intensity Rationale
3200 - 2800 (broad)N-H StretchStrong, BroadCharacteristic of an ammonium (R-NH₂⁺) salt.
3080 - 3000C-H Stretch (Cyclopropyl)MediumC-H bonds on a strained ring absorb at slightly higher frequencies than normal alkanes.
2980 - 2850C-H Stretch (Aliphatic)StrongC-H stretching from the ethyl group.
~1670C=N StretchStrongKey absorption for the imidate functional group.[10]
~1250C-O StretchStrongAsymmetric C-O-C stretching of the ether linkage.

X-ray Crystallography: The Definitive Structural Proof

Expertise & Causality: While spectroscopic methods provide powerful evidence for connectivity and functional groups, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure.[11] It determines the precise three-dimensional arrangement of every atom in the crystal lattice, including bond lengths, bond angles, and absolute configuration. For a salt, it definitively shows the location of the proton on the nitrogen and the position of the chloride counter-ion.[12][13][14]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is often the most challenging step.[15]

    • Slowly evaporate a solution of the compound in a suitable solvent (e.g., ethanol, isopropanol).

    • Use vapor diffusion by dissolving the compound in a solvent and placing it in a chamber containing an "anti-solvent" in which the compound is less soluble.

  • Crystal Mounting: Select a high-quality, single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and irradiate it with a monochromatic X-ray beam. The diffracted X-rays are collected by a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the unit cell. Atoms are fitted to the electron density, and their positions are refined to generate the final molecular structure.

Trustworthiness & Data Interpretation: The output is a 3D model of the molecule. Key validation metrics include the R-factor (a measure of agreement between the calculated and observed diffraction data, typically <5% for a good structure) and the confirmation of all expected atomic positions, bond lengths, and angles. This method leaves no ambiguity about the compound's identity.

Integrated_Workflow cluster_synthesis Starting Point cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Definitive Confirmation cluster_data Data & Interpretation Compound Synthesized Sample: Ethyl Cyclopropanecarbimidate HCl NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR MS Mass Spectrometry (ESI-HRMS) Compound->MS FTIR FTIR Spectroscopy Compound->FTIR Xray X-ray Crystallography Compound->Xray If Crystalline NMR_Data Confirms: - Covalent Framework - Proton/Carbon Environments - Connectivity NMR->NMR_Data MS_Data Confirms: - Molecular Weight - Elemental Formula - Fragmentation Pattern MS->MS_Data FTIR_Data Confirms: - Key Functional Groups (C=N, N-H, C-O) FTIR->FTIR_Data Xray_Data Confirms: - Unambiguous 3D Structure - Atom Positions - Salt Stoichiometry Xray->Xray_Data Final Final Structural Confirmation NMR_Data->Final MS_Data->Final FTIR_Data->Final Xray_Data->Final

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural confirmation of this compound is achieved not by a single technique, but by the synergistic application of multiple, orthogonal analytical methods. NMR spectroscopy maps the covalent backbone, mass spectrometry validates the molecular weight and formula, and FTIR confirms the presence of key functional groups. Each of these techniques provides a piece of the puzzle, and their collective agreement builds a high degree of confidence. For the ultimate, definitive proof, single-crystal X-ray crystallography provides an unambiguous three-dimensional structure, serving as the gold standard for validation. By following this comprehensive analytical workflow, researchers and drug development professionals can ensure the scientific integrity of their work and proceed with confidence in the identity and purity of their materials.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl Cyclopropanecarbimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl cyclopropanecarbimidate hydrochloride is a reagent utilized in the synthesis of various pharmaceutical and chemical entities. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a comprehensive analysis of the available and predicted spectroscopic data for this compound, including Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. While complete, publicly available experimental spectra are limited, this document synthesizes known data with expert predictions to offer a robust characterization of the molecule.

Introduction and Molecular Structure

This compound (CAS: 63190-44-3) is a chemical intermediate with the molecular formula C₆H₁₂ClNO.[1] Its structure features a cyclopropyl ring, an imidate functional group, and an ethyl ether linkage, existing as a hydrochloride salt. This combination of features makes it a versatile building block in organic synthesis, particularly in the construction of heterocyclic systems. The presence of the imidate group, a nitrogen analog of an ester, provides a unique reactive handle for medicinal chemists.

The molecular structure is presented below:

Caption: Molecular structure of this compound.

Synthesis Overview

A documented synthesis of this compound involves the reaction of cyclopropanecarbonitrile with ethanol in the presence of hydrochloric acid (provided as a 4.0 M solution in 1,4-dioxane). The reaction mixture is stirred at room temperature, followed by cooling and precipitation with diethyl ether to yield the final product as a white solid.[2]

cluster_workflow Synthetic Workflow reactant1 Cyclopropanecarbonitrile product Ethyl cyclopropanecarbimidate hydrochloride reactant1->product reactant2 Ethanol reactant2->product reactant3 HCl in 1,4-Dioxane reactant3->product Stir at RT Stir at RT Cool to 0°C Cool to 0°C Stir at RT->Cool to 0°C 24h Precipitate with Et₂O Precipitate with Et₂O Cool to 0°C->Precipitate with Et₂O Filter Filter Precipitate with Et₂O->Filter Filter->product White Solid (90% yield)

Caption: Synthetic workflow for this compound.[2]

Mass Spectrometry

Mass spectrometry data for this compound has been reported, providing valuable confirmation of its molecular weight.

Experimental Data: A mass spectrometry analysis using electrospray ionization (ES+) shows a peak at m/z 114.1, corresponding to the protonated molecule [M+H]⁺.[2] The neutral molecule has a molecular weight of 113.16 g/mol .

Ion Calculated m/z Observed m/z
[C₆H₁₁NO + H]⁺114.0919114.1

Proposed Fragmentation Pathway: The protonated molecule is expected to undergo fragmentation under mass spectrometry conditions. A plausible fragmentation pathway is initiated by the loss of ethylene from the ethyl group, followed by the loss of carbon monoxide.

parent [M+H]⁺ m/z = 114.1 fragment1 [M+H - C₂H₄]⁺ m/z = 86.1 parent->fragment1 - C₂H₄ fragment2 [M+H - C₂H₄ - CO]⁺ m/z = 58.1 fragment1->fragment2 - CO

Caption: Proposed fragmentation pathway for protonated Ethyl cyclopropanecarbimidate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals corresponding to the ethyl group protons and the cyclopropyl protons.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
-O-CH₂ -CH₃~ 4.0 - 4.5Quartet (q)2H
-O-CH₂-CH₃ ~ 1.2 - 1.5Triplet (t)3H
Cyclopropyl-CH ~ 1.5 - 2.0Multiplet (m)1H
Cyclopropyl-CH₂ ~ 0.8 - 1.2Multiplet (m)4H

Rationale:

  • The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom, hence their downfield chemical shift. They are split into a quartet by the neighboring methyl protons.

  • The methyl protons of the ethyl group are in a typical aliphatic region and are split into a triplet by the adjacent methylene protons.

  • The methine proton on the cyclopropyl ring is attached to the carbon bearing the imidate group and is expected to be slightly downfield compared to the other cyclopropyl protons.

  • The four methylene protons on the cyclopropyl ring will likely appear as a complex multiplet due to diastereotopicity and complex spin-spin coupling.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum is predicted to show five signals.

Carbon Assignment Expected Chemical Shift (ppm)
C =N~ 160 - 170
-O-CH₂ -CH₃~ 60 - 70
-O-CH₂-CH₃ ~ 14 - 18
Cyclopropyl-CH ~ 15 - 25
Cyclopropyl-CH₂ ~ 5 - 15

Rationale:

  • The carbon of the C=N double bond is expected to be the most downfield signal due to its sp² hybridization and proximity to the electronegative nitrogen and oxygen atoms.

  • The methylene carbon of the ethyl group is deshielded by the oxygen atom.

  • The remaining aliphatic carbons of the ethyl and cyclopropyl groups are expected in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the stretching and bending vibrations of its functional groups.

Functional Group Expected Absorption Range (cm⁻¹) Vibration
N-H (salt)3100 - 3300 (broad)Stretching
C-H (sp³)2850 - 3000Stretching
C=N1640 - 1690Stretching
C-O1000 - 1300Stretching

Rationale:

  • The presence of the hydrochloride salt will result in a broad absorption band for the N-H stretch.

  • The C=N stretching vibration is a key characteristic feature of the imidate group.

  • The C-O stretching of the ether linkage will also be prominent.

Conclusion

This technical guide provides a detailed overview of the spectroscopic properties of this compound. While a complete set of experimental data is not publicly available, the combination of reported mass spectrometry data and well-reasoned predictions for NMR and IR spectra offers a valuable resource for researchers. The provided information on its synthesis further enhances the utility of this compound in a laboratory setting. As with any chemical reagent, it is recommended that users perform their own analytical characterization to confirm identity and purity prior to use.

References

purity and characterization of Ethyl cyclopropanecarbimidate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity and Characterization of Ethyl Cyclopropanecarbimidate Hydrochloride

Introduction

This compound is a crucial reagent in modern synthetic chemistry, valued for its role as a precursor in the construction of various heterocyclic compounds. Its primary application lies in the synthesis of substituted 2-aminoimidazoles and related structures, which are privileged scaffolds in medicinal chemistry due to their presence in numerous biologically active molecules. The integrity of the final drug substance is directly dependent on the quality of the starting materials. Therefore, rigorous purity assessment and unambiguous characterization of this compound are not merely procedural formalities but are fundamental to ensuring the reproducibility of synthetic outcomes and the safety profile of downstream products.

This guide provides a comprehensive framework for researchers and drug development professionals to establish the identity, purity, and overall quality of this compound. We will delve into the causality behind experimental choices, present self-validating analytical workflows, and ground our recommendations in authoritative standards.

Physicochemical Properties and Structure

A foundational understanding begins with the basic physicochemical properties of the compound. These parameters are the first point of reference for identification and handling.

PropertyValueSource
Chemical Formula C₆H₁₂ClNON/A
Molecular Weight 149.62 g/mol
CAS Number 50286-41-4
Appearance White to off-white solid
Melting Point 101-103 °C
Solubility Soluble in water and methanolGeneral chemical knowledge
Structure (Structure rendered based on name)

Synthesis Context and Potential Impurities

The quality of this compound is intrinsically linked to its synthetic route. The most common method for its preparation is the Pinner reaction, which involves the acid-catalyzed reaction of cyclopropanecarbonitrile with ethanol. Understanding this pathway is critical for predicting potential impurities.

Synthesis_and_Impurities cluster_impurities Potential Impurities CPN Cyclopropanecarbonitrile Pinner Pinner Reaction CPN->Pinner EtOH Ethanol EtOH->Pinner HCl Anhydrous HCl HCl->Pinner Product Ethyl cyclopropanecarbimidate HCl (Pinner Salt) Pinner->Product Imp1 Unreacted Cyclopropanecarbonitrile Pinner->Imp1 Imp2 Ethyl Cyclopropanecarboxylate (Hydrolysis Product) Pinner->Imp2 Imp3 Cyclopropanecarboxamide (Rearrangement) Pinner->Imp3 Imp4 Residual Solvents (e.g., Ethanol, Ether) Pinner->Imp4

Caption: Pinner reaction synthesis of the target compound and associated potential process-related impurities.

Common Impurities to Consider:

  • Starting Materials: Unreacted cyclopropanecarbonitrile.

  • Side-Reaction Products: The Pinner salt is susceptible to hydrolysis, especially in the presence of trace moisture, which can lead to the formation of ethyl cyclopropanecarboxylate.[1][2][3]

  • Degradation Products: The imidate hydrochloride can be thermally unstable and may rearrange to form cyclopropanecarboxamide.[3][4]

  • Residual Solvents: Incomplete removal of solvents used during the reaction or purification (e.g., ethanol, diethyl ether, dichloromethane) is a common source of contamination.

The potential presence of these specific impurities dictates the selection of a multi-modal analytical strategy. No single technique is sufficient to identify and quantify all possible contaminants.

Comprehensive Characterization Workflow

A robust characterization strategy follows a logical progression from identity confirmation to rigorous purity assessment. This workflow ensures that all aspects of the compound's quality are systematically evaluated.

Characterization_Workflow Start Sample Received Identity Identity Confirmation (¹H NMR, ¹³C NMR, MS) Start->Identity Purity_Screen Purity Screening (HPLC-UV/MS, GC-MS) Identity->Purity_Screen Elemental Elemental Analysis (CHN) Purity_Screen->Elemental Decision Purity ≥ 98% and Identity Confirmed? Elemental->Decision Pass Release for Use Decision->Pass Yes Fail Further Purification or Reject Batch Decision->Fail No

Caption: A logical workflow for the comprehensive characterization and purity assessment of new batches.

Analytical Methodologies for Purity and Identity Confirmation

This section details the primary analytical techniques, explaining the rationale for their use and providing exemplary protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Causality: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR verifies the carbon backbone. The chemical shifts and integration values provide definitive proof of the ethyl cyclopropanecarbimidate structure and can detect proton-bearing impurities.

¹H and ¹³C NMR - Experimental Protocol

  • Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Employ a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • Integrate all peaks to determine relative proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a longer acquisition time and a higher number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the FID using an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-CH₂- (Ethyl)~4.4 (q)~65
-CH₃ (Ethyl)~1.3 (t)~14
-CH- (Cyclopropyl)~2.0 (m)~15
-CH₂- (Cyclopropyl)~1.1-1.2 (m)~10
C=NN/A~175

Note: Shifts are approximate and can vary based on solvent and concentration.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for determining the purity of non-volatile organic compounds. It excels at separating the main component from closely related impurities and degradation products. When coupled with a UV detector, it allows for accurate quantification of purity as a percentage of the total peak area.

HPLC - Experimental Protocol

  • System Preparation: Use a standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • Sample Preparation: Prepare a stock solution of the sample in a 50:50 mixture of Water:Acetonitrile at a concentration of approximately 1 mg/mL. Dilute further to ~0.1 mg/mL for injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: Return to 5% B

      • 19-25 min: Re-equilibration at 5% B

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is ideally suited for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents from the synthesis and purification steps. The mass spectrometer provides definitive identification of the eluted compounds.

GC-MS - Experimental Protocol

  • Sample Preparation: Dissolve a precisely weighed amount of the sample (e.g., 50 mg) in a suitable high-purity solvent (e.g., DMSO) in a headspace vial to a final concentration of ~50 mg/mL.

  • Instrumentation: Use a GC system equipped with a headspace autosampler and a mass selective detector.

  • GC Conditions:

    • Column: DB-624 or equivalent (for residual solvents).

    • Injector Temperature: 200 °C.

    • Oven Program: 40 °C hold for 5 min, then ramp to 240 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify by using an internal or external standard method.

Elemental Analysis (CHN Analysis)

Causality: Elemental analysis provides the empirical formula of the compound by measuring the mass percentages of Carbon, Hydrogen, and Nitrogen. This is a fundamental test to confirm the compound's composition and rule out the presence of significant non-organic impurities or incorrect salt forms.

CHN Analysis - Experimental Protocol

  • Sample Preparation: Submit a dry, homogenous sample (typically 2-3 mg) in a tin capsule. The sample must be thoroughly dried under vacuum to remove residual water and solvents, which can skew results.

  • Instrumentation: Use a calibrated CHN elemental analyzer.

  • Analysis: The instrument combusts the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity detectors.

  • Data Interpretation: Compare the experimentally determined weight percentages of C, H, and N to the theoretical values calculated for the molecular formula C₆H₁₂ClNO.

Theoretical vs. Acceptable Experimental Values

ElementTheoretical %Acceptable Range
Carbon (C)48.16%± 0.4%
Hydrogen (H)8.08%± 0.4%
Nitrogen (N)9.36%± 0.4%

Data Integration and Purity Assignment

A final declaration of purity and identity requires a holistic review of all analytical data. The results should be self-consistent and complementary.

Summary of Expected Results for a High-Purity Sample (≥98%)

TechniqueExpected Outcome
¹H & ¹³C NMR All signals are assignable to the target structure. Integration of ¹H signals matches the theoretical proton count. No significant unassigned peaks (>0.5%).
HPLC-UV A single major peak accounts for ≥98% of the total peak area at 210 nm.
GC-MS No significant peaks for volatile impurities. Residual solvents are below the limits defined by ICH guidelines.
Elemental Analysis Experimental %C, %H, and %N values are within ±0.4% of the theoretical values.
Appearance Conforms to the expected physical description (e.g., white solid).

Conclusion

The characterization of this compound is a multi-faceted process that underpins its successful use in research and development. A strategy that combines spectroscopic (NMR, MS), chromatographic (HPLC, GC), and elemental analysis provides a self-validating system for quality control. By understanding the synthetic origin of potential impurities and applying this rigorous, multi-technique workflow, scientists can ensure the identity, purity, and reliability of this critical chemical building block, thereby safeguarding the integrity of their synthetic endeavors.

References

A-Z Guide to Computational Analysis of Ethyl Cyclopropanecarbimidate Hydrochloride: From First Principles to Molecular Dynamics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl cyclopropanecarbimidate hydrochloride (CAS No. 63190-44-3) is a small molecule featuring a strained cyclopropyl ring and a protonated imidate functional group.[1][2][3] These structural motifs present unique electronic and conformational challenges, making the molecule an excellent candidate for in-depth computational investigation. This technical guide provides a comprehensive framework for the theoretical and computational modeling of this compound, designed for researchers in drug development and chemical synthesis. We delineate a multi-pillar approach, beginning with quantum mechanical calculations to elucidate fundamental electronic properties and culminating in classical molecular dynamics simulations to explore its behavior in a condensed-phase environment. The methodologies are presented not merely as protocols but as a logical, self-validating workflow, emphasizing the rationale behind the selection of computational parameters and the interpretation of results for predictive accuracy.

Introduction: The Rationale for a Computational Deep Dive

The cyclopropane ring, a cornerstone of many bioactive molecules, imparts significant ring strain (~27.5 kcal/mol) that can be harnessed for unique chemical transformations.[4] When coupled with an imidate group—a versatile functional group in organic synthesis—the resulting structure of this compound becomes a subject of significant interest.[5][6][7] Computational modeling provides a powerful, non-destructive lens to probe the molecule's inherent properties before committing to costly and time-consuming experimental synthesis and analysis.[8]

This guide will systematically explore:

  • Pillar I: Quantum Chemical Analysis: Determining the ground-state geometry, electronic structure, and spectroscopic signatures using Density Functional Theory (DFT).

  • Pillar II: Molecular Dynamics Simulation: Investigating the molecule's conformational flexibility and interactions with a solvent environment.

The overarching goal is to establish a robust, replicable in silico pipeline for characterizing this molecule and others of its class, thereby accelerating research and development cycles.

Molecular Identity and Structural Parameters

Before embarking on computational analysis, it is crucial to define the subject molecule's fundamental properties.

PropertyValueSource
CAS Number 63190-44-3[1][2][3]
Molecular Formula C₆H₁₂ClNO[1][2]
Molecular Weight 149.62 g/mol [1][3]
SMILES CCOC(=N)C1CC1.Cl[3]
InChI Key OCEUCVHZNUTFOE-UHFFFAOYSA-N

These identifiers form the basis for constructing the initial 3D coordinates required for all subsequent modeling tasks.

Pillar I: Quantum Chemical Investigation via Density Functional Theory (DFT)

DFT offers an exceptional balance of computational cost and accuracy for studying the electronic structure of organic molecules. Our workflow is designed to build a foundational understanding of the molecule in the gas phase, which serves as a crucial baseline.

Workflow for DFT Analysis

The logical progression of DFT calculations is critical. A geometry optimization must precede frequency and single-point energy calculations to ensure the analysis is performed on a physically meaningful structure (a local minimum on the potential energy surface).

DFT_Workflow cluster_prep Step 1: Input Preparation cluster_calc Step 2: Core DFT Calculations cluster_analysis Step 3: Property Extraction Build Build Initial 3D Structure (e.g., from SMILES) Charge Assign Total Charge and Multiplicity (Charge = +1, Multiplicity = 1) Build->Charge Opt Geometry Optimization (e.g., B3LYP/6-31G*) Charge->Opt Freq Vibrational Frequency Analysis (Confirm Minimum, Predict IR) Opt->Freq SPE Single-Point Energy & Population Analysis (e.g., M06-2X/def2-TZVP) Freq->SPE Geom Optimized Geometry (Bond Lengths, Angles) Freq->Geom Thermo Thermochemistry (Zero-Point Energy, Enthalpy) Freq->Thermo Spectra Simulated IR/NMR Spectra Freq->Spectra Electro Electronic Properties (HOMO/LUMO, ESP) SPE->Electro

Caption: Workflow for DFT analysis of Ethyl cyclopropanecarbimidate.

Step-by-Step Protocol: DFT Calculations

Objective: To find the lowest energy conformation and calculate the electronic and spectroscopic properties of the protonated Ethyl cyclopropanecarbimidate cation.

  • Structure Preparation:

    • Generate an initial 3D structure from the SMILES string (CCOC(=[NH2+])C1CC1). Note the protonation site on the imine nitrogen, which is the most basic center.

    • The system consists of the organic cation and a chloride anion. For gas-phase calculations of the cation, the chloride is omitted, and the total charge of the molecule is set to +1 with a singlet spin multiplicity. For modeling the ion pair, both are included, and the total charge is 0.[9]

  • Geometry Optimization:

    • Causality: This is the most critical first step. All subsequent properties are meaningless if not calculated from a stable, optimized geometry.

    • Methodology:

      • Functional: B3LYP. This hybrid functional is a workhorse for organic chemistry, providing a robust balance of speed and accuracy for ground-state geometries.

      • Basis Set: 6-31G(d). A Pople-style split-valence basis set that is computationally efficient and adequate for initial geometry optimizations of molecules containing first and second-row elements. The '(d)' indicates the addition of polarization functions on heavy atoms, which is essential for describing the strained cyclopropyl ring and polar C-O/C-N bonds.

    • Validation: The optimization is considered converged when the forces on all atoms and the energy change between steps fall below a predefined threshold.

  • Vibrational Frequency Calculation:

    • Causality: This step serves two purposes: 1) To confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and 2) To predict the molecule's infrared (IR) spectrum, which can be compared with experimental data for validation.

    • Methodology: Performed using the same level of theory (B3LYP/6-31G(d)) as the optimization.

  • High-Accuracy Single-Point Energy and Electronic Properties:

    • Causality: To obtain more accurate electronic properties, a calculation is run on the optimized geometry using a more sophisticated functional and a larger basis set. This approach is more efficient than performing the entire optimization at a high level of theory.[10]

    • Methodology:

      • Functional: M06-2X. This meta-hybrid GGA functional is well-suited for main-group chemistry and provides better handling of non-covalent interactions, which can be important for intramolecular hydrogen bonding.

      • Basis Set: def2-TZVP. This triple-zeta valence basis set with polarization functions provides a more flexible and accurate description of the electron distribution, crucial for calculating properties like molecular orbitals and electrostatic potential.

    • Derived Properties:

      • HOMO/LUMO: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals are key indicators of chemical reactivity.

      • Molecular Electrostatic Potential (ESP): Maps the charge distribution onto the electron density surface, visually identifying electrophilic (positive potential) and nucleophilic (negative potential) regions.

Pillar II: Molecular Dynamics (MD) Simulation

While DFT provides a static, gas-phase picture, MD simulations explore the molecule's dynamic behavior over time, typically in a solvated environment. This is crucial for understanding conformational flexibility and intermolecular interactions relevant to solution-phase chemistry or drug-receptor binding.[11][12][13]

Workflow for MD Simulation

The MD workflow involves parameterizing the molecule for a classical force field, solvating it, and running the simulation through stages of minimization, equilibration, and production.

MD_Workflow cluster_prep Step 1: System Preparation cluster_sim Step 2: Simulation Protocol cluster_analysis Step 3: Trajectory Analysis Top Generate Topology & Parameters (GAFF2 Force Field, AM1-BCC Charges) Box Define Simulation Box (e.g., Cubic, 10 Å buffer) Top->Box Solvate Solvate with Water Model (e.g., TIP3P) & Add Cl- Ion Box->Solvate Min Energy Minimization (Remove Steric Clashes) Solvate->Min NVT NVT Equilibration (Heat to 300 K, Constant Volume) Min->NVT NPT NPT Equilibration (Constant Pressure, Density Convergence) NVT->NPT Prod Production MD Run (e.g., 100 ns) NPT->Prod RMSD Root Mean Square Deviation (Conformational Stability) Prod->RMSD RDF Radial Distribution Functions (Solvation Shell Structure) Prod->RDF Dihedral Dihedral Angle Analysis (Torsional Flexibility) Prod->Dihedral

Caption: Workflow for a classical MD simulation of Ethyl cyclopropanecarbimidate HCl.

Step-by-Step Protocol: MD Simulation

Objective: To simulate the behavior of a single this compound ion pair in an aqueous solution.

  • Force Field Parameterization:

    • Causality: Classical MD relies on force fields, which are empirical functions that define the potential energy of the system. A specific set of parameters (bond lengths, angles, charges, etc.) must be assigned to our molecule.

    • Methodology:

      • Force Field: The General Amber Force Field (GAFF2) is an excellent choice for drug-like organic molecules as it is designed to be compatible with the AMBER force fields used for biomolecules.

      • Partial Charges: Atomic partial charges are derived using the AM1-BCC method, which combines a semi-empirical quantum calculation (AM1) with Bond Charge Corrections (BCC) to produce charges that accurately reproduce the DFT-calculated electrostatic potential.

  • System Setup:

    • Methodology:

      • The parameterized molecule is placed in the center of a periodic simulation box (e.g., a cube).

      • The box is filled with a pre-equilibrated water model, such as TIP3P. The size of the box is chosen to ensure the molecule does not "see" its periodic image, typically with a minimum distance of 10 Å between the solute and the box edge.

      • A single chloride ion is added to neutralize the system's charge.

  • Energy Minimization:

    • Causality: The initial placement of water molecules can result in unfavorable steric clashes. Minimization relaxes the system to a local energy minimum, preparing it for dynamics.

    • Methodology: A combination of steepest descent and conjugate gradient algorithms is typically used.

  • Equilibration:

    • Causality: The system must be brought to the desired temperature and pressure of the simulation before collecting data. This is a two-step process.

    • Methodology:

      • NVT (Canonical) Ensemble: The system is gradually heated to the target temperature (e.g., 300 K) while keeping the volume constant. A thermostat (e.g., Langevin) is used to control the temperature.

      • NPT (Isothermal-Isobaric) Ensemble: The system is allowed to relax to the target pressure (e.g., 1 atm) while maintaining constant temperature. A barostat (e.g., Berendsen or Parrinello-Rahman) is used, allowing the box volume to fluctuate until the system density stabilizes.

  • Production Simulation:

    • Causality: Once equilibrated, the constraints are removed, and the simulation is run for a significant period (e.g., 100 ns) to sample the conformational space of the molecule.

    • Methodology: The simulation is run in the NPT ensemble, and the coordinates of all atoms are saved at regular intervals (e.g., every 10 ps) to create a trajectory file. This trajectory is the raw data for all subsequent analysis.[14]

Conclusion and Outlook

This guide has outlined a comprehensive, dual-pillar computational strategy for the deep characterization of this compound. By integrating the precision of quantum mechanics with the dynamic insights of molecular dynamics, researchers can build a detailed, predictive model of the molecule's behavior. The DFT calculations provide fundamental data on geometry, stability, and electronic reactivity, while MD simulations reveal its conformational landscape and interactions within a realistic solvent environment. This in silico pipeline serves as a robust, cost-effective, and scientifically rigorous foundation for guiding experimental efforts in drug discovery and synthetic chemistry.

References

An In-Depth Technical Guide to the Potential Biological Activity of Ethyl Cyclopropanecarbimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Ethyl cyclopropanecarbimidate hydrochloride is a small molecule characterized by the presence of a strained cyclopropane ring and a reactive imidate functional group. While direct research into its biological activities is not extensively documented in publicly available literature, its structural motifs are prevalent in a wide array of pharmacologically active compounds. This guide synthesizes information from related chemical classes to build a strong scientific rationale for investigating its potential therapeutic applications. We will deconstruct the molecule into its core components—the cyclopropane ring and the ethyl imidate group—to hypothesize potential mechanisms of action and propose a comprehensive research framework to elucidate its biological profile. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental protocols.

Introduction to this compound

This compound is an organic compound with the chemical formula C6H12ClNO.[1] It is the hydrochloride salt of an imidate, a functional group also known as an imino ether.[2] Imidates are typically synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile (cyclopropanecarbonitrile in this case) with an alcohol (ethanol).[2][3] The resulting imidate is basic and readily forms a stable hydrochloride salt, often referred to as a Pinner salt.[2]

Chemical Properties:

PropertyValueReference
Molecular Formula C₆H₁₂ClNO[4]
Molecular Weight 149.62 g/mol [4]
CAS Number 63190-44-3
Physical Form Solid

The structure is notable for two key features that are of significant interest in medicinal chemistry:

  • The Cyclopropane Ring: A three-membered carbocycle known for its unique electronic properties and ability to impart conformational rigidity.[5]

  • The Imidate Group: A reactive functional group that can serve as a precursor to other functionalities or act as a prodrug moiety.[2]

The Cyclopropane Moiety: A Privileged Scaffold in Drug Discovery

The cyclopropane ring is a recurring motif in numerous FDA-approved drugs and biologically active molecules.[6][7] Its incorporation into a molecular scaffold is a strategic choice in drug design for several reasons:

  • Conformational Rigidity: The strained nature of the cyclopropane ring restricts the conformational freedom of a molecule. This "locking" effect can pre-organize the molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a specific biological target, such as an enzyme or receptor.[8]

  • Metabolic Stability: The cyclopropane group can enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism, thereby improving its pharmacokinetic profile.[8]

  • Broad Biological Activities: Compounds containing a cyclopropane ring exhibit a vast spectrum of biological activities, including antibacterial, antiviral, antitumor, antidepressant, and enzyme inhibitory effects.[9][10][11] A classic example is tranylcypromine, a monoamine oxidase (MAO) inhibitor, where the cyclopropylamine moiety is crucial for its mechanism of action.[5]

Given these properties, the cyclopropane ring in this compound suggests potential for interaction with various biological targets. It could serve as a key pharmacophoric element that fits into specific hydrophobic pockets within enzyme active sites or receptor binding domains.

The Imidate Functional Group: A Versatile Tool for Prodrug Design

Imidates are electrophilic compounds that are susceptible to hydrolysis.[2] This reactivity makes them excellent candidates for prodrug strategies. A prodrug is an inactive or less active compound that is converted into the active parent drug in vivo. This approach is often used to overcome issues like poor solubility or unfavorable pharmacokinetics.

Imidates have been successfully employed to create water-soluble prodrugs of compounds containing lactone or ester groups.[12] For instance, N-sulfonyl imidates have been explored as a novel prodrug form for esters or sulfonamides.[13][14] Under physiological conditions, the imidate group can hydrolyze to yield an ester and ammonia, or react with amines to form amidines.[2]

Hypothesized Prodrug Pathway:

We hypothesize that this compound could act as a prodrug, undergoing hydrolysis in the physiological environment to release cyclopropanecarboxylic acid ethyl ester. This conversion would unmask a potentially more stable and biologically active molecule.

G cluster_0 In Vivo Environment (Physiological pH) ECPH Ethyl cyclopropanecarbimidate Hydrochloride (Prodrug) CPEE Cyclopropanecarboxylic Acid Ethyl Ester (Active Moiety) ECPH->CPEE Hydrolysis

Caption: Hypothesized in vivo hydrolysis of the prodrug.

Proposed Research Framework for Biological Activity Screening

To systematically investigate the potential biological activity of this compound, a multi-phased approach is proposed. This framework is designed to first screen for broad activities and then to investigate specific, hypothesis-driven mechanisms.

G Start Ethyl cyclopropanecarbimidate Hydrochloride Phase1 Phase 1: In Vitro Screening (Enzyme Inhibition & Cytotoxicity) Start->Phase1 Phase2 Phase 2: Cell-Based Assays (Antimicrobial & Anti-inflammatory) Start->Phase2 Phase3 Phase 3: Mechanistic Studies (Prodrug Conversion) Start->Phase3 Data Data Analysis & Interpretation Phase1->Data Phase2->Data Phase3->Data Go Lead Optimization / In Vivo Studies Data->Go Activity Confirmed NoGo Archive Compound Data->NoGo No Significant Activity

Caption: Proposed experimental workflow for activity screening.

Phase 1: Broad Spectrum In Vitro Screening

The initial phase focuses on identifying any general biological activity against common drug targets.

A. Enzyme Inhibition Assays:

  • Rationale: The rigid cyclopropane group may confer inhibitory activity against enzymes with well-defined hydrophobic pockets.

  • Targets: A panel of enzymes, including but not limited to:

    • Monoamine Oxidase (MAO-A and MAO-B)

    • Cyclooxygenase (COX-1 and COX-2)

    • Various proteases (e.g., thrombin, trypsin)

    • Kinases

B. Cytotoxicity Assays:

  • Rationale: Many cyclopropane-containing compounds exhibit antitumor properties.[9][10]

  • Targets: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) and a non-cancerous control cell line (e.g., HEK293).

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Phase 2: Targeted Cell-Based Assays

Based on the known activities of cyclopropane derivatives, this phase will investigate antimicrobial and anti-inflammatory potential.[6][10]

A. Antimicrobial Susceptibility Testing:

  • Rationale: To assess potential antibacterial and antifungal activity.[10][11]

  • Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

B. Anti-inflammatory Assays:

  • Rationale: To evaluate the compound's ability to modulate inflammatory responses.

  • Method: Measure the inhibition of nitric oxide (NO) or pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

Phase 3: Mechanistic and Prodrug Conversion Studies

This phase aims to validate the hypothesis that this compound functions as a prodrug.

A. Chemical Stability and Hydrolysis Studies:

  • Rationale: To determine the rate of conversion of the imidate to its corresponding ester under physiological conditions.

  • Method: Incubate the compound in buffers simulating gastric fluid (pH 1.2-3.0) and intestinal fluid (pH 6.8-7.4), as well as in human plasma. Monitor the disappearance of the parent compound and the appearance of the hydrolyzed product over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocol: Plasma Stability Assay

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Incubation: Spike the compound into pre-warmed human plasma to a final concentration of 1-10 µM. Incubate the mixture in a shaking water bath at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma mixture.

  • Protein Precipitation: Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the percentage of compound remaining versus time and determine the half-life (t₁/₂) of the compound in plasma.

Data Interpretation and Future Directions

The results from this comprehensive screening cascade will provide a clear direction for the future development of this compound.

Potential Outcome Interpretation Next Steps
Potent enzyme inhibition or cytotoxicity The compound itself is likely a direct-acting agent.Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.
Weak in vitro activity but rapid plasma hydrolysis The compound is likely a prodrug, and the hydrolyzed product is the active species.Synthesize the hydrolyzed product (cyclopropanecarboxylic acid ethyl ester) and test its activity directly.
Significant antimicrobial or anti-inflammatory activity The compound has potential as an anti-infective or anti-inflammatory agent.In vivo efficacy studies in relevant animal models.
No significant activity in any assay The compound lacks a promising biological profile in the tested systems.De-prioritize and archive the compound.

Conclusion

While this compound is an understudied molecule, a thorough analysis of its structural components provides a compelling rationale for its investigation as a potential therapeutic agent. The presence of the pharmacologically privileged cyclopropane ring suggests a high likelihood of biological activity, while the reactive imidate group offers an intriguing possibility for a prodrug-based mechanism of action. The structured, hypothesis-driven research framework outlined in this guide provides a clear and efficient path to unlocking the therapeutic potential of this and similar molecules, transforming a chemical curiosity into a potential lead compound for drug discovery.

References

Methodological & Application

The Synthetic Versatility of Ethyl Cyclopropanecarbimidate Hydrochloride: A Gateway to Novel Cyclopropane-Containing Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Reactive Intermediate for Cyclopropane Moiety Incorporation

Ethyl cyclopropanecarbimidate hydrochloride, a member of the Pinner salt family of compounds, is a highly valuable and reactive intermediate in modern organic synthesis.[1][2][3] Its structure, featuring a reactive imidate salt and a desirable cyclopropane ring, positions it as a key building block for introducing the cyclopropyl group into a diverse range of molecular architectures. The inherent ring strain and unique electronic properties of the cyclopropane motif are of significant interest to researchers in medicinal chemistry and drug development, often imparting improved metabolic stability, enhanced potency, and better membrane permeability to bioactive molecules.

This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into its core reactivity, present detailed protocols for its application in the synthesis of key intermediates such as esters and amidines, and illustrate its potential for the construction of complex heterocyclic systems. The causality behind experimental choices and the mechanistic underpinnings of these transformations will be emphasized to provide a comprehensive resource for researchers.

Core Reactivity: The Pinner Reaction and its Consequences

This compound is typically synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of cyclopropanecarbonitrile with ethanol.[4][5] The resulting Pinner salt is an electrophilic species, primed for reaction with a variety of nucleophiles. The primary modes of reactivity for this compound are summarized below:

NucleophileResulting Functional GroupSignificance
WaterEsterA straightforward method for the synthesis of ethyl cyclopropanecarboxylate.
Amines (primary and secondary)AmidineA crucial transformation for accessing building blocks for nitrogen-containing heterocycles and compounds with biological activity.
Excess AlcoholOrthoesterProvides access to a less common but synthetically useful functional group.
Hydrogen SulfideThionoesterA pathway to sulfur-containing cyclopropane derivatives.[2]

The general mechanism for the reaction of this compound with a nucleophile is depicted in the following workflow:

G cluster_products Potential Products reagent Ethyl Cyclopropanecarbimidate Hydrochloride intermediate Tetrahedral Intermediate reagent->intermediate + Nu-H nucleophile Nucleophile (Nu-H) e.g., H₂O, R-NH₂, R-OH product Product (Ester, Amidine, Orthoester) intermediate->product - EtOH hcl HCl intermediate->hcl - HCl (if Nu-H is neutral) ester Cyclopropyl Ester amidine Cyclopropyl Amidine orthoester Cyclopropyl Orthoester etoh EtOH

Figure 1: General reaction pathway of this compound.

Application 1: Synthesis of Cyclopropyl Esters

The hydrolysis of this compound provides a direct route to ethyl cyclopropanecarboxylate. This transformation is particularly useful when the corresponding nitrile is more readily available or easier to handle than the carboxylic acid or acyl chloride.

Mechanistic Insight

The reaction proceeds through the nucleophilic attack of water on the electrophilic carbon of the imidate. The resulting tetrahedral intermediate then collapses, eliminating ethanol to form the stable ester product. The reaction is typically carried out in an aqueous acidic medium to facilitate the hydrolysis.

G start Ethyl Cyclopropanecarbimidate Hydrochloride intermediate1 Protonated Tetrahedral Intermediate start->intermediate1 + H₂O water H₂O intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 - H⁺ product Ethyl Cyclopropanecarboxylate intermediate2->product - EtOH h3o H₃O⁺ etoh EtOH G start Ethyl Cyclopropanecarbimidate Hydrochloride amidine N-Substituted Cyclopropyl Amidine start->amidine + R-NH₂ - EtOH, - HCl amine Primary Amine (R-NH₂) pyrimidine Substituted Pyrimidine amidine->pyrimidine + 1,3-Dicarbonyl dicarbonyl 1,3-Dicarbonyl Compound h2o H₂O etoh EtOH

References

Application Notes and Protocols: Ethyl Cyclopropanecarbimidate Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Ethyl Cyclopropanecarbimidate Hydrochloride

In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. This compound (CAS No. 63190-44-3) emerges as a highly valuable building block for medicinal chemists. This bifunctional reagent uniquely combines the conformational rigidity and metabolic stability of a cyclopropane ring with the reactive potential of an imidate functional group. The cyclopropyl moiety is known to enhance potency, improve metabolic stability, and reduce off-target effects in drug candidates[1]. Imidates, in turn, are versatile intermediates for the synthesis of a wide array of nitrogen-containing heterocycles, which form the core of countless pharmaceuticals[2].

These application notes provide an in-depth guide to the utility of this compound, focusing on its application in the synthesis of 2-cyclopropyl-substituted imidazolines—a privileged scaffold in medicinal chemistry. We will explore the underlying chemical principles, provide a detailed experimental protocol, and discuss the significance of the resulting structures in the context of drug development.

Physicochemical Properties of this compound

A comprehensive understanding of the starting material's properties is crucial for successful and safe experimentation.

PropertyValueSource
CAS Number 63190-44-3[3]
Molecular Formula C₆H₁₂ClNO[3]
Molecular Weight 149.62 g/mol [3]
Appearance Solid[3]
Storage Conditions Keep in dark place, inert atmosphere, store in freezer, under -20°C[3]
Purity Typically ≥95%[3]
Synonyms Ethyl cyclopropanecarboximidoate hydrochloride[3]

Core Application: Synthesis of 2-Cyclopropyl-4,5-dihydro-1H-imidazole

The primary application of this compound in medicinal chemistry is its use as a precursor for the synthesis of 2-cyclopropyl-substituted imidazolines (also known as 2-cyclopropyl-4,5-dihydro-1H-imidazoles). This reaction is a classic example of the Pinner synthesis of imidazolines, where an imidate reacts with a 1,2-diamine.

Reaction Principle

The reaction proceeds via a nucleophilic attack of one of the amino groups of ethylenediamine on the electrophilic carbon of the imidate. This is followed by an intramolecular cyclization with the elimination of ethanol and subsequent loss of a proton to form the stable imidazoline ring. The hydrochloride salt of the imidate ensures that the imidate is stable and readily handled.

G start Ethyl Cyclopropanecarbimidate Hydrochloride intermediate N-(2-aminoethyl) cyclopropanecarboximidamide (Intermediate) start->intermediate Nucleophilic Addition reagent Ethylenediamine reagent->intermediate product 2-Cyclopropyl-4,5-dihydro-1H-imidazole intermediate->product Intramolecular Cyclization & Elimination byproduct1 Ethanol product->byproduct1 byproduct2 Ammonium Chloride product->byproduct2

Caption: Synthetic pathway from this compound to 2-Cyclopropyl-4,5-dihydro-1H-imidazole.

Experimental Protocol: Synthesis of 2-Cyclopropyl-4,5-dihydro-1H-imidazole

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-cyclopropyl-4,5-dihydro-1H-imidazole, a key intermediate for further elaboration in drug discovery programs.

Materials
  • This compound (1.0 eq)

  • Ethylenediamine (1.1 eq)

  • Anhydrous Ethanol

  • Sodium hydroxide (for basification)

  • Dichloromethane (for extraction)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F254)

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Addition of Ethylenediamine: To the stirred solution, add ethylenediamine (1.1 eq) dropwise at room temperature. The addition of excess ethylenediamine helps to drive the reaction to completion and neutralizes the hydrogen chloride released.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

    • Dissolve the residue in water and basify with a concentrated solution of sodium hydroxide to a pH > 12. This step deprotonates the imidazoline product, making it soluble in organic solvents.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-cyclopropyl-4,5-dihydro-1H-imidazole.

Causality Behind Experimental Choices
  • Anhydrous Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for the reaction temperature.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Basification with NaOH: The imidazoline product is a base and will be protonated in the acidic reaction mixture. Basification is necessary to isolate the free base for extraction into an organic solvent.

  • Extraction with Dichloromethane: Dichloromethane is a good solvent for the product and is immiscible with water, allowing for efficient extraction.

  • Column Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity.

Self-Validating System: Characterization

The identity and purity of the synthesized 2-cyclopropyl-4,5-dihydro-1H-imidazole should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Medicinal Chemistry Significance of the 2-Cyclopropyl-Imidazoline Scaffold

The 2-cyclopropyl-4,5-dihydro-1H-imidazole synthesized via the described protocol is a valuable scaffold in medicinal chemistry. Imidazoline derivatives are known to interact with a variety of biological targets, including adrenergic, imidazoline, and serotonin receptors[4][5]. The incorporation of the cyclopropyl group can further enhance the pharmacological properties of these molecules.

G cluster_applications Potential Therapeutic Areas start Ethyl Cyclopropanecarbimidate Hydrochloride product 2-Cyclopropyl-4,5-dihydro-1H-imidazole start->product Synthesis bioactive Bioactive Molecules product->bioactive Further Functionalization antiviral Antiviral Agents bioactive->antiviral anticancer Anticancer Agents bioactive->anticancer cns CNS Agents bioactive->cns

References

Application Notes and Protocols: Ethyl Cyclopropanecarbimidate Hydrochloride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of a Pre-Activated Cyclopropyl Moiety

In the landscape of modern pharmaceutical synthesis, the cyclopropyl group is a highly valued structural motif. Its inherent ring strain and unique electronic properties often confer advantageous pharmacological properties to drug candidates, including metabolic stability, enhanced potency, and improved conformational rigidity. Ethyl cyclopropanecarbimidate hydrochloride (CAS No: 63190-44-3) is a stable, pre-activated form of the cyclopropyl carboxamide functional group. As a Pinner salt, it serves as a versatile and reactive intermediate, enabling the direct introduction of the cyclopropylcarbonyl moiety into a wide range of molecular scaffolds under controlled conditions. This application note provides an in-depth guide to the strategic use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on antiviral and other therapeutically relevant heterocyclic compounds.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties is paramount for its safe and effective use.

PropertyValueReference(s)
Molecular Formula C6H12ClNO[1]
Molecular Weight 149.62 g/mol [1]
Appearance Solid[2]
Storage Conditions Keep in dark place, inert atmosphere, store in freezer, under -20°C[2]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2][3]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[2][3]

Safety and Handling: this compound should be handled in a well-ventilated area, preferably a chemical fume hood.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[1][4] In case of accidental contact with skin, wash the affected area with plenty of water.[1] If inhaled, move the person to fresh air.[1] In case of ingestion, seek immediate medical attention.[4] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Core Reactivity: The Pinner Reaction and Imidate Chemistry

This compound is the product of the Pinner reaction between cyclopropanecarbonitrile and ethanol in the presence of anhydrous hydrogen chloride.[5][6] This reaction transforms the relatively unreactive nitrile into a highly electrophilic imidate salt. The imidate is susceptible to nucleophilic attack at the imino carbon, making it an excellent precursor for the synthesis of amides, amidines, and esters.[5]

General Reaction Mechanism

The utility of this compound stems from its ability to react with a variety of nucleophiles, leading to the formation of diverse functional groups.

Pinner_Reaction_Mechanism cluster_0 Formation of Ethyl Cyclopropanecarbimidate HCl (Pinner Salt) cluster_1 Reaction with Nucleophiles Nitrile Cyclopropanecarbonitrile Imidate Ethyl Cyclopropanecarbimidate HCl Nitrile->Imidate + Ethanol, HCl Ethanol Ethanol Ethanol->Imidate HCl HCl (anhydrous) HCl->Imidate Imidate_Reactant Ethyl Cyclopropanecarbimidate HCl Amide N-substituted Cyclopropanecarboxamide Imidate_Reactant->Amide + R-NH2 Amidine Cyclopropanecarboxamidine Derivative Imidate_Reactant->Amidine + R-NHNH2 Ester Ethyl Cyclopropanecarboxylate Imidate_Reactant->Ester + H2O (hydrolysis) Amine Primary/Secondary Amine (R-NH2) Amine->Amide Hydrazine Hydrazine Derivative (R-NHNH2) Hydrazine->Amidine Water Water Water->Ester

Caption: General reaction pathways for this compound.

Application Note 1: Synthesis of a Key Intermediate for HCV Protease Inhibitors

The cyclopropylacylsulfonamide moiety is a key pharmacophore in several hepatitis C virus (HCV) NS3/4A protease inhibitors. While a direct protocol for the synthesis of a specific drug intermediate like that of Telaprevir or Grazoprevir using this compound is not explicitly published, a chemically sound and analogous protocol can be devised for the synthesis of a key N-acyl amino acid intermediate.

Protocol: Synthesis of (S)-2-(Cyclopropanecarboxamido)-3,3-dimethylbutanoic acid

This protocol outlines the synthesis of a crucial intermediate that can be further elaborated to form the core of various antiviral agents.

Antiviral_Intermediate_Workflow Workflow for Antiviral Intermediate Synthesis start Start Materials: - Ethyl Cyclopropanecarbimidate HCl - (S)-tert-Leucine - Triethylamine (TEA) step1 Step 1: Reaction Setup Dissolve (S)-tert-Leucine and TEA in an appropriate solvent (e.g., DCM or DMF). start->step1 step2 Step 2: Addition of Imidate Add Ethyl Cyclopropanecarbimidate HCl portion-wise at 0°C. step1->step2 step3 Step 3: Reaction Allow the reaction to warm to room temperature and stir for 12-24 hours. step2->step3 step4 Step 4: Work-up Acidify the reaction mixture and extract with an organic solvent. step3->step4 step5 Step 5: Purification Purify the crude product by column chromatography or recrystallization. step4->step5 end_product Final Product: (S)-2-(Cyclopropanecarboxamido)-3,3-dimethylbutanoic acid step5->end_product

References

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 2-Imidazolines using Ethyl Cyclopropanecarbimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the utilization of Ethyl Cyclopropanecarbimidate Hydrochloride, a versatile Pinner salt, in the synthesis of 2-cyclopropyl-4,5-dihydro-1H-imidazole. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth technical procedures grounded in established chemical principles. We will explore the causality behind experimental choices, ensuring a reproducible and efficient synthesis.

Introduction: The Utility of Pinner Salts in Heterocyclic Chemistry

This compound is an alkyl imidate hydrochloride, commonly referred to as a "Pinner salt".[1] These salts are valuable intermediates in organic synthesis, typically formed through the acid-catalyzed reaction of a nitrile (cyclopropanecarbonitrile) with an alcohol (ethanol) under anhydrous conditions, a classic transformation known as the Pinner reaction.[2][3]

The primary utility of Pinner salts lies in their electrophilic carbon atom, which is highly susceptible to nucleophilic attack. This reactivity allows for their conversion into a variety of important functional groups and heterocyclic systems.[1][3] One of the most significant applications is the reaction with diamines to synthesize 2-substituted imidazolines.[4] Imidazolines are a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds with applications as antihypertensives, antidepressants, and anti-inflammatory agents.[4][5] This protocol will focus on the robust synthesis of 2-cyclopropyl-4,5-dihydro-1H-imidazole, a key building block for further elaboration in drug discovery programs.[6]

Reaction Principle and Mechanism

The core of this protocol is the condensation reaction between this compound and ethylenediamine. The reaction proceeds via a nucleophilic attack of the primary amine group of ethylenediamine on the electrophilic imidate carbon. This is followed by an intramolecular cyclization with the elimination of ethanol and ammonium chloride, leading to the formation of the stable five-membered imidazoline ring. Anhydrous conditions are critical as the imidate salt is moisture-sensitive and can hydrolyze to form an ester, which would be an undesired side product.[3][7]

Safety and Handling

Proper safety precautions are paramount when working with the reagents involved in this synthesis.

  • This compound: This compound is a warning-level hazard. It may cause skin, eye, and respiratory irritation.[8] It is crucial to handle this solid in a well-ventilated fume hood.[9] Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.[9] The compound is moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place.[10]

  • Ethylenediamine: This reagent is corrosive and flammable. It can cause severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • Anhydrous Solvents (Ethanol, Dichloromethane): These are flammable liquids. Keep away from ignition sources.[7]

Always consult the latest Safety Data Sheets (SDS) for all reagents before beginning any experimental work.[7][9]

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of 2-cyclopropyl-4,5-dihydro-1H-imidazole.

Equipment and Reagents

Equipment:

  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Septum and needles

  • Schlenk line or nitrogen/argon gas inlet

  • Addition funnel

  • Ice bath

  • Rotary evaporator

  • Glassware for extraction (separatory funnel, beakers)

  • Column chromatography setup

Reagents:

  • This compound (≥95% purity)[10]

  • Ethylenediamine (anhydrous, ≥99%)

  • Anhydrous Ethanol (or Dichloromethane)

  • Sodium sulfate (anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)

Reagent Quantities and Reaction Parameters
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Ethyl cyclopropanecarbimidate HCl149.625.00 g33.41.0
Ethylenediamine60.102.21 mL (2.01 g)33.41.0
Anhydrous Ethanol-40 mL--
Parameter Value
Temperature 0 °C to Room Temp.
Reaction Time 4-6 hours
Expected Yield 75-85%
Step-by-Step Procedure
  • Reaction Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a septum. Flame-dry the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Dissolution: To the flask, add this compound (5.00 g, 33.4 mmol). Using a syringe, add 40 mL of anhydrous ethanol. Stir the mixture at room temperature until the solid is fully dissolved.

  • Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Add ethylenediamine (2.21 mL, 33.4 mmol) dropwise to the stirred solution over 15-20 minutes using a syringe. Causality Note: Slow, cooled addition is necessary to control the exothermic reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-6 hours.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be 9:1 Dichloromethane:Methanol with 1% triethylamine. The product imidazoline is a polar, basic compound.

  • Solvent Removal: Once the reaction is complete, remove the ethanol using a rotary evaporator.

  • Aqueous Work-up: Dissolve the resulting residue in dichloromethane (50 mL). Transfer the solution to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL). Causality Note: The bicarbonate wash neutralizes any remaining hydrochloride salt and helps remove water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-cyclopropyl-4,5-dihydro-1H-imidazole can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5 DCM:MeOH) to afford the pure product as an oil or low-melting solid.

Experimental Workflow Visualization

The following diagram outlines the complete workflow for the synthesis.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Flame-dry 100 mL RBF under vacuum B Backfill with N2/Ar gas A->B C Add Imidate HCl (1.0 eq) and Anhydrous Ethanol B->C D Cool to 0 °C C->D E Add Ethylenediamine (1.0 eq) dropwise D->E F Stir at RT for 4-6 hours E->F G Remove solvent via rotary evaporation F->G H Redissolve in DCM G->H I Wash with NaHCO3 (aq) and Brine H->I J Dry organic layer (Na2SO4) and concentrate I->J K Purify via column chromatography J->K L Obtain Pure Product K->L

Workflow for the synthesis of 2-cyclopropyl-4,5-dihydro-1H-imidazole.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Reagents were not anhydrous; imidate hydrolyzed.Ensure all glassware is flame-dried and use anhydrous solvents. Purchase fresh, anhydrous reagents.
Incomplete reaction.Extend reaction time and monitor by TLC until starting material is consumed.
Product is difficult to extract from aqueous layer Product is protonated and water-soluble.Ensure the aqueous layer is basic (pH > 10) during the bicarbonate wash to deprotonate the imidazoline.
Multiple spots on TLC of crude product Side reactions occurred (e.g., ester formation).Ensure slow, cooled addition of ethylenediamine. Confirm the purity of the starting imidate salt.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 2-cyclopropyl-4,5-dihydro-1H-imidazole using this compound. By understanding the principles behind each step, from the necessity of anhydrous conditions to the logic of the work-up procedure, researchers can confidently apply this methodology. The versatility of Pinner salts as intermediates makes this type of reaction a cornerstone for building diverse libraries of heterocyclic compounds for applications in drug discovery and materials science.

References

Ethyl Cyclopropanecarbimidate Hydrochloride: A Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide to the synthetic applications of ethyl cyclopropanecarbimidate hydrochloride. Contrary to preliminary assumptions of its role in direct catalysis, this compound is a highly valuable and reactive building block, primarily utilized in the construction of complex nitrogen-containing heterocyclic scaffolds. Its unique structure, combining a reactive imidate functional group with a strained cyclopropyl ring, offers a gateway to novel molecular architectures relevant to pharmaceutical and materials science research. This guide will detail its role as a key reagent in synthetically significant transformations, provide step-by-step protocols for its use, and elucidate the underlying reaction mechanisms.

Introduction: Re-evaluating the Role of this compound

This compound, with the chemical formula C₆H₁₂ClNO, is a salt of an imidate. The core reactivity of this molecule is centered on the electrophilic carbon of the C=N double bond and the nucleophilic nitrogen atom. While not a catalyst itself, it is an important precursor for the synthesis of various nitrogen-containing heterocycles, which are ubiquitous in medicinal chemistry.[1][2][3][4] The presence of the cyclopropyl group can also impart unique conformational constraints and metabolic stability to the final products.

This guide will focus on the primary application of this compound: its use as a foundational reagent in the synthesis of substituted imidazoles and pyrimidines, key structures in many biologically active compounds.

Core Application: Synthesis of Nitrogen-Containing Heterocycles

The imidate functionality is a versatile precursor for the formation of various N-heterocycles.[5] this compound can be envisioned to react with dinucleophiles to form five- or six-membered rings.

Synthesis of 2-Cyclopropyl-4,5-disubstituted Imidazoles

Imidazoles are a class of heterocycles of great importance in medicinal chemistry. This compound can serve as the C2-N1 fragment in a modified Radziszewski imidazole synthesis. The general reaction involves the condensation of the imidate with an alpha-dicarbonyl compound and a source of ammonia.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products imidate Ethyl Cyclopropanecarbimidate Hydrochloride catalyst Acetic Acid (Solvent/Catalyst) imidate->catalyst + dicarbonyl alpha-Dicarbonyl (e.g., Benzil) dicarbonyl->catalyst + ammonia Ammonium Acetate (Ammonia Source) ammonia->catalyst + imidazole 2-Cyclopropyl-4,5-diphenylimidazole ethanol Ethanol water Water catalyst->imidazole catalyst->ethanol catalyst->water

Caption: Synthesis of 2-Cyclopropyl-4,5-disubstituted Imidazoles.

Protocol for the Synthesis of 2-Cyclopropyl-4,5-diphenylimidazole

This protocol details the synthesis of a model imidazole derivative from this compound.

Materials:

  • This compound (1.0 eq)

  • Benzil (1.0 eq)

  • Ammonium acetate (3.0 eq)

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard glassware for workup and purification

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.49 g, 10 mmol), benzil (2.10 g, 10 mmol), and ammonium acetate (2.31 g, 30 mmol).

  • Add glacial acetic acid (30 mL) to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux (approximately 118 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate). The reaction is typically complete within 4-6 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into 150 mL of ice-cold water with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot ethanol to yield pure 2-cyclopropyl-4,5-diphenylimidazole.

  • Dry the purified product under vacuum.

Data Summary Table:

Entryalpha-DicarbonylProductYield (%)
1Benzil2-Cyclopropyl-4,5-diphenylimidazole~85
22,3-Butanedione2-Cyclopropyl-4,5-dimethylimidazole~70

Yields are approximate and can vary based on reaction scale and purification efficiency.

Mechanistic Insights

The reaction is believed to proceed through the initial formation of the free base of the imidate, which then condenses with the dicarbonyl compound and ammonia in a stepwise manner to form the imidazole ring.

G A 1. Imidate free base formation B 2. Condensation with alpha-dicarbonyl A->B C 3. Reaction with ammonia B->C D 4. Cyclization C->D E 5. Dehydration & Aromatization D->E F Final Product: Imidazole E->F

Caption: Mechanistic steps in imidazole synthesis.

Potential Application: Synthesis of Pyrimidine Derivatives

This compound can also be utilized in the synthesis of pyrimidine derivatives through condensation with 1,3-dicarbonyl compounds. This reaction provides access to 2-cyclopropyl-substituted pyrimidines, which are of interest in drug discovery.

Protocol for the Synthesis of 2-Cyclopropyl-4,6-dimethylpyrimidine

Materials:

  • This compound (1.0 eq)

  • 2,4-Pentanedione (acetylacetone) (1.0 eq)

  • Sodium ethoxide (2.0 eq)

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • Set up a flame-dried round-bottom flask with a reflux condenser under an inert atmosphere.

  • In the flask, dissolve sodium ethoxide (1.36 g, 20 mmol) in anhydrous ethanol (40 mL).

  • To this solution, add this compound (1.49 g, 10 mmol) and 2,4-pentanedione (1.00 g, 10 mmol).

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with 1M HCl.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane:ethyl acetate) to yield 2-cyclopropyl-4,6-dimethylpyrimidine.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. While it does not act as a catalyst, its utility as a building block for the construction of nitrogen-containing heterocycles like imidazoles and pyrimidines is significant. The protocols and mechanistic insights provided in this guide are intended to enable researchers to effectively utilize this compound in the development of novel molecules for pharmaceutical and other applications.

References

Application Note: Investigating Ethyl Cyclopropanecarbimidate Hydrochloride as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction

Ethyl cyclopropanecarbimidate hydrochloride is a chemical compound characterized by a strained cyclopropane ring and an ethyl imidate group.[1][2][3][4] While direct evidence of its biological activity is not extensively documented in peer-reviewed literature, its unique structural features suggest a potential for interaction with biological macromolecules, including enzymes. The cyclopropane moiety is a recognized pharmacophore in drug discovery, often introduced to modulate metabolic stability and receptor binding.[5] Specifically, the high C-H bond dissociation energy of the cyclopropyl group can reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] Furthermore, strained ring systems have been implicated in the mechanism-based inactivation of various enzymes.[6]

This document provides a conceptual framework and a set of generalized protocols for researchers and drug development professionals to investigate the potential of this compound as an enzyme inhibitor. It outlines a systematic approach to screen for inhibitory activity, characterize the mode of action, and establish the kinetic parameters of inhibition.

Hypothesized Mechanism of Action

The potential for this compound to act as an enzyme inhibitor can be postulated based on its constituent chemical groups:

  • The Cyclopropane Ring: This highly strained three-membered ring can participate in covalent bond formation with nucleophilic residues within an enzyme's active site, potentially leading to irreversible inhibition. The ring could be susceptible to nucleophilic attack, leading to ring-opening and the formation of a stable covalent adduct with the enzyme.

  • The Imidate Group: The imidate functional group can act as a bioisostere for esters or amides, allowing it to bind to the active sites of enzymes that process these functional groups, such as proteases, esterases, or amidases. It could act as a competitive inhibitor by mimicking the natural substrate.

A possible inhibitory mechanism could involve the initial non-covalent binding of the compound to the enzyme's active site, followed by a covalent modification, a hallmark of mechanism-based inactivators.

Experimental Protocols

Protocol 1: General Enzyme Inhibition Screening

This protocol outlines a high-throughput screening method to identify potential inhibitory activity of this compound against a panel of enzymes.

1. Reagents and Materials:

  • This compound (CAS 63190-44-3)[2][3]
  • Target enzymes of interest (e.g., a panel of proteases, kinases, or metabolic enzymes)
  • Appropriate enzyme substrates and buffers
  • 96-well microplates
  • Microplate reader

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or aqueous buffer).
  • In a 96-well plate, add the reaction buffer, the target enzyme, and the test compound at various concentrations. Include a vehicle control (solvent only) and a positive control inhibitor (if available).
  • Pre-incubate the enzyme with the compound for a defined period (e.g., 15-30 minutes) to allow for potential binding and interaction.
  • Initiate the enzymatic reaction by adding the substrate.
  • Monitor the reaction progress over time using a microplate reader (e.g., by measuring changes in absorbance or fluorescence).
  • Calculate the initial reaction rates for each concentration of the test compound.
  • Determine the percent inhibition relative to the vehicle control.

3. Data Analysis:

  • Plot the percent inhibition as a function of the compound concentration.
  • Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Protocol 2: Determination of the Mode of Inhibition

If significant inhibitory activity is observed, the following protocol can be used to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

1. Reagents and Materials:

  • This compound
  • Target enzyme
  • Enzyme substrate
  • Appropriate buffers
  • Spectrophotometer or fluorometer

2. Procedure:

  • Perform a series of enzyme kinetic assays at varying concentrations of the substrate.
  • For each substrate concentration, measure the initial reaction velocity in the absence and presence of different fixed concentrations of this compound.
  • Ensure that the inhibitor concentrations are chosen around the previously determined IC50 value.

3. Data Analysis:

  • Generate Michaelis-Menten plots (velocity vs. substrate concentration) for each inhibitor concentration.
  • Create a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration). The pattern of changes in Vmax and Km in the presence of the inhibitor will indicate the mode of inhibition.

Mode of InhibitionEffect on VmaxEffect on KmLineweaver-Burk Plot Interpretation
Competitive UnchangedIncreasesLines intersect on the y-axis
Non-competitive DecreasesUnchangedLines intersect on the x-axis
Uncompetitive DecreasesDecreasesLines are parallel
Mixed DecreasesVariesLines intersect in the second or third quadrant

Visualizing Experimental Workflows and Potential Mechanisms

Workflow for Investigating Enzyme Inhibition

G cluster_screening Phase 1: Screening cluster_mechanism Phase 2: Mechanism of Action A Prepare Compound Stock Solution B Enzyme & Compound Pre-incubation A->B C Initiate Reaction with Substrate B->C D Measure Reaction Rates C->D E Calculate % Inhibition & IC50 D->E F Vary Substrate & Inhibitor Concentrations E->F If IC50 is significant G Measure Initial Velocities F->G H Generate Michaelis-Menten & Lineweaver-Burk Plots G->H I Determine Mode of Inhibition H->I

Caption: A generalized workflow for the screening and characterization of a potential enzyme inhibitor.

Hypothesized Covalent Inhibition Pathway

G E Enzyme EI_noncovalent Enzyme-Inhibitor Complex (Non-covalent) E->EI_noncovalent Binding I Inhibitor (this compound) I->EI_noncovalent EI_covalent Covalently Modified Enzyme (Inactive) EI_noncovalent->EI_covalent Nucleophilic Attack & Ring Opening

Caption: A potential mechanism of irreversible inhibition involving covalent modification.

Conclusion

This compound presents an intriguing scaffold for investigation as a novel enzyme inhibitor. Its cyclopropane ring and imidate functionality are suggestive of potential interactions with enzyme active sites. The protocols and conceptual frameworks provided in this application note offer a starting point for researchers to systematically evaluate its biological activity. While the current literature on this specific compound is sparse, the exploration of its potential as an enzyme inhibitor is a worthwhile endeavor in the broader context of drug discovery and chemical biology.

References

Troubleshooting & Optimization

Technical Support Center: Navigating Side Products in Ethyl Cyclopropanecarbimidate Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving Ethyl Cyclopropanecarbimidate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the formation of common side products during the synthesis and subsequent reactions of this versatile intermediate. Our approach is rooted in mechanistic understanding to empower you with the knowledge to optimize your reaction conditions and ensure the highest purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its reactions prone to side products?

This compound, also known as a Pinner salt, is the product of the Pinner reaction between cyclopropanecarbonitrile and ethanol under acidic conditions. It is a highly reactive intermediate due to the electrophilic nature of the imidate carbon. This reactivity, while synthetically useful, also makes it susceptible to various side reactions, particularly with nucleophiles like water or excess alcohol, and to thermal decomposition. Understanding the delicate balance of conditions required to control its reactivity is key to preventing the formation of unwanted byproducts.

Q2: I've observed a significant amount of Ethyl Cyclopropanecarboxylate in my reaction mixture. What is the cause and how can I prevent it?

The presence of Ethyl Cyclopropanecarboxylate is a classic sign of hydrolysis of the Pinner salt. Even trace amounts of water in your reaction setup can lead to this side product.

Causality: The imidate is readily attacked by water, a nucleophile, leading to the formation of a tetrahedral intermediate which then collapses to the more thermodynamically stable ester.

Troubleshooting & Prevention:

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.

  • Dry HCl Gas: When preparing the Pinner salt, use dry hydrogen chloride gas. Any moisture in the HCl will directly contribute to ester formation.

  • Solvent Choice: Employ non-hygroscopic solvents. If using solvents that can absorb moisture, ensure they are freshly distilled from an appropriate drying agent.

Troubleshooting Guide: Common Side Products and Mitigation Strategies

This section provides a deeper dive into the common side products you may encounter, their mechanisms of formation, and detailed protocols for their mitigation.

Side Product 1: Ethyl Cyclopropanecarboxylate (Ester Formation)
Symptom Plausible Cause Proposed Solution
Presence of a peak corresponding to the ester in analytical data (GC-MS, LC-MS, NMR).Reaction with residual water.Implement rigorous anhydrous techniques.
Lower than expected yield of the desired product.Conversion of the starting imidate to the ester.Dry all reagents and solvents thoroughly before use.

Mechanism of Ester Formation:

Ester_Formation imidate This compound intermediate Tetrahedral Intermediate imidate->intermediate Nucleophilic attack water H₂O (Water) water->intermediate ester Ethyl Cyclopropanecarboxylate intermediate->ester Collapse & Proton Transfer ammonium NH₄Cl intermediate->ammonium

Caption: Mechanism of ester formation via hydrolysis.

Experimental Protocol: Ensuring Anhydrous Conditions

  • Glassware Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Solvent and Reagent Preparation: Use freshly opened anhydrous solvents. If necessary, distill solvents from appropriate drying agents (e.g., sodium/benzophenone for ethers, calcium hydride for chlorinated solvents).

  • Reaction Setup: Conduct the reaction under a positive pressure of an inert gas. Add reagents via syringe through rubber septa.

Side Product 2: Cyclopropanecarboxamide (Amide Formation)

The formation of Cyclopropanecarboxamide is typically a result of thermal decomposition of the Pinner salt.

Symptom Plausible Cause Proposed Solution
Presence of a peak corresponding to the amide in analytical data.Elevated reaction or workup temperature.Maintain low temperatures throughout the reaction and workup.
Observation of a solid precipitate that is not the desired product.Amide precipitation from the reaction mixture.Control the reaction temperature carefully, especially during exothermic steps.

Causality: Pinner salts are thermodynamically unstable and can undergo thermal decomposition, particularly at elevated temperatures. The decomposition proceeds via an elimination reaction to yield the corresponding amide and an alkyl chloride.

Troubleshooting & Prevention:

  • Temperature Control: Maintain a low temperature (typically 0-5 °C) during the formation and reaction of the Pinner salt. Use an ice bath or a cryocooler for precise temperature control.

  • Avoid Prolonged Reaction Times: Do not let the reaction run for an unnecessarily long time, even at low temperatures, as slow decomposition can still occur.

  • Prompt Workup: Once the reaction is complete, proceed with the workup promptly to isolate the desired product before significant decomposition can take place.

Mechanism of Amide Formation:

Amide_Formation imidate This compound amide Cyclopropanecarboxamide imidate->amide Thermal Elimination ethyl_chloride Ethyl Chloride imidate->ethyl_chloride heat Δ (Heat) heat->imidate Orthoester_Formation imidate This compound intermediate Hemiorthoester Intermediate imidate->intermediate Nucleophilic attack ethanol Ethanol (Excess) ethanol->intermediate orthoester Triethyl Orthocyclopropanecarboxylate intermediate->orthoester Further reaction with Ethanol

Technical Support Center: Purification of Products from Ethyl Cyclopropanecarbimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with Ethyl cyclopropanecarbimidate hydrochloride. This versatile building block is frequently used to synthesize nitrogen-containing heterocyclic compounds and amidines, which are prevalent motifs in medicinal chemistry.[1] However, the inherent basicity and polarity of these products can present unique purification challenges.

This document moves beyond standard protocols to provide in-depth troubleshooting and logical frameworks for purifying your target compounds effectively. We will focus on the causality behind experimental choices to empower you to adapt and optimize these methods for your specific molecules.

Part 1: Foundational Principles & Strategy Selection

Before any purification begins, a fundamental understanding of your product's properties is crucial. The success of your purification hinges on exploiting the differences between your desired compound and the impurities present.

Q1: I've just finished my reaction with this compound. What are the first things I should consider before choosing a purification method?

A1: Your initial strategy should be based on the predicted physicochemical properties of your main product. Consider these four points:

  • Basicity (pKa): Ethyl cyclopropanecarbimidate is often reacted with nitrogen nucleophiles (e.g., amines, guanidine) to form products like substituted amidines or pyrimidines.[2][3] These products are typically basic. This basicity is your most powerful tool, allowing for selective separation using acid-base liquid-liquid extraction.[4][5]

  • Physical State & Thermal Stability: Is your crude product a solid or an oil? If it's a solid, recrystallization is a highly effective and scalable method for achieving high purity, provided the compound is thermally stable.

  • Solubility Profile: Determine the solubility of your crude product in a range of common organic solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol) and water. This will be critical for both extraction and choosing a system for chromatography or crystallization.

  • Polarity: The presence of nitrogen and potentially other heteroatoms makes many of these products quite polar. This can lead to challenges in standard silica gel chromatography, such as streaking or poor elution.[6][7]

Based on these considerations, the following decision workflow can help you select an initial purification strategy.

G start Crude Reaction Mixture is_basic Is the product likely basic? start->is_basic is_solid Is the crude product a solid? is_basic->is_solid  No / Neutral extraction Acid-Base Liquid-Liquid Extraction is_basic->extraction  Yes chromatography Column Chromatography is_solid->chromatography  No (Oil) crystallization Recrystallization is_solid->crystallization  Yes further_purification Requires Further Purification? extraction->further_purification crystallization->further_purification further_purification->chromatography  Yes end Pure Product further_purification->end  No

Caption: Initial Purification Strategy Decision Tree.

Part 2: Troubleshooting Liquid-Liquid Extraction

For basic products derived from this compound, acid-base extraction is the most efficient first-pass purification technique. It separates basic products from neutral or acidic impurities.

Q2: My product is a basic cyclopropyl-amidine. How do I perform an acid-base extraction to remove neutral byproducts?

A2: The principle is to convert your basic amine product into a water-soluble salt by washing with an aqueous acid, leaving neutral organic impurities in the organic layer. You then regenerate the neutral amine by basifying the aqueous layer and extract it back into a fresh organic solvent.

Protocol: Acid-Base Extraction Workflow
  • Dissolution: Dissolve your crude reaction mixture in an immiscible organic solvent like ethyl acetate or diethyl ether. Avoid dichloromethane if possible, as it can be prone to forming emulsions.[8]

  • Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 1M HCl).

  • Extraction (Step 1): Stopper the funnel, invert it, and vent immediately to release any pressure. Shake gently at first, then more vigorously for ~30 seconds, venting frequently.[9]

  • Separation: Allow the layers to separate. Your protonated, basic product is now in the lower aqueous layer as a hydrochloride salt. Drain and collect the aqueous layer.

  • Repeat: Repeat the acidic wash (steps 2-4) on the organic layer one or two more times to ensure complete extraction of your product. The organic layer, containing neutral impurities, can now be set aside.

  • Basification: Combine all aqueous extracts in a flask and cool in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) with stirring until the solution is basic (confirm with pH paper, pH > 9). This deprotonates your product, making it organic-soluble again.

  • Extraction (Step 2): Return the basified aqueous solution to the separatory funnel. Add a fresh portion of your organic solvent.

  • Isolation: Shake the funnel as before (step 3). Allow the layers to separate. Your purified, neutral product is now in the organic layer. Drain the lower aqueous layer. Pour the organic layer out from the top of the funnel to avoid contamination.

  • Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield your purified product.

Q3: I've formed a thick emulsion at the interface of the organic and aqueous layers. What should I do?

A3: Emulsions are common and are often caused by fine particulates or compounds that act as surfactants. Do not shake vigorously again. Try one of these methods:

  • Time: Let the separatory funnel sit undisturbed for 10-30 minutes. Often, the emulsion will resolve on its own.

  • Brine: Add a small amount of saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion.

  • Filtration: In stubborn cases, you may need to drain the entire mixture and filter it through a pad of Celite® (diatomaceous earth) to remove the particulate matter causing the emulsion.

Part 3: Troubleshooting Column Chromatography

Chromatography is often necessary for removing impurities with similar solubility or basicity to your product.

Q4: My basic, nitrogen-containing product is streaking badly on my silica gel TLC plate and column. How can I get sharp bands?

A4: This is a classic problem. Silica gel is inherently acidic (due to Si-OH groups) and can strongly and irreversibly bind to basic compounds, causing the "streaking" you observe. The solution is to neutralize these acidic sites by modifying your mobile phase.

  • The Fix: Add a small amount of a basic modifier to your eluent system. The most common choice is 0.5-1% triethylamine (Et₃N) . For very polar compounds being eluted with methanol, using a solution of 1-2% ammonia in methanol as the polar component of your eluent is also highly effective. This ensures your compound remains in its neutral, less-polar form and moves smoothly through the column.

Table 1: Common Eluent Systems for Cyclopropyl Nitrogen Heterocycles
Polarity of CompoundRecommended Eluent SystemBasic Modifier Additive (if needed)
Low to Medium PolarityHexanes / Ethyl Acetate (e.g., 9:1 to 1:1)1% Triethylamine in the total volume
Medium to High PolarityDichloromethane / Methanol (e.g., 99:1 to 9:1)1% Triethylamine in the total volume
High Polarity / Very BasicDichloromethane / (Methanol with 2% NH₃) (95:5 to 8:2)Ammonia is pre-mixed in Methanol

Q5: My product is extremely polar and barely moves off the baseline on the TLC plate, even in 10% Methanol/DCM. What are my options?

A5: You have several options when dealing with highly polar compounds:

  • Increase Eluent Polarity: Cautiously increase the methanol percentage. However, high percentages of methanol can sometimes dissolve the silica gel.

  • Switch Adsorbent: Consider using a different stationary phase. Basic alumina can be a good alternative to silica for purifying basic compounds.

  • Reversed-Phase Chromatography: If your compound is water-soluble, reversed-phase chromatography (using a C18 column with water/acetonitrile or water/methanol as the eluent) may be a better choice.

  • Mixed-Mode/HILIC: For very polar heterocycles, advanced techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography can provide excellent separation.[7][10]

G start Dissolve Crude Sample (small amount in DCM) spot_tlc Spot on TLC Plate start->spot_tlc develop_tlc Develop TLC in Test Solvent System (e.g., 4:1 Hex/EtOAc) spot_tlc->develop_tlc check_rf Is Rf ~0.2-0.4? develop_tlc->check_rf adjust_solvent Adjust Solvent Polarity (More polar = higher Rf) check_rf->adjust_solvent  No run_column Prepare & Run Flash Column with Optimized Solvent System (+1% Et3N if basic) check_rf->run_column  Yes adjust_solvent->develop_tlc collect Collect Fractions run_column->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Concentrate Under Reduced Pressure combine->evaporate product Purified Product evaporate->product

Caption: Workflow for Chromatography Method Development.

Part 4: Troubleshooting Crystallization

Crystallization can be the most effective technique for achieving exceptional purity, especially on a large scale. Cyclopropane-containing compounds can sometimes be challenging to crystallize, but success is often achievable with patience.[11][12]

Q6: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What's happening?

A6: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This is common when the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of your compound.

  • The Fix:

    • Re-heat the solution until your compound fully dissolves again.

    • Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature over several hours.

    • If it still oils out, try a lower-boiling point solvent system.

    • Add a seed crystal (a tiny crystal of your pure compound) once the solution is saturated to encourage nucleation.

Q7: I can't find a single solvent that works for recrystallization. What should I do?

A7: A binary solvent system is the answer. Find one solvent in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible.

Protocol: Binary Solvent Recrystallization
  • Dissolve your compound in the minimum amount of the hot "soluble solvent".

  • While the solution is still hot, add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity).

  • Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.

  • Allow the solution to cool slowly and undisturbed. Crystals should form at the interface where the solubility is ideal.

References

troubleshooting failed reactions involving Ethyl cyclopropanecarbimidate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist:

Welcome to the technical support center for Ethyl Cyclopropanecarbimidate Hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. Reactions involving imidate hydrochlorides, or Pinner salts, are powerful but notoriously sensitive. Success hinges on a deep understanding of the reagent's stability, reactivity, and the critical parameters that govern its transformations.

This guide moves beyond simple protocols to explain the underlying chemical principles. My goal is to empower you not just to follow steps, but to diagnose problems, rationalize unexpected outcomes, and confidently optimize your synthetic routes. Here, you will find field-proven insights structured in a direct question-and-answer format to address the specific challenges you may encounter.

Troubleshooting Guide: Failed Reactions

This section addresses specific problems encountered during synthesis and subsequent reactions of this compound.

Q1: My Pinner reaction to synthesize this compound is failing or giving very low yields. What are the likely causes?

A1: Failure to form the imidate hydrochloride, a classic Pinner salt, almost always points to issues with reaction conditions, as the mechanism requires a specific environment to proceed correctly.[1][2][3][4]

Core Issues and Solutions:

  • Presence of Moisture: This is the most common failure mode. The nitrilium ion intermediate is highly electrophilic and will readily react with water to form the corresponding amide (cyclopropanecarboxamide), which is often unreactive under these conditions. The final imidate product is also rapidly hydrolyzed to an ester.[1][2]

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents (e.g., diethyl ether, dioxane, or excess anhydrous ethanol).[1] The hydrogen chloride gas must be thoroughly dried, for instance, by bubbling it through concentrated sulfuric acid.

  • Insufficient Acid Catalyst: The Pinner reaction is acid-catalyzed. The nitrile nitrogen must be protonated to become a sufficiently strong electrophile for the alcohol to attack.[2][5]

    • Solution: Ensure a continuous stream of dry HCl gas is bubbled through the reaction mixture, or that a saturated solution of HCl in the alcohol is used. The reaction is often performed until the Pinner salt begins to precipitate.[3]

  • Temperature Control: Pinner salts are thermodynamically unstable and can decompose or rearrange at higher temperatures.[1]

    • Solution: The reaction should be performed at low temperatures, typically between -10°C and 5°C, to prevent side reactions and ensure the isolation of the imidate hydrochloride salt.[2]

Q2: I've successfully synthesized the imidate hydrochloride, but my subsequent reaction with an amino alcohol to form a 2-oxazoline is not working. What should I investigate?

A2: The conversion of an imidate to a 2-oxazoline is a cyclization reaction that involves nucleophilic attack by the amino alcohol.[6][7] Failure at this stage often relates to the quality of the starting imidate, the choice of base, or reaction conditions.

Troubleshooting Steps:

  • Verify Imidate Quality: The isolated this compound may be contaminated with ammonium chloride or the corresponding amide/ester from hydrolysis during workup or storage.

    • Action: Characterize the imidate salt by ¹H NMR before use. The presence of broad signals around 7-8 ppm could indicate ammonium salts, while characteristic ester or amide peaks suggest degradation.

  • Incorrect Stoichiometry or Choice of Base: The reaction typically requires a base to neutralize the hydrochloride salt, freeing the imidate base to react. However, a strong, non-nucleophilic base can deprotonate the amino alcohol, reducing its nucleophilicity. A weak base may not sufficiently neutralize the HCl.

    • Action: Often, no external base is needed as the amino alcohol can act as both the nucleophile and the base. Alternatively, a mild, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used. Start with 1.0-1.2 equivalents of the amino alcohol relative to the imidate.

  • Solvent and Temperature Issues: The reaction requires a solvent that can dissolve the reactants but does not interfere. Protic solvents like excess alcohol can compete with the cyclization.

    • Action: Apolar aprotic solvents like dichloromethane (DCM) or chloroform are common. The reaction is often run at room temperature or with gentle heating (40-50°C) to drive the cyclization to completion.

Experimental Protocol: Synthesis of 2-Cyclopropyl-2-oxazoline

  • Suspend this compound (1.0 eq) in anhydrous DCM (5-10 mL per mmol).

  • To this suspension, add 2-aminoethanol (1.1 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the mixture to remove ammonium chloride precipitate.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or distillation.

Q3: My reaction mixture shows a significant amount of ethyl cyclopropanecarboxylate as a byproduct. Why is this happening and how can I prevent it?

A3: The formation of ethyl cyclopropanecarboxylate is a classic sign of imidate hydrolysis. The C=N double bond of the imidate is susceptible to attack by water, leading to the formation of a tetrahedral intermediate that collapses to the more stable ester and ammonia.

Hydrolysis

Preventative Measures:

  • Rigorous Anhydrous Technique: This cannot be overstated. Use freshly distilled, anhydrous solvents. If using reagents from commercial suppliers, ensure they are from a freshly opened bottle or have been stored properly under an inert atmosphere.[1][2]

  • Inert Atmosphere: Conduct the reaction under a blanket of dry nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

  • Workup Conditions: During the workup, minimize contact time with aqueous layers. If an aqueous wash is necessary, use brine to reduce the solubility of water in the organic phase and dry the organic layer thoroughly with a drying agent like MgSO₄ or Na₂SO₄ before solvent removal.

Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?

A1: Proper storage is critical to maintaining the reagent's integrity. Due to its sensitivity to moisture and thermal instability, it should be stored under the following conditions:

  • Temperature: In a freezer, at or below -20°C.

  • Atmosphere: Under an inert atmosphere (argon or nitrogen).

  • Protection: In a tightly sealed container, protected from light.[8] Parafilm® can be used to seal the container cap to provide an extra barrier against atmospheric moisture.

Q2: What are the best analytical techniques to monitor the progress of reactions involving this imidate?

A2: Real-time or frequent reaction monitoring is key to optimizing conditions and determining reaction endpoints.[9][10][11][12]

Technique Application & Rationale
Thin Layer Chromatography (TLC) Use Case: Quick, qualitative monitoring. Notes: Imidates can sometimes decompose on acidic silica gel plates, appearing as a streak or a spot at the baseline.[13] To mitigate this, you can pre-treat the TLC plate by eluting it with a solvent system containing a small amount of base (e.g., 1% TEA in ethyl acetate) and then drying it before spotting your reaction mixture.[13]
¹H NMR Spectroscopy Use Case: Quantitative analysis of crude reaction aliquots. Rationale: Provides clear structural information. You can track the disappearance of the imidate starting material and the appearance of product signals. This is one of the most reliable methods for determining conversion.[9]
LC-MS (Liquid Chromatography-Mass Spectrometry) Use Case: Identifying products and byproducts. Rationale: Excellent for detecting the mass of the expected product and potential side products (like the hydrolyzed ester). It provides high sensitivity, making it ideal for tracking low-concentration species.[9][10]
In-situ FTIR/Raman Spectroscopy Use Case: Real-time kinetic analysis without sampling. Rationale: Can monitor the disappearance of the C=N stretch of the imidate and the appearance of new functional group vibrations (e.g., C=O of an ester byproduct), providing continuous data on reaction kinetics.[11]
Q3: I am having trouble purifying my final product by silica gel chromatography. What are my options?

A3: Purification of imidate-derived products, especially if they retain basic nitrogen atoms (like oxazolines), can be challenging on standard silica gel.

G

Troubleshooting Purification:

  • Neutralized Silica: As with TLC, the acidity of silica gel can degrade sensitive compounds. You can prepare a slurry of silica gel in your eluent containing 1-2% triethylamine, pack the column with this slurry, and run the chromatography. This neutralizes the acidic sites.[13]

  • Alternative Stationary Phases: Basic or neutral alumina can be an excellent alternative to silica gel for basic compounds, as it prevents acid-catalyzed decomposition.[13]

  • Reversed-Phase Chromatography: For polar compounds, reversed-phase (C18) chromatography can be an effective purification method, though it may require more specialized equipment.[14]

  • Distillation: If your product is a thermally stable liquid with a suitable boiling point, distillation (especially under vacuum) can be a highly effective, scalable purification method that avoids issues with stationary phases altogether.

References

Technical Support Center: Optimizing Reaction Conditions for Ethyl Cyclopropanecarbimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl Cyclopropanecarbimidate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the synthesis and handling of this versatile reagent.

Introduction

This compound, a Pinner salt, is a valuable intermediate in organic synthesis, primarily utilized for the creation of substituted amidines and esters which are common motifs in pharmacologically active molecules.[1] Its synthesis is most commonly achieved through the Pinner reaction, an acid-catalyzed reaction between a nitrile (cyclopropanecarbonitrile) and an alcohol (ethanol).[2] While the reaction is well-established, its success is highly dependent on careful control of reaction conditions. This guide provides a comprehensive overview of the critical parameters, potential pitfalls, and solutions to common issues encountered during its preparation and use.

Frequently Asked Questions (FAQs)

Q1: What is the general structure and key reactive feature of this compound?

A1: this compound is an imino ester salt. The key reactive feature is the electrophilic carbon atom of the C=N double bond, which is susceptible to nucleophilic attack. The hydrochloride salt form enhances its stability for storage and handling.

Q2: What are the recommended storage and handling conditions for this compound?

A2: Due to its hygroscopic nature and thermal sensitivity, it is crucial to store this compound under anhydrous conditions in a tightly sealed container, preferably in a cool, dry place or a desiccator.[3] Inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent degradation. Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[3]

Q3: What are the primary applications of this compound in drug development?

A3: This reagent is a key building block for introducing the cyclopropyl moiety into larger molecules. It is primarily used in the synthesis of:

  • Cyclopropyl amidines: By reaction with primary or secondary amines. Amidines are important functional groups in many drug candidates due to their ability to act as bioisosteres of guanidines and their involvement in hydrogen bonding interactions with biological targets.[1]

  • Cyclopropyl esters: Through controlled hydrolysis.[4] Cyclopropane rings are often incorporated into drug molecules to improve metabolic stability, potency, and selectivity.

Q4: Why are anhydrous conditions so critical for the Pinner reaction?

A4: The Pinner reaction is highly sensitive to moisture. The presence of water can lead to the hydrolysis of the intermediate nitrilium ion and the final Pinner salt, resulting in the formation of the corresponding ester (ethyl cyclopropanecarboxylate) as a significant byproduct, which lowers the yield of the desired imidic ester hydrochloride.[2][4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via the Pinner reaction.

Issue 1: Low or No Product Formation
Potential Cause Explanation Recommended Solution
Incomplete Reaction The Pinner reaction can be slow, especially at low temperatures. Insufficient reaction time will lead to a significant amount of unreacted starting material.Monitor the reaction progress using an appropriate analytical technique (e.g., IR spectroscopy to observe the disappearance of the nitrile peak). If the reaction has stalled, consider extending the reaction time.
Insufficient Acid Catalyst Hydrogen chloride acts as a catalyst by protonating the nitrile nitrogen, making the carbon more electrophilic. An insufficient amount of HCl will result in a slow or incomplete reaction.Ensure a continuous stream of dry HCl gas is bubbled through the reaction mixture or that a sufficient concentration of a saturated solution of HCl in an anhydrous solvent is used.
Low Reaction Temperature While low temperatures are necessary to prevent side reactions, excessively low temperatures can significantly slow down the reaction rate to a point where product formation is negligible within a practical timeframe.A balance must be struck. Typically, the initial introduction of HCl is performed at 0°C, and the reaction is then allowed to slowly warm to room temperature or is maintained at a slightly elevated temperature (e.g., 40°C) as described in some general Pinner reaction protocols.[5]
Issue 2: Presence of Significant Impurities
Impurity Identification Cause Prevention & Removal
Ethyl Cyclopropanecarboxylate Can be identified by GC-MS or NMR spectroscopy.Hydrolysis of the Pinner salt due to the presence of water in the reaction mixture.Prevention: Use anhydrous ethanol and solvents. Dry the HCl gas before bubbling it through the reaction mixture. Removal: The ester can be difficult to separate from the Pinner salt by simple filtration. Purification may require recrystallization from a non-polar solvent system or careful chromatographic separation.
Cyclopropanecarboxamide Can be identified by NMR and IR spectroscopy (presence of a characteristic amide C=O stretch).Formation of the amide can occur if the reaction temperature is too high, leading to the rearrangement of the imidic ester.[2]Prevention: Maintain a low reaction temperature, especially during the initial stages of the reaction. Avoid prolonged heating. Removal: The amide is generally less soluble than the Pinner salt in non-polar solvents, so it may be possible to remove it by trituration or recrystallization.
Unreacted Cyclopropanecarbonitrile Can be detected by GC or NMR spectroscopy.Incomplete reaction (see Issue 1).Optimize reaction conditions (time, temperature, catalyst concentration) to drive the reaction to completion. Unreacted nitrile can often be removed under vacuum due to its volatility.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on the principles of the Pinner reaction and should be optimized for specific laboratory conditions and scales.

Materials:

  • Cyclopropanecarbonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether (or another suitable anhydrous solvent)

  • Dry Hydrogen Chloride Gas

Equipment:

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer

  • Drying tube

  • Ice bath

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube to protect the reaction from atmospheric moisture.

  • Charging Reactants: To the flask, add cyclopropanecarbonitrile (1.0 eq) and anhydrous ethanol (1.1 - 1.5 eq) dissolved in anhydrous diethyl ether.

  • Reaction Initiation: Cool the reaction mixture to 0°C using an ice bath. Begin slowly bubbling dry hydrogen chloride gas through the stirred solution.

  • Reaction Progress: Continue the introduction of HCl gas for several hours. The reaction progress should be monitored (e.g., by taking aliquots and analyzing via IR for the disappearance of the nitrile peak). The Pinner salt will often precipitate out of the ethereal solution as a white solid.

  • Work-up: Once the reaction is complete, stop the flow of HCl gas. The precipitated solid can be collected by filtration under an inert atmosphere. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and soluble byproducts.

  • Drying: Dry the collected solid under vacuum to obtain the this compound.

Data Presentation

Table 1: Critical Parameters for the Pinner Reaction

ParameterRecommended ConditionRationale
Temperature 0°C to room temperatureLow temperatures minimize the formation of the amide byproduct.[2]
Solvent Anhydrous, non-protic (e.g., diethyl ether, dioxane)Prevents hydrolysis and allows for the precipitation of the Pinner salt.
Atmosphere Anhydrous (e.g., under a drying tube or inert gas)Crucial to prevent hydrolysis of the product.[5]
Stoichiometry Slight excess of alcohol (1.1 - 1.5 eq)Drives the reaction towards the product. A large excess can lead to orthoester formation.[2]

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Cyclopropanecarbonitrile Anhydrous Ethanol Anhydrous Solvent cooling Cool to 0°C reactants->cooling setup Dry Glassware Inert Atmosphere setup->cooling hcl Bubble Dry HCl Gas cooling->hcl stirring Stir for several hours hcl->stirring filtration Filter Precipitate stirring->filtration wash Wash with Anhydrous Ether filtration->wash dry Dry Under Vacuum wash->dry product Ethyl Cyclopropanecarbimidate Hydrochloride dry->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G start Low Yield or Impure Product check_water Check for Water Contamination start->check_water check_temp Review Reaction Temperature start->check_temp check_time Evaluate Reaction Time start->check_time check_water->check_temp No ester_impurity Ester Impurity Present check_water->ester_impurity Yes check_temp->check_time Optimal amide_impurity Amide Impurity Present check_temp->amide_impurity Too High unreacted_sm Unreacted Starting Material check_time->unreacted_sm Too Short solution_water Use Anhydrous Reagents/Solvents Dry HCl Gas ester_impurity->solution_water solution_temp Maintain Low Temperature (0°C initially) amide_impurity->solution_temp solution_time Increase Reaction Time Monitor by IR/NMR unreacted_sm->solution_time

Caption: Troubleshooting flowchart for the Pinner synthesis of this compound.

References

stability and degradation of Ethyl cyclopropanecarbimidate hydrochloride under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl Cyclopropanecarbimidate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions regarding the stability and handling of this versatile synthetic intermediate. My aim is to synthesize technical accuracy with field-proven insights to ensure the success of your experiments.

Introduction: The Dual Nature of Imidate Hydrochlorides

This compound, a Pinner salt, is a valuable reagent in organic synthesis, frequently used for the preparation of amidines, esters, and various heterocycles.[1][2][3] However, its utility is intrinsically linked to its reactivity, which also makes it susceptible to degradation. Imidate hydrochlorides are thermodynamically unstable intermediates and are often generated in situ for immediate use due to their inherent instability.[1][2][4] Understanding the factors that influence its stability is paramount for successful and reproducible synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling, storage, and reaction conditions for this compound.

Q1: What are the optimal storage conditions for this compound?

To maximize shelf life, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, ideally in a freezer at or below -20°C.[5] This minimizes exposure to atmospheric moisture and prevents thermal degradation.

Q2: What are the primary degradation pathways for this compound?

There are two main degradation pathways for this compound:

  • Hydrolysis: In the presence of water, the imidate hydrochloride can hydrolyze to form ethyl cyclopropanecarboxylate and ammonium chloride.[1][6][7] This reaction is catalyzed by both acid and base.[8]

  • Thermal Decomposition: Upon heating, the Pinner salt can rearrange to form N-ethylcyclopropanecarboxamide and ethyl chloride.[1][2] This is a common decomposition route for imidate salts, especially at elevated temperatures.[9]

Q3: How does pH affect the stability of this compound in a reaction mixture?

The pH of the reaction medium has a significant impact on the stability and the nature of the degradation products.[10][11]

  • Acidic to Neutral pH (pH < 7): Hydrolysis is a primary concern, leading predominantly to the formation of the corresponding ester (ethyl cyclopropanecarboxylate) and an amine salt.[7][10][11]

  • Basic pH (pH > 7): Under basic conditions, hydrolysis can yield a mixture of products: the ester and amine, as well as the corresponding amide (cyclopropanecarboxamide) and ethanol.[5][10][11]

Q4: I am observing low yields in my amidation reaction. Could the stability of the imidate be the issue?

Absolutely. Low yields in reactions involving imidate hydrochlorides are often attributable to degradation. If your reaction requires elevated temperatures, thermal decomposition to the N-alkylated amide could be a competing pathway.[1][2] More commonly, the presence of trace amounts of water in your reactants or solvents can lead to hydrolysis, consuming your starting material.[8] It is also worth noting that some studies have found butyl imidates to be more stable and less prone to hydrolysis than their ethyl counterparts, which could be an alternative to consider for challenging transformations.[4]

Q5: Can I use protic solvents with this compound?

While the Pinner reaction to form the imidate hydrochloride itself is carried out in an alcohol, subsequent reactions should be approached with caution if using protic solvents, especially water.[1][2] If a protic solvent is necessary, the reaction should be conducted at low temperatures and for the shortest possible time to minimize hydrolysis. Anhydrous solvents are highly recommended for most applications.[2]

Part 2: Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Low or no product yield Degradation of the imidate starting material. Ensure the imidate hydrochloride was properly stored under anhydrous and cold conditions. Use freshly opened or properly stored reagent.
Hydrolysis due to wet reagents or solvents. Dry all solvents and reagents before use. Consider using molecular sieves in the reaction mixture.[12]
Thermal decomposition. If the reaction is run at elevated temperatures, consider if a lower temperature and longer reaction time could be effective. Monitor the reaction closely for the formation of N-ethylcyclopropanecarboxamide as a byproduct.[2]
Formation of ethyl cyclopropanecarboxylate as a major byproduct Hydrolysis of the imidate. This is a clear indication of water in your reaction. Rigorously dry all components and perform the reaction under an inert atmosphere.[1][8]
Formation of N-ethylcyclopropanecarboxamide as a byproduct Thermal rearrangement of the imidate. This suggests the reaction temperature is too high. Attempt the reaction at a lower temperature.[1][2]
Inconsistent reaction outcomes Variable quality of the imidate starting material. The stability of the imidate can vary between batches. It is advisable to use the reagent as quickly as possible after purchase or synthesis. Consider titrating a small sample to determine its purity before use.
Atmospheric moisture. Perform reactions in a glovebox or using Schlenk line techniques to strictly exclude moisture.

Part 3: Experimental Protocols & Visual Guides

Protocol 1: General Procedure for Amidine Synthesis

This protocol outlines a general method for the synthesis of an amidine from this compound and a primary amine, with precautions to minimize degradation.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagents: Add this compound (1.0 eq) to the flask and place it under a positive pressure of nitrogen.

  • Solvent: Add anhydrous dichloromethane (or another suitable anhydrous solvent) via syringe. Cool the mixture to 0°C in an ice bath.

  • Amine Addition: In a separate flask, dissolve the primary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Reaction: Slowly add the amine solution to the stirred suspension of the imidate hydrochloride at 0°C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing Degradation Pathways

The following diagrams illustrate the key degradation pathways of this compound.

G cluster_hydrolysis Hydrolysis Pathway cluster_thermal Thermal Decomposition imidate Ethyl cyclopropanecarbimidate Hydrochloride water H₂O heat Δ (Heat) im_h2o_intermediate Tetrahedral Intermediate imidate->im_h2o_intermediate + H₂O amide N-ethylcyclopropanecarboxamide imidate->amide Rearrangement ester Ethyl cyclopropanecarboxylate ammonium Ammonium Chloride im_h2o_intermediate->ester im_h2o_intermediate->ammonium ethyl_chloride Ethyl Chloride

Caption: Key degradation pathways for Ethyl cyclopropanecarbimidate HCl.

Troubleshooting Logic Flow

This diagram provides a logical workflow for diagnosing issues in reactions involving this compound.

G start Low Product Yield check_byproducts Analyze byproducts (LC-MS, NMR) start->check_byproducts ester_present Ester byproduct detected? check_byproducts->ester_present amide_present N-ethyl amide byproduct detected? ester_present->amide_present No hydrolysis_issue Likely Hydrolysis: - Dry solvents/reagents - Use inert atmosphere ester_present->hydrolysis_issue Yes thermal_issue Likely Thermal Decomposition: - Lower reaction temperature amide_present->thermal_issue Yes reagent_issue Reagent Quality Issue: - Use fresh reagent - Check purity amide_present->reagent_issue No

Caption: Troubleshooting workflow for low-yielding reactions.

References

handling and storage best practices for Ethyl cyclopropanecarbimidate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl Cyclopropanecarbimidate Hydrochloride

Welcome to the technical support guide for this compound (CAS No. 63190-44-3). This resource is designed for researchers, scientists, and drug development professionals to ensure the successful handling, storage, and application of this valuable synthetic intermediate. As Senior Application Scientists, we have compiled this guide based on established safety data, chemical principles, and field-proven troubleshooting insights.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the fundamental properties and safe management of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: this compound is sensitive to moisture and should be stored under controlled conditions to maintain its integrity. The optimal storage is in a freezer at temperatures under -20°C. The container must be kept tightly closed and stored in a dry, well-ventilated place under an inert atmosphere (e.g., Argon or Nitrogen).[1] This prevents degradation from atmospheric moisture and oxygen.

Q2: Why is an inert atmosphere so critical for storing this compound?

A2: The imidate functional group is susceptible to hydrolysis. In the presence of water, the compound can decompose into an ester and an amine or an amide and an alcohol.[2] Storing under an inert, dry atmosphere minimizes the risk of moisture exposure, thereby preserving the compound's purity and reactivity for your experiments.

Q3: What are the essential personal protective equipment (PPE) requirements when handling this compound?

A3: Standard laboratory PPE is mandatory. This includes wearing protective gloves, a lab coat, and eye protection (safety glasses or goggles).[1][3] Handling should be performed in a well-ventilated area or, preferably, inside a chemical fume hood to avoid inhalation of any dust or aerosols.[1][3][4]

Q4: Is this compound a hazardous substance?

A4: Yes, it is classified as a hazardous substance. It is harmful if swallowed and can cause skin irritation, serious eye irritation, and respiratory irritation.[3] Therefore, direct contact should always be avoided by using appropriate PPE and handling techniques.[1][3]

Q5: What materials or chemicals are incompatible with this reagent?

A5: This compound should not be stored or used with strong oxidizing agents, acids, or bases.[4][5] It is also highly reactive with water, which can lead to its decomposition.[6] Care must be taken to ensure that solvents and other reagents used in reactions are anhydrous.

Summary of Handling and Storage Parameters
ParameterRecommendationRationaleSupporting Sources
Storage Temperature Store in freezer, under -20°CTo slow down potential degradation pathways and maintain long-term stability.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents hydrolysis and oxidation from atmospheric moisture and oxygen.[5]
Container Tightly sealed, suitable for low temperaturesPrevents ingress of moisture and air.[1][3][4]
Handling Location Chemical Fume Hood / Well-ventilated areaMinimizes inhalation risk of fine particles or aerosols.[1][3][4]
Incompatibilities Water, Strong Oxidizing Agents, Acids, BasesReacts with these substances, leading to degradation and potential hazards.[4][5][6]

Troubleshooting Guide for Experimental Applications

This section provides solutions to specific issues that may arise during experiments involving this compound.

Q1: My reaction is showing low to no yield of the desired product. What could be the cause?

A1: Low or no yield is often traced back to the degradation of the starting material or suboptimal reaction conditions.

  • Cause 1: Reagent Degradation via Hydrolysis. The most common culprit is the hydrolysis of the imidate hydrochloride by trace amounts of water in your reaction setup (e.g., in solvents, glassware, or introduced during reagent transfer). Imidates are highly sensitive to moisture.[6][7]

    • Solution: Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Handle the compound and set up the reaction under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Cause 2: Incorrect pH. The stability and reaction pathway of the tetrahedral intermediate formed from the imidate are highly dependent on the pH of the medium.[2]

    • Solution: Verify the pH of your reaction mixture. Depending on the desired outcome (e.g., formation of an amidine vs. an ester), the pH may need to be carefully controlled. In basic conditions, imidates can yield a mix of ester-amine and amide-alcohol products, while acidic or neutral conditions typically favor ester-amine formation.[2]

Q2: My post-reaction analysis (NMR, LC-MS) shows multiple unexpected byproducts. How can I identify them?

A2: The presence of unexpected byproducts often points to the decomposition of the imidate.

  • Likely Byproducts: The primary byproducts are likely the results of hydrolysis. Depending on the pH and reaction conditions, you may be observing:

    • Ethyl cyclopropanecarboxylate and Ammonium chloride (from hydrolysis).

    • Cyclopropanecarboxamide and Ethanol (another potential hydrolysis pathway).[2]

  • Troubleshooting Steps:

    • Compare the spectral data of your byproducts with reference spectra for the suspected hydrolysis products.

    • Perform a stability test: dissolve a small amount of the starting material in your reaction solvent (without other reagents) and monitor it over time by TLC or LC-MS. If you see new spots/peaks appearing, your solvent or handling technique is introducing moisture.[8]

    • Re-run the reaction with stringent anhydrous conditions as described above.

Troubleshooting Workflow Diagram

This diagram outlines a logical process for diagnosing and resolving a failed reaction.

G start Problem: Low or No Product Yield check_reagent Is the starting material pure? start->check_reagent reagent_yes Yes check_reagent->reagent_yes Yes reagent_no No (Degradation Suspected) check_reagent->reagent_no No check_conditions Were reaction conditions anhydrous? conditions_yes Yes check_conditions->conditions_yes Yes conditions_no No check_conditions->conditions_no No check_ph Was the reaction pH controlled? ph_yes Yes check_ph->ph_yes Yes ph_no No check_ph->ph_no No reagent_yes->check_conditions solution_reagent Solution: Acquire new, verified reagent. Re-evaluate storage protocol. reagent_no->solution_reagent conditions_yes->check_ph solution_conditions Solution: Use anhydrous solvents. Dry glassware thoroughly. Run under inert atmosphere. conditions_no->solution_conditions investigate_other Investigate other parameters (temperature, stoichiometry, catalyst). ph_yes->investigate_other solution_ph Solution: Buffer or adjust reaction pH. Monitor pH throughout. ph_no->solution_ph

Caption: Troubleshooting decision tree for low-yield reactions.

Experimental Protocol: Synthesis of an N-Substituted Amidine

This protocol provides a general method for reacting this compound with a primary amine to form an N-substituted cyclopropylamidine, a common transformation for imidates.[9][10]

Objective: To synthesize an N-aryl or N-alkyl cyclopropylamidine.

Materials:

  • This compound

  • Primary amine (e.g., aniline or benzylamine)

  • Anhydrous solvent (e.g., Ethanol or Tetrahydrofuran (THF))

  • Inert gas supply (Argon or Nitrogen)

  • Oven-dried glassware

Procedure:

  • Glassware Preparation: Ensure all glassware (round-bottom flask, condenser, magnetic stir bar) is thoroughly dried in an oven at >120°C for at least 4 hours and cooled under a stream of inert gas.

  • Reaction Setup: Assemble the glassware under a positive pressure of inert gas.

  • Reagent Addition:

    • To the reaction flask, add this compound (1.0 equivalent).

    • Add anhydrous solvent (e.g., Ethanol, 5-10 mL per mmol of imidate).

    • Stir the suspension at room temperature.

    • In a separate flask, dissolve the primary amine (1.0-1.1 equivalents) in a minimal amount of the anhydrous solvent.

    • Slowly add the amine solution to the stirring imidate suspension via syringe.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature or heat gently (e.g., 40-50°C) if necessary.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality Behind Key Steps:

  • Anhydrous Conditions: Prevents the competitive hydrolysis of the imidate starting material, which would lower the yield.

  • Inert Atmosphere: Complements the use of anhydrous solvents by preventing atmospheric moisture from entering the reaction.

  • Slow Addition of Amine: Helps to control any potential exotherm and ensures a homogenous reaction.

References

Technical Support Center: Managing Ethyl Cyclopropanecarbimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl Cyclopropanecarbimidate Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the moisture sensitivity of this versatile reagent. By understanding its chemical nature and adhering to best practices, you can ensure the integrity of your experiments and achieve reliable, reproducible results.

Understanding the Challenge: The Inherent Moisture Sensitivity of Imidate Hydrochlorides

This compound belongs to the imidate salt class of compounds. Imidates are characterized by the R-C(=NR')OR'' functional group. The hydrochloride salt form enhances stability for storage but also introduces significant hygroscopicity, meaning it readily absorbs moisture from the atmosphere.[1][2] This propensity for water uptake is the root cause of many of the challenges encountered when handling this reagent.

The primary degradation pathway initiated by moisture is hydrolysis. The carbon-nitrogen double bond in the imidate is susceptible to nucleophilic attack by water. This reaction, often catalyzed by the acidic nature of the hydrochloride salt, leads to the cleavage of the imidate, yielding an ester (ethyl cyclopropanecarboxylate) and an ammonium salt as primary products.[3][4] This degradation not only consumes the active reagent but also introduces impurities that can complicate reaction pathways and purification processes.

Below is a diagram illustrating the hydrolysis pathway of this compound.

Hydrolysis_Pathway Reagent Ethyl Cyclopropanecarbimidate Hydrochloride Tetrahedral_Intermediate Tetrahedral Intermediate Reagent->Tetrahedral_Intermediate + H₂O (Hydrolysis) Water H₂O (Atmospheric Moisture) Water->Tetrahedral_Intermediate Products Ethyl Cyclopropanecarboxylate + Ammonium Chloride Tetrahedral_Intermediate->Products Breakdown caption Hydrolysis of this compound.

Caption: Hydrolysis of this compound.

Troubleshooting Guide: A-Q&A Approach

This section addresses common problems encountered during the use of this compound, providing explanations and actionable solutions.

Q1: My reaction is sluggish, and I'm observing low yields. What could be the cause?

A1: The most likely culprit is a partially hydrolyzed reagent. If the compound has been exposed to ambient air, it will have absorbed moisture, leading to degradation.

  • Underlying Cause: As explained, moisture leads to the hydrolysis of the imidate to an inactive ester and ammonium salt.[3] This reduces the concentration of the active reagent available for your desired reaction.

  • Troubleshooting Steps:

    • Verify Reagent Integrity: If possible, take a small sample and analyze it by ¹H NMR to check for the presence of ethyl cyclopropanecarboxylate.

    • Use a Fresh Bottle: If significant degradation is suspected, it is best to use a new, unopened bottle of the reagent.

    • Improve Handling Technique: Review your reagent handling procedures. Are you using a glovebox or Schlenk line for dispensing? Is your inert gas supply sufficiently dry?[5][6]

Q2: I'm seeing an unexpected byproduct in my reaction mixture that is difficult to separate from my desired product. What might it be?

A2: The most common byproduct resulting from moisture exposure is ethyl cyclopropanecarboxylate.

  • Underlying Cause: This ester is a direct product of the hydrolysis of this compound.[3] Its presence can complicate downstream purification, especially if it has similar solubility or chromatographic properties to your target molecule.

  • Troubleshooting Steps:

    • Characterize the Byproduct: Use analytical techniques such as LC-MS or GC-MS to confirm the identity of the byproduct.

    • Prevent Formation: The most effective solution is to prevent hydrolysis in the first place by rigorously excluding moisture during storage and handling.

    • Purification Strategy: If the byproduct has already formed, you may need to optimize your purification method. Consider alternative chromatography conditions (e.g., different solvent systems or stationary phases) or explore crystallization or distillation if applicable.

Q3: The physical appearance of my this compound has changed. It used to be a free-flowing powder, but now it's clumpy and sticky. Is it still usable?

A3: A change in physical appearance, such as clumping or becoming sticky, is a strong indicator of moisture absorption.[2] While some activity may remain, the reagent is compromised.

  • Underlying Cause: The hygroscopic nature of the hydrochloride salt causes it to attract and absorb water molecules from the air.[1] This initially leads to the powder becoming moist and clumpy, and with further exposure, it can deliquesce into a solution.[2]

  • Recommendation: It is highly recommended to discard the compromised reagent and start with a fresh, unopened container. Using a reagent in this state will lead to inconsistent and unreliable results.

Frequently Asked Questions (FAQs)

Q: What is the proper way to store this compound?

A: Proper storage is critical to maintaining the reagent's integrity.

  • Temperature: Store in a freezer at or below -20°C.[7]

  • Atmosphere: The container should be kept under an inert atmosphere, such as argon or dry nitrogen.[8]

  • Location: Store in a desiccator within the freezer to provide an additional layer of protection against moisture.[9] The desiccator should contain an active desiccant.

  • Container: Always keep the reagent in its original, tightly sealed container. If the original packaging is a Sure/Seal™ bottle, do not remove the septum.[5]

Storage ConditionRecommendationRationale
Temperature ≤ -20°CSlows down potential degradation pathways.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents exposure to atmospheric moisture and oxygen.[8]
Environment DesiccatorProvides a dry environment, minimizing moisture ingress.[9]
Container Tightly Sealed Original PackagingEnsures the integrity of the manufacturer's seal.

Q: How should I handle and dispense this compound?

A: All handling and dispensing should be performed under strictly anhydrous conditions.

  • Ideal Method: The best practice is to handle the reagent inside a glovebox with a dry, inert atmosphere.

  • Alternative Method (Schlenk Line): If a glovebox is unavailable, use standard Schlenk line techniques.[5] This involves using a positive pressure of a dry inert gas to protect the reagent from air exposure.

  • Dispensing:

    • Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture on the cold surfaces.

    • If it's a solid in a standard bottle, quickly weigh the desired amount under a positive flow of inert gas and immediately reseal the bottle.

    • For Sure/Seal™ bottles, use a dry, gas-tight syringe to withdraw the reagent through the septum while maintaining a positive pressure of inert gas in the bottle.[5]

Below is a workflow for the proper handling of this compound.

Handling_Workflow Start Start Remove_From_Freezer Remove from Freezer Start->Remove_From_Freezer Warm_To_RT Warm to Room Temp in Desiccator Remove_From_Freezer->Warm_To_RT Transfer_To_Inert_Atmosphere Transfer to Glovebox or Schlenk Line Warm_To_RT->Transfer_To_Inert_Atmosphere Dispense Dispense Reagent Transfer_To_Inert_Atmosphere->Dispense Seal_And_Store Reseal and Store Properly Dispense->Seal_And_Store End End Seal_And_Store->End caption Handling Workflow for Moisture-Sensitive Reagents.

Caption: Handling Workflow for Moisture-Sensitive Reagents.

Q: Can I dry this compound if it has been exposed to moisture?

A: Attempting to dry the reagent after significant moisture exposure is generally not recommended.

  • Reasoning: Once hydrolysis has occurred, the process is irreversible. While you might be able to remove absorbed water by drying under high vacuum, you cannot reverse the chemical degradation. The resulting material will be a mixture of the desired reagent and its hydrolysis products.

  • Best Practice: To ensure the success and reproducibility of your experiments, it is always best to use a fresh, uncompromised batch of the reagent.

References

Technical Support Center: Kinetic Studies of Reactions Involving Ethyl Cyclopropanecarbimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in kinetic studies of reactions involving Ethyl Cyclopropanecarbimidate Hydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) to ensure the success and integrity of your experiments.

Introduction: The Unique Reactivity of this compound

This compound is a versatile reagent characterized by the presence of a strained cyclopropyl ring and an imidate functional group. The cyclopropyl group is a highly sought-after motif in medicinal chemistry, known for its ability to enhance potency and improve the metabolic stability of drug candidates.[1] The imidate functionality provides a reactive handle for a variety of nucleophilic substitution reactions. Understanding the kinetics of these reactions is paramount for process optimization, mechanism elucidation, and the development of robust synthetic protocols.

This guide will provide you with the foundational knowledge and practical advice to navigate the complexities of studying the reaction kinetics of this unique molecule.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, stability, and reactivity of this compound in the context of kinetic studies.

Q1: How should I properly store and handle this compound to ensure its stability and purity for kinetic studies?

A: Proper storage and handling are critical for reproducible kinetic data. This compound is a moisture-sensitive compound. Hydrolysis of the imidate function is a potential side reaction that can affect your kinetic measurements.

  • Storage: Store the reagent in a tightly sealed container in a cool, dry place, preferably in a desiccator. For long-term storage, refrigeration is recommended.

  • Handling: Always handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture. Use dry solvents and glassware.

Q2: What are the common side reactions to be aware of when using this compound, and how can they be minimized?

A: The primary side reaction of concern is hydrolysis of the imidate to the corresponding ethyl ester and ammonium salt. This can be accelerated by the presence of water in the reaction mixture. Additionally, depending on the nucleophile and reaction conditions, ring-opening of the cyclopropane can occur, although this is generally less common under standard kinetic study conditions.

  • Minimizing Hydrolysis: Ensure all solvents and reagents are anhydrous. The use of a freshly opened bottle of solvent or freshly distilled solvent is recommended.

  • Monitoring for Side Products: Techniques like NMR and Mass Spectrometry can be used to monitor for the formation of hydrolysis products or other impurities throughout the reaction.[2][3]

Q3: My kinetic data is inconsistent between runs. What are the likely causes?

A: Inconsistent kinetic data can be frustrating but often points to subtle variations in experimental setup. Here are some common culprits:

  • Reagent Purity: The purity of your this compound and the nucleophile can significantly impact reaction rates. Ensure you are using reagents of consistent and high purity.

  • Temperature Control: Small fluctuations in temperature can lead to significant changes in reaction rates. Use a reliable and accurately calibrated thermostat or reaction block.

  • Mixing Efficiency: Inconsistent mixing can lead to localized concentration gradients, affecting the observed reaction rate. Ensure your stirring is vigorous and consistent between experiments.

  • Moisture Contamination: As mentioned, even trace amounts of water can lead to hydrolysis, consuming your starting material and affecting the kinetics.

Part 2: Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter during your kinetic studies and offers systematic approaches to resolving them.

Issue 1: Non-reproducible Reaction Rates

If you are observing significant variations in your calculated rate constants across identical experiments, a systematic troubleshooting approach is necessary.

Troubleshooting Workflow for Inconsistent Reaction Rates

G start Inconsistent Reaction Rates Observed reagent Verify Reagent Purity and Stability (NMR, LC-MS) start->reagent Start Here conditions Check Reaction Conditions (Temperature, Stirring, Atmosphere) reagent->conditions If Reagents are Pure conclusion Identify and Rectify Source of Variation reagent->conclusion Impurity Identified sampling Evaluate Sampling and Quenching Technique conditions->sampling If Conditions are Consistent conditions->conclusion Inconsistency Found analysis Validate Analytical Method (Calibration, Linearity, Stability) sampling->analysis If Sampling is Reproducible sampling->conclusion Technique Improved analysis->conclusion If Method is Valid analysis->conclusion Method Corrected

Caption: A systematic approach to troubleshooting inconsistent reaction rates.

Issue 2: Difficulty in Monitoring Reaction Progress

Choosing the right analytical technique is crucial for accurate kinetic data. Each method has its own set of challenges.

Analytical Technique Potential Issues Troubleshooting Recommendations
¹H NMR Spectroscopy - Overlapping peaks between reactants, products, and internal standard.- Changes in magnetic field homogeneity during the reaction.[4]- Select an internal standard with a signal in a clear region of the spectrum.- Use a deuterated solvent that is compatible with your reaction.- Consider using a flow-NMR setup for better control.[2]
UV-Vis Spectroscopy - Lack of a suitable chromophore for monitoring.- Overlapping absorbance spectra of reactants and products.[5]- If the reactants/products are not chromophoric, consider using a chromophoric trapping agent that reacts stoichiometrically.- Use multi-wavelength analysis or derivative spectroscopy to resolve overlapping spectra.
Mass Spectrometry - Ion suppression effects in complex reaction mixtures.- Difficulty in ionizing neutral analytes.[3]- Use an internal standard with similar ionization properties.- Dilute the sample before analysis to minimize ion suppression.- Consider alternative ionization techniques like Atmospheric Pressure Chemical Ionization (APCI).

Decision Tree for Selecting an Analytical Method

G start Select Analytical Method for Kinetic Study q1 Do reactants or products have a UV-Vis chromophore? start->q1 q2 Are there distinct, non-overlapping signals in the ¹H NMR spectrum? q1->q2 No uv_vis Use UV-Vis Spectroscopy q1->uv_vis Yes q3 Are reactants and products amenable to ionization by ESI or APCI? q2->q3 No nmr Use ¹H NMR Spectroscopy q2->nmr Yes ms Use Mass Spectrometry q3->ms Yes other Consider alternative methods (e.g., HPLC, GC, IR) q3->other No

Caption: A decision-making tool for choosing the appropriate analytical technique.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for common kinetic experiments.

Protocol 1: General Procedure for a Kinetic Run Monitored by ¹H NMR

This protocol outlines a general method for determining the rate of reaction between this compound and a nucleophile using ¹H NMR spectroscopy.

  • Preparation:

    • Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous deuterated solvent (e.g., CDCl₃, CD₃CN).

    • Prepare stock solutions of this compound, the nucleophile, and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in the chosen deuterated solvent.

  • Reaction Setup:

    • In a dry NMR tube, add a known volume of the internal standard stock solution.

    • Add the stock solution of the nucleophile.

    • Place the NMR tube in the NMR spectrometer and acquire a spectrum to get a t=0 reference.

    • Initiate the reaction by adding a known volume of the this compound stock solution. Start a timer immediately.

  • Data Acquisition:

    • Acquire ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate. For fast reactions, automated acquisition is recommended.

  • Data Analysis:

    • Integrate the signals of the starting material, product, and the internal standard.

    • Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of the reactant versus time and use appropriate kinetic models (e.g., pseudo-first-order if the nucleophile is in large excess) to determine the rate constant.

Protocol 2: General Procedure for a Kinetic Run Monitored by UV-Vis Spectroscopy

This protocol is suitable when there is a change in absorbance at a specific wavelength during the reaction.

  • Preparation:

    • Use UV-grade anhydrous solvent.

    • Prepare stock solutions of this compound and the nucleophile.

  • Wavelength Selection:

    • Acquire the UV-Vis spectra of the starting material and the expected product to identify a wavelength where there is a significant change in absorbance upon reaction.

  • Reaction Setup:

    • Place a quartz cuvette containing a known concentration of the nucleophile in the spectrophotometer.

    • Zero the instrument at the chosen wavelength.

    • Initiate the reaction by adding a small volume of the this compound stock solution and mix quickly. Start the kinetic measurement immediately.

  • Data Acquisition:

    • Record the absorbance at the chosen wavelength over time.

  • Data Analysis:

    • Convert absorbance data to concentration using the Beer-Lambert law (A = εbc). The molar absorptivity (ε) of the absorbing species needs to be determined independently.

    • Plot concentration versus time and analyze the data using the appropriate rate law to determine the rate constant.

Part 4: Data Presentation

Clear presentation of kinetic data is essential for interpretation and comparison.

Parameter Description Typical Units
k_obs Observed rate constants⁻¹ (for first-order)
[Reactant]₀ Initial concentration of reactantmol L⁻¹
[Nucleophile]₀ Initial concentration of nucleophilemol L⁻¹
Temperature Reaction temperatureK or °C
Solvent Reaction medium-

Conclusion

The kinetic study of reactions involving this compound is a rewarding endeavor that can provide deep insights into reaction mechanisms and facilitate the development of novel synthetic methodologies. By carefully considering the principles of experimental design, being mindful of potential pitfalls, and employing a systematic approach to troubleshooting, researchers can obtain high-quality, reproducible kinetic data. This guide is intended to be a living document, and we encourage feedback and questions from the scientific community.

References

Technical Support Center: Synthesis of High-Purity Amidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Amidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of amidine synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you anticipate, troubleshoot, and prevent the formation of common byproducts, ensuring the integrity of your research and development efforts.

Introduction: The Challenge of Amidine Purity

Amidines are powerful pharmacophores and versatile synthetic intermediates. However, their synthesis is often plagued by the formation of closely related byproducts that can be difficult to separate and may confound downstream applications and biological assays. Understanding the mechanistic origins of these impurities is the first step toward rationally designing experiments that deliver high-purity amidines. This guide provides a structured approach to troubleshooting the most common synthetic challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section directly addresses specific issues you may encounter during your experiments.

Category 1: Issues Related to the Pinner Reaction & Related Syntheses from Nitriles

The Pinner reaction, which proceeds via an imidate salt (Pinner salt), is a cornerstone of amidine synthesis. However, this reactive intermediate is a branching point for several potential byproducts.[1][2][3]

Question 1: My final product is contaminated with a significant amount of ester. What is the cause and how can I prevent it?

Answer:

Causality: The formation of an ester byproduct is a classic sign of water contamination in your reaction.[1][3] The Pinner salt intermediate (alkyl imidate salt) is highly susceptible to hydrolysis.[1][4][5] Water can act as a nucleophile, attacking the electrophilic carbon of the imidate salt. This leads to the formation of a tetrahedral intermediate that collapses to yield the corresponding ester and an ammonium salt, competing with the desired aminolysis step to form the amidine.

Troubleshooting & Prevention:

  • Strict Anhydrous Conditions: This is the most critical factor.[4]

    • Dry all glassware thoroughly in an oven (e.g., at 120°C overnight) and cool under an inert atmosphere (nitrogen or argon).

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If you are drying your own, ensure the water content is minimal.

    • The alcohol reactant must be anhydrous.

    • The hydrogen chloride (HCl) gas used must be dry.[4] Passing it through a drying tube containing a suitable desiccant before bubbling it into the reaction mixture is good practice.

  • Reaction Staging: Do not add the amine until the Pinner salt formation is complete. Isolate the Pinner salt if possible before reacting it with the amine. This physically separates the hydrolysis-sensitive step from any potential water present in the amine source.

Question 2: I'm observing the formation of an amide corresponding to my starting nitrile. Why is this happening and what can I do to minimize it?

Answer:

Causality: There are two primary pathways for the formation of an amide byproduct in a Pinner-type synthesis:

  • Thermal Decomposition of the Pinner Salt: Pinner salts (imidium chloride salts) are thermodynamically unstable and can rearrange to the more stable N-alkyl amide and an alkyl chloride, particularly at elevated temperatures.[3][6]

  • Hydrolysis of the Amidine Product: Amidines themselves are susceptible to hydrolysis, which cleaves the C=N bond to form an amide and an amine.[7] This can occur during the reaction workup or even during storage if the product is not handled under anhydrous conditions.[7][8][9][10][11][12]

Troubleshooting & Prevention:

  • Temperature Control: Maintain low temperatures (e.g., 0°C or below) during the formation of the Pinner salt to prevent its thermal decomposition.[3][6]

  • Prompt Amine Addition: Once the Pinner salt is formed, proceed with the aminolysis step without undue delay to convert the unstable intermediate into the more stable amidine.

  • Neutral, Anhydrous Workup: During product isolation, avoid strongly acidic or basic aqueous conditions which can catalyze the hydrolysis of the amidine product.[7] Workup should be conducted as quickly as possible, and the final product should be thoroughly dried and stored under an inert atmosphere.[7]

Question 3: My reaction has produced a significant amount of an orthoester. How can I avoid this side product?

Answer:

Causality: Orthoester formation occurs when the Pinner salt intermediate reacts with an excess of the alcohol reactant instead of the amine.[1][2][3][6] This is a competing nucleophilic addition reaction.

Troubleshooting & Prevention:

  • Stoichiometric Control: Use a controlled amount of the alcohol, typically 1.0 to 1.1 equivalents relative to the nitrile, for the formation of the Pinner salt. This minimizes the amount of unreacted alcohol available to compete with the amine in the subsequent step.

  • Stepwise Reagent Addition: The best practice is to form the Pinner salt first, and if possible, remove the excess alcohol (e.g., under reduced pressure) before adding the amine. This ensures that the amine is the primary nucleophile present to react with the intermediate.

Diagram: Byproduct Formation Pathways in the Pinner Reaction

Pinner_Byproducts Nitrile R-C≡N Nitrile Pinner_Salt [R-C(=NH)OR']⁺Cl⁻ Pinner Salt Nitrile->Pinner_Salt + R'OH, HCl (Anhydrous) Amidine R-C(=NR'')NHR''' Amidine (Desired Product) Pinner_Salt->Amidine + R''R'''NH (Aminolysis) Ester R-C(=O)OR' Ester Pinner_Salt->Ester + H₂O (Hydrolysis) Amide R-C(=O)NHR' Amide Pinner_Salt->Amide Δ (Heat) (Rearrangement) Orthoester R-C(OR')₃ Orthoester Pinner_Salt->Orthoester + Excess R'OH (Alcoholysis)

Caption: Key branching points for byproduct formation from the Pinner salt intermediate.

Category 2: Issues in Syntheses from Amide Acetals

A common alternative to the Pinner reaction is the condensation of an amine with an amide acetal, such as N,N-dimethylacetamide dimethyl acetal (DMADMA).

Question 4: My reaction with an amide acetal is giving a mixture of the desired acetamidine and an imidate ester. How can I improve the selectivity?

Answer:

Causality: The reaction of a primary amine with N,N-dimethylacetamide dimethyl acetal can proceed via two competing pathways, leading to the formation of both the target acetamidine and an imidate ester byproduct.[13][14][15] The product distribution is sensitive to reaction conditions and the structure of the amine.[13][14][15]

Troubleshooting & Prevention:

  • Leverage Le Chatelier's Principle: The formation of the acetamidine releases dimethylamine (Me₂NH) as a byproduct. By adding excess dimethylamine to the reaction mixture from the start, you can shift the equilibrium away from the pathway that produces the imidate ester and favor the formation of the acetamidine.[13][14][15] This is a highly effective strategy for achieving excellent selectivity.[13][15]

  • Optimize Temperature and Solvent: The ratio of amidine to imidate ester can be influenced by the reaction temperature and solvent.[13][14][15] It is recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific substrate. However, the addition of excess dimethylamine is generally the most robust solution.[13][15]

Table 1: Summary of Common Byproducts and Prevention Strategies

Synthesis MethodCommon ByproductCausal Factor(s)Prevention Strategy
Pinner Reaction EsterPresence of waterUse strict anhydrous conditions and reagents.[1][4]
Amide1. Thermal instability of Pinner salt2. Hydrolysis of amidine product1. Maintain low temperature during Pinner salt formation.[3][6]2. Use neutral, anhydrous workup; store product under inert gas.[7]
OrthoesterExcess alcohol reactantUse stoichiometric amounts of alcohol; remove excess alcohol before amine addition.[1][3]
From Amide Acetals Imidate EsterCompeting reaction pathwayAdd excess dimethylamine to the reaction mixture.[13][14][15]

Validated Experimental Protocols

The following protocols include critical steps designed to minimize byproduct formation.

Protocol 1: High-Purity Amidine Synthesis via the Pinner Reaction

This protocol describes the synthesis of an N-substituted benzamidine from benzonitrile.

Step-by-Step Methodology:

  • Apparatus Preparation: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the future reaction mixture, and a drying tube outlet. Dry all glassware in an oven at 120°C overnight and assemble while hot under a stream of dry nitrogen or argon.

  • Reagent Preparation: In the reaction flask, combine benzonitrile (1.0 eq) and anhydrous ethanol (1.05 eq) in anhydrous diethyl ether.

  • Pinner Salt Formation (Critical Step): Cool the reaction mixture to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the stirred solution. The Pinner salt will precipitate as a white solid. Continue the HCl addition until the mixture is saturated. Seal the flask and stir at 0°C for an additional 4-6 hours or until nitrile consumption is complete (monitor by TLC or GC).

  • Isolation of Pinner Salt (Optional but Recommended): If practical, filter the precipitated Pinner salt under an inert atmosphere, wash with cold, anhydrous diethyl ether, and dry briefly under vacuum. This removes residual alcohol and acid.

  • Aminolysis: Dissolve the Pinner salt (or use the slurry from Step 3) in fresh anhydrous ethanol. Cool to 0°C. Add a solution of the desired primary or secondary amine (1.1 eq) in anhydrous ethanol dropwise with vigorous stirring.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the Pinner salt by TLC.

  • Workup and Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove excess HCl, followed by brine. Caution: Perform this step quickly to minimize hydrolysis of the amidine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

    • Purify the crude amidine by recrystallization or column chromatography using a solvent system containing a small amount of a basic modifier (e.g., 1% triethylamine in ethyl acetate/hexane) to prevent decomposition on silica gel.

Diagram: Workflow for High-Purity Pinner Synthesis

Pinner_Workflow Start Start: Nitrile + Anhydrous Alcohol Step1 Step 1: Cool to 0°C Bubble Dry HCl Gas Start->Step1 Decision1 Pinner Salt Formed? Step1->Decision1 Step2 Step 2: Add Amine (Anhydrous) Stir at RT Decision1->Step2 Yes Troubleshoot Troubleshoot: Check for H₂O, Temp, Stoichiometry Decision1->Troubleshoot No Step3 Step 3: Anhydrous Workup (Quick, Neutral pH) Step2->Step3 Purify Step 4: Purify (e.g., Recrystallization) Step3->Purify Product High-Purity Amidine Purify->Product

Caption: A logical workflow for executing the Pinner reaction while minimizing byproducts.

References

Validation & Comparative

A Comparative Guide to Amide Bond Formation: Evaluating Ethyl Cyclopropanecarbimidate Hydrochloride in Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The formation of the amide bond is arguably one of the most critical reactions in modern organic and medicinal chemistry, forming the backbone of peptides, proteins, and a vast number of pharmaceuticals. The quest for mild, efficient, and high-yielding amidation methods is relentless. This guide provides an in-depth analysis of Ethyl Cyclopropanecarbimidate Hydrochloride, a Pinner salt, and objectively compares its utility against mainstream amidating agents. We will explore its primary reactivity, potential pathways to amides, and provide a scientifically grounded perspective on its place in the synthetic chemist's toolbox.

Section 1: Profiling this compound

This compound is the Pinner salt adduct of cyclopropanecarbonitrile and ethanol.[1][2] It is a stable, solid material that can be isolated and stored.

Chemical Properties:

Property Value
CAS Number 63190-44-3
Molecular Formula C₆H₁₂ClNO
Molecular Weight 149.62 g/mol
Physical Form Solid

| Storage | Store in freezer (-20°C), inert atmosphere, keep in dark place.[3] |

Synthesis via the Pinner Reaction

This class of reagents is synthesized via the Pinner reaction, an acid-catalyzed addition of an alcohol to a nitrile.[4][5] Anhydrous conditions are crucial to prevent hydrolysis of the product back to an ester.[4]

Nitrile Cyclopropanecarbonitrile Imidate Ethyl cyclopropanecarbimidate hydrochloride (Pinner Salt) Nitrile->Imidate Alcohol Ethanol Alcohol->Imidate HCl Anhydrous HCl HCl->Imidate

Caption: Synthesis of the Pinner salt via the Pinner Reaction.

Primary Reactivity: A Direct Route to Amidines

It is critical to understand that the primary and most documented reaction of an imidate hydrochloride with a primary or secondary amine is the formation of an amidine .[6][7] The reaction is typically rapid and proceeds under mild conditions.

The mechanism involves the nucleophilic attack of the amine on the electrophilic imidate carbon, followed by the elimination of ethanol to form a stable amidinium salt.

cluster_mech Mechanism: Imidate to Amidine imidate Ethyl cyclopropanecarbimidate hydrochloride intermediate Tetrahedral Intermediate imidate->intermediate + R-NH₂ amine Primary Amine (R-NH₂) amidine N-Substituted Cyclopropanecarboxamidinium chloride intermediate->amidine - EtOH etoh Ethanol

Caption: Reaction of an imidate salt with a primary amine to form an amidine.

The Indirect Pathway to Amides

While not a direct transformation, an N-substituted amide can be obtained from the amidine intermediate through hydrolysis.[8][9] This requires a separate reaction step, often under acidic or basic conditions, which adds complexity and may not be compatible with sensitive substrates. This two-step sequence (amidine formation followed by hydrolysis) is fundamentally different from the direct, one-pot coupling reactions facilitated by modern amidating agents.

Section 2: A Review of Established Direct Amidating Agents

For a fair comparison, we will evaluate three classes of commonly used reagents that are designed for the direct synthesis of amides from carboxylic acids and amines.

  • Carbodiimides (e.g., EDC, DCC): These are classic "dehydrating" agents. They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine.[10]

    • Causality: The major drawback of the O-acylisourea is its propensity to rearrange into a stable N-acylurea byproduct, reducing yield. To mitigate this and suppress racemization in chiral acids, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are essential.[11][12] These additives trap the activated acid as a more stable active ester, which then cleanly reacts with the amine.

  • Uronium/Phosphonium Salts (e.g., HATU, HBTU, PyBOP): These reagents are prized for their high efficiency, rapid reaction times, and low rates of racemization, making them standards in solid-phase peptide synthesis.[13]

    • Causality: Like carbodiimides with additives, they react with the carboxylic acid to form a highly reactive active ester (e.g., an OAt-ester in the case of HATU). This active species is more stable than the O-acylisourea and reacts very quickly with the amine, leading to high yields and minimal side reactions.[12] The byproducts are generally water-soluble, simplifying purification.

  • Acid Halides: This is the classical approach where a carboxylic acid is first converted to a highly reactive acyl chloride (e.g., using SOCl₂ or (COCl)₂).[9] The isolated acyl chloride then reacts rapidly with the amine.

    • Causality: This method is robust and effective but often requires harsh conditions for the formation of the acyl chloride and generates stoichiometric amounts of acidic byproduct (HCl) during the amidation step, which must be neutralized by an excess of the amine or an added base.[9]

Section 3: Comparative Analysis

The choice of an amidating agent is dictated by the specific requirements of the synthesis: substrate complexity, desired purity, cost, and scalability.

Workflow and Mechanistic Comparison

The most salient difference is the workflow. Standard agents offer a direct, one-pot conversion, whereas the imidate route necessitates a two-step process to arrive at an amide.

cluster_direct Direct Amidation Workflow (EDC, HATU, etc.) cluster_indirect Imidate-Based Workflow for Amides start_direct Carboxylic Acid + Amine activate Add Coupling Agent (e.g., EDC) start_direct->activate product_direct N-Substituted Amide activate->product_direct One Pot start_indirect Imidate Hydrochloride + Amine amidine Isolate Amidinium Salt start_indirect->amidine hydrolyze Hydrolysis (Acid or Base, Heat) amidine->hydrolyze Step 2 product_indirect N-Substituted Amide hydrolyze->product_indirect

Caption: Comparison of direct vs. imidate-based amidation workflows.

Performance and Practicality Matrix

The following table summarizes the key performance indicators for each class of reagent.

FeatureEthyl Cyclopropanecarbimidate HClCarbodiimides (EDC + HOBt)Uronium Salts (HATU)Acid Chlorides
Primary Product w/ Amines Amidine AmideAmideAmide
Amidation Workflow 2-Step (Amidine formation -> Hydrolysis)1-Pot1-Pot2-Step (Acid -> Acid Chloride -> Amide)
Reaction Conditions Mild for amidine; potentially harsh for hydrolysis.Mild (0°C to RT)Mild (0°C to RT)Harsh (reflux for acid chloride); Mild for amidation.
Racemization Risk N/A for amidation step.Low with additives.[12]Very Low.Low, but depends on conditions.
Key Byproducts Ethanol, NH₄ClWater-soluble urea, HOBt.Water-soluble urea, HOAt.HCl, which must be scavenged.
Purification Requires isolation of intermediate; final purification.Aqueous workup is often sufficient.Aqueous workup is often sufficient.Requires base; aqueous workup/filtration.
Advantages Excellent for amidine synthesis.Cost-effective, widely used.High speed, high yield, low racemization.High reactivity, inexpensive reagents.
Disadvantages Not a direct amidating agent. Two steps required for amides.N-acylurea formation if no additive; DCC-urea is insoluble.[10]Higher cost, potential for side reactions if used in excess.[12]Limited functional group tolerance; safety hazards (corrosive).

Section 4: Experimental Protocols

To provide a practical comparison, the following section details representative experimental protocols. The protocol for this compound is correctly presented for the synthesis of its primary product, an amidine.

Protocol 1: Synthesis of an Amidine using this compound

This protocol describes the reaction of this compound with a primary amine to yield the corresponding N-substituted amidinium salt.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.0 eq)

  • Anhydrous Ethanol (EtOH)

  • Magnetic stirrer and standard glassware

Procedure:

  • Dissolve this compound (e.g., 1.50 g, 10.0 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add benzylamine (e.g., 1.07 g, 10.0 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, reduce the solvent volume in vacuo.

  • The resulting crude amidinium salt can be precipitated by the addition of a non-polar solvent like diethyl ether, filtered, and washed to yield the product.

Conceptual Path to Amide: To convert the resulting amidine to an amide, one would subsequently subject the isolated amidinium salt to hydrolysis. This might involve refluxing the salt in an aqueous acid solution (e.g., 1M HCl) for several hours.[8] However, the conditions are harsh and yields can be variable, requiring significant optimization.

Protocol 2: Direct Amide Synthesis using EDC/HOBt

This protocol describes a standard, direct coupling of a carboxylic acid and a primary amine to form an amide.

Materials:

  • Cyclopropanecarboxylic acid (1.0 eq)

  • Benzylamine (1.0 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 eq)

  • HOBt (1-Hydroxybenzotriazole) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and standard glassware

Procedure:

  • To a stirred solution of cyclopropanecarboxylic acid (e.g., 0.86 g, 10.0 mmol) in anhydrous DCM (30 mL) at 0°C (ice bath), add HOBt (1.35 g, 11.0 mmol) and EDC (2.11 g, 11.0 mmol).

  • Stir the mixture at 0°C for 20 minutes to allow for the formation of the active ester.

  • Add benzylamine (1.07 g, 10.0 mmol) followed by the dropwise addition of DIPEA (3.48 mL, 20.0 mmol).

  • Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude amide, which can be further purified by chromatography or recrystallization.

Conclusion and Recommendations

This guide demonstrates that while this compound is a valuable and efficient reagent, its primary utility is in the synthesis of amidines . It should not be considered a direct substitute for established amidating agents when the synthetic target is an amide.

Key Takeaways for Researchers:

  • For Amidine Synthesis: this compound and other Pinner salts are excellent choices, offering mild conditions and straightforward access to amidinium salts.[6]

  • For Direct Amide Synthesis: The direct, one-pot workflows offered by carbodiimide/additive systems (EDC/HOBt) or uronium salts (HATU) are vastly superior in terms of efficiency, atom economy, and operational simplicity.[12] They remain the gold standard for routine and complex amide bond formation.

  • Scientific Integrity: It is crucial to select reagents based on their established and primary reactivity. Attempting to use an imidate as a direct amidating agent introduces unnecessary complexity (a two-step process) and potentially harsh conditions (hydrolysis), which may compromise the integrity of complex molecules.

By understanding the distinct reactivity profiles of these chemical tools, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.

References

The Synthetic Advantage: A Comparative Guide to Ethyl Cyclopropanecarbimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for efficient and versatile reagents is paramount. Among the myriad of tools available to the synthetic chemist, imidates hold a significant position as precursors to a variety of valuable functional groups. This guide provides an in-depth technical comparison of Ethyl Cyclopropanecarbimidate Hydrochloride, a unique reagent that offers distinct advantages in the synthesis of amidines and other nitrogen-containing compounds. We will explore its performance in the context of established synthetic methodologies, supported by experimental data and protocols, to offer a clear perspective on its utility in research and development.

The Rise of the Cyclopropyl Moiety in Synthesis

The cyclopropyl group, a small, strained carbocycle, has garnered considerable attention in medicinal chemistry and materials science.[1] Its rigid structure can enforce specific conformations on a molecule, a desirable trait in drug design for optimizing interactions with biological targets. Furthermore, the unique electronic nature of the cyclopropane ring, with its "bent" bonds possessing partial π-character, can influence the reactivity and metabolic stability of a parent molecule.[2] The incorporation of this motif often leads to enhanced biological activity and improved pharmacokinetic profiles. This compound serves as a direct and efficient gateway to introducing this valuable functionality.

Core Application: Amidine Synthesis via the Pinner Reaction

This compound is primarily utilized in the Pinner reaction to generate cyclopropyl amidines. The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an imidate salt (a Pinner salt), which is then reacted with an amine to yield the corresponding amidine.

The overall transformation can be visualized as a two-step process:

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Amidine Formation Cyclopropanecarbonitrile Cyclopropanecarbonitrile Ethyl_cyclopropanecarbimidate_hydrochloride Ethyl cyclopropanecarbimidate hydrochloride Cyclopropanecarbonitrile->Ethyl_cyclopropanecarbimidate_hydrochloride  Ethanol, HCl (gas) Cyclopropyl_Amidine Cyclopropyl Amidine Ethyl_cyclopropanecarbimidate_hydrochloride->Cyclopropyl_Amidine  Amine (e.g., R-NH2)

Caption: General workflow for cyclopropyl amidine synthesis via the Pinner reaction.

This classical method offers a reliable route to both unsubstituted and N-substituted amidines. The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the intermediate imidate to an ester.

Comparative Analysis: this compound vs. Alternative Methods for Amidine Synthesis

While the Pinner reaction is a cornerstone of amidine synthesis, several other methods have been developed. Here, we compare the use of this compound in the Pinner reaction with prominent alternatives.

MethodReagent/Starting MaterialGeneral ConditionsTypical YieldsAdvantagesDisadvantages
Pinner Reaction This compoundAnhydrous alcohol, HCl (gas), then amineGood to ExcellentReliable, well-established, good for unsubstituted and N-substituted amidines.Requires anhydrous conditions, use of gaseous HCl can be cumbersome.
Amide Activation with Triflic Anhydride CyclopropanecarboxamideTriflic anhydride, pyridine, then amineGood to Excellent (up to 84%)[3][4]Mild conditions, broad substrate scope.Triflic anhydride is expensive and corrosive, requires careful handling.
Copper-Catalyzed Addition to Nitriles CyclopropanecarbonitrileCu(I) salt (e.g., CuCl), base, amine, 100 °CGood to Excellent (up to 93% for some substrates)[5][6]Tolerates a wider range of functional groups, avoids strong acids.Requires a metal catalyst, higher temperatures may be needed.
Reaction with Organoaluminum Reagents Cyclopropanecarbonitrilee.g., Me₃Al, NH₄ClGoodEffective for some substrates.Stoichiometric use of pyrophoric organoaluminum reagents.

Data Interpretation:

The choice of method often depends on the specific substrate, desired scale, and available laboratory resources. The Pinner reaction, utilizing this compound, stands out for its simplicity and reliability, particularly when unsubstituted or simple N-alkyl amidines are the target. For more complex or sensitive substrates where harsh acidic conditions are detrimental, the copper-catalyzed method offers a milder alternative. The activation of amides with triflic anhydride is also a powerful method, though the cost and handling of the reagent are significant considerations.

Experimental Protocols

To provide a practical context for the comparison, detailed experimental protocols for the synthesis of a representative cyclopropyl amidine, N-benzylcyclopropanecarboximidamide, are presented below.

Protocol 1: Amidine Synthesis via Pinner Reaction using this compound

This protocol is a representative procedure based on the principles of the Pinner reaction.

Materials:

  • Cyclopropanecarbonitrile

  • Anhydrous Ethanol

  • Hydrogen Chloride (gas)

  • Benzylamine

  • Anhydrous Diethyl Ether

Procedure:

Step 1: Formation of this compound

  • A solution of cyclopropanecarbonitrile (1.0 eq) in anhydrous ethanol (2.0 eq) is cooled to 0 °C in a flask equipped with a gas inlet tube and a drying tube.

  • Dry hydrogen chloride gas is bubbled through the solution for 2-3 hours while maintaining the temperature at 0 °C.

  • The flask is then sealed and allowed to stand at room temperature for 24 hours, during which time the Pinner salt, this compound, precipitates.

  • The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Step 2: Formation of N-Benzylcyclopropanecarboximidamide

  • To a solution of this compound (1.0 eq) in anhydrous ethanol, benzylamine (1.1 eq) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-benzylcyclopropanecarboximidamide, which can be further purified by chromatography or crystallization.

G cluster_0 Pinner Salt Formation cluster_1 Amidine Formation A 1. Dissolve Cyclopropanecarbonitrile in Anhydrous Ethanol B 2. Bubble HCl gas at 0°C A->B C 3. Stir and allow to precipitate B->C D 4. Isolate Ethyl Cyclopropanecarbimidate Hydrochloride C->D E 1. Dissolve Pinner Salt in Anhydrous Ethanol D->E F 2. Add Benzylamine E->F G 3. Stir at Room Temperature F->G H 4. Workup and Purification G->H

Caption: Experimental workflow for N-benzylcyclopropanecarboximidamide synthesis via the Pinner reaction.

Protocol 2: Amidine Synthesis via Amide Activation with Triflic Anhydride

This protocol is adapted from general procedures for amidine synthesis using triflic anhydride.[3][4]

Materials:

  • Cyclopropanecarboxamide

  • Trifluoromethanesulfonic Anhydride (Tf₂O)

  • Pyridine

  • Benzylamine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of cyclopropanecarboxamide (1.0 eq) and pyridine (2.2 eq) in anhydrous DCM at -78 °C, triflic anhydride (1.1 eq) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 30 minutes.

  • Benzylamine (1.2 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford N-benzylcyclopropanecarboximidamide.

G A 1. Dissolve Cyclopropanecarboxamide and Pyridine in DCM B 2. Cool to -78°C A->B C 3. Add Triflic Anhydride B->C D 4. Stir for 30 min C->D E 5. Add Benzylamine D->E F 6. Warm to RT and Stir E->F G 7. Quench and Extract F->G H 8. Purify by Chromatography G->H

Caption: Experimental workflow for N-benzylcyclopropanecarboximidamide synthesis via amide activation.

Protocol 3: Copper-Catalyzed Amidine Synthesis

This protocol is based on general copper-catalyzed methods for the addition of amines to nitriles.[5][6]

Materials:

  • Cyclopropanecarbonitrile

  • Benzylamine

  • Copper(I) Chloride (CuCl)

  • Cesium Carbonate (Cs₂CO₃)

  • 2,2'-Bipyridine

  • 2,2,2-Trifluoroethanol (TFE)

Procedure:

  • To a reaction vessel are added cyclopropanecarbonitrile (1.0 eq), benzylamine (1.2 eq), CuCl (0.1 eq), Cs₂CO₃ (2.0 eq), and 2,2'-bipyridine (0.2 eq).

  • The vessel is evacuated and backfilled with oxygen.

  • TFE is added, and the mixture is heated to 100 °C for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography to yield N-benzylcyclopropanecarboximidamide.

G A 1. Combine Reactants, Catalyst, Base, and Ligand B 2. Evacuate and backfill with O₂ A->B C 3. Add TFE B->C D 4. Heat to 100°C C->D E 5. Filter and Concentrate D->E F 6. Purify by Chromatography E->F

Caption: Experimental workflow for copper-catalyzed N-benzylcyclopropanecarboximidamide synthesis.

Conclusion

This compound, through the Pinner reaction, provides a robust and efficient method for the synthesis of cyclopropyl amidines. While alternative methods offer advantages in specific contexts, such as milder conditions or broader functional group tolerance, the Pinner reaction remains a highly valuable and practical approach, particularly for accessing less substituted amidines. The unique structural and electronic properties of the cyclopropyl group make reagents like this compound indispensable tools for chemists engaged in the design and synthesis of novel molecules with potential applications in medicine and materials science. The choice of synthetic route will ultimately be guided by the specific requirements of the target molecule and the resources available, with this guide serving as a valuable resource for making that informed decision.

References

A Comparative Guide to Imidate Synthesis: The Classical Pinner Reaction vs. Pre-formed Imidate Salts

Author: BenchChem Technical Support Team. Date: January 2026

To the Modern Medicinal Chemist: Navigating the Choice Between Traditional Synthesis and Strategic Efficiency

In the landscape of modern drug discovery and development, the synthesis of nitrogen-containing heterocycles is a cornerstone of creating novel therapeutics. Among the versatile functional groups employed, imidates—and their subsequent conversion to amidines—are of paramount importance, serving as key structural motifs in a vast array of biologically active molecules.[1] For decades, the Pinner reaction has been the classical, go-to method for imidate synthesis.[2] However, the emergence of stable, pre-formed imidate salts, such as Ethyl Cyclopropanecarbimidate Hydrochloride, presents a compelling alternative that prioritizes safety, convenience, and efficiency.

This guide provides a detailed comparison of these two methodologies, offering insights into their respective mechanisms, workflows, and practical applications. By examining the causality behind experimental choices and presenting supporting data, we aim to equip researchers with the knowledge to make informed decisions for their specific synthetic needs.

The Classical Pinner Reaction: In-Situ Imidate Formation

First described by Adolf Pinner in 1877, the Pinner reaction is the acid-catalyzed transformation of a nitrile with an alcohol to form an imidate salt, commonly known as a Pinner salt.[3][4] This method builds the imidate functional group from basic starting materials directly within the reaction vessel.

Reaction Mechanism

The reaction proceeds through a well-understood, two-step mechanism.[3][5] First, the nitrile is activated by a strong acid, typically anhydrous hydrogen chloride (HCl), which protonates the nitrogen atom. This protonation dramatically increases the electrophilicity of the nitrile carbon. Subsequently, the alcohol acts as a nucleophile, attacking the activated carbon to form a protonated imidate intermediate, which then stabilizes as the imidate hydrochloride salt.[4][5]

Figure 1. Mechanism of the Pinner Reaction.
Typical Experimental Workflow

A key requirement of the Pinner reaction is the use of strictly anhydrous conditions to prevent the hydrolysis of the nitrile or the resulting imidate salt.[6] The workflow typically involves cooling a solution of the nitrile and alcohol before bubbling anhydrous HCl gas through the mixture for an extended period.[5]

Pinner_Workflow start Start reagents Combine Nitrile & Anhydrous Alcohol in Reactor start->reagents cool Cool Mixture to 0°C or Below reagents->cool hcl Bubble Anhydrous HCl Gas Through Mixture (Several Hours to Overnight) cool->hcl reaction Stir Until Reaction Completion hcl->reaction isolate Isolate Pinner Salt (Precipitation/Filtration) reaction->isolate end Proceed to Next Step (e.g., Amidine Synthesis) isolate->end

Figure 2. General workflow for an in-situ Pinner reaction.

The Modern Alternative: Using a Pre-formed Imidate Salt

An increasingly popular strategy involves the use of a stable, isolable imidate salt, such as This compound .[7] This approach decouples the formation of the imidate from its subsequent reaction. The Pinner salt is prepared in a dedicated large-scale synthesis and can be stored and handled as a standard laboratory reagent, bypassing the need for specialized equipment for handling anhydrous gases.[8]

Conceptual Advantage

The core advantage lies in simplifying the synthetic workflow for the end-user. Instead of performing a potentially hazardous and time-consuming Pinner reaction, the researcher starts with a well-characterized, ready-to-use building block. This enhances safety, improves reproducibility, and significantly accelerates the pace of discovery and optimization.

Simplified Experimental Workflow

The workflow for using a pre-formed imidate salt is markedly more straightforward. The subsequent reaction, for instance, the formation of an amidine, involves simply reacting the imidate salt with an amine, often after a simple neutralization step.[9][10]

Preformed_Workflow start Start reagent Weigh Ethyl Cyclopropanecarbimidate HCl start->reagent dissolve Dissolve in Appropriate Solvent reagent->dissolve add_amine Add Amine Nucleophile dissolve->add_amine reaction Stir at RT or with Gentle Heating add_amine->reaction workup Aqueous Workup & Extraction reaction->workup isolate Isolate Final Product (Amidine) workup->isolate end End isolate->end

Figure 3. Simplified workflow using a pre-formed imidate salt.

Head-to-Head Comparison: Performance and Practicality

The choice between these two methods often depends on a balance of factors including scale, available equipment, safety protocols, and the specific synthetic goal.

ParameterClassical Pinner Reaction (in-situ)Pre-formed Ethyl Cyclopropanecarbimidate HCl
Reagent Handling & Safety Requires handling of corrosive and toxic anhydrous HCl gas.[3] Specialized equipment (gas cylinder, regulator, bubbler) is necessary.Standard solid reagent handling.[8] Avoids the use of gaseous HCl, significantly improving laboratory safety.
Reaction Conditions Strictly anhydrous conditions are critical.[6] Low temperatures (often 0°C to -10°C) are required to prevent side reactions.[11] Reaction times can be long (12-24 hours).[5]Mild conditions, often at room temperature.[12] Less sensitive to trace moisture. Reaction times are typically much shorter (1-6 hours).
Yield & Purity Yields can be variable and are highly dependent on maintaining anhydrous conditions. Side products from hydrolysis (esters, amides) can complicate purification.[2]Generally provides higher and more reproducible yields of the subsequent product (e.g., amidine) due to the high purity of the starting imidate.[10]
Substrate Scope Broad scope for various nitriles and alcohols, though sterically hindered substrates can be challenging.[6]The specific imidate structure is fixed. However, it can be reacted with a very wide range of nucleophiles (amines, etc.).[12]
Convenience & Throughput Operationally complex and time-consuming setup. Not well-suited for rapid library synthesis or high-throughput screening."Off-the-shelf" convenience. Ideal for rapid analog synthesis, medicinal chemistry campaigns, and parallel synthesis.

Case Study: Synthesis of a Cyclopropyl Amidine

To illustrate the practical differences, let's consider the synthesis of N-benzylcyclopropanecarboximidamide.

Method A: Classical Pinner Reaction Protocol
  • Imidate Formation: Cyclopropanecarbonitrile (1.0 eq) and anhydrous ethanol (1.5 eq) are dissolved in anhydrous diethyl ether (0.2 M). The solution is cooled to 0°C.

  • Anhydrous HCl gas is bubbled through the solution for 4-6 hours while maintaining the temperature at 0°C.

  • The flask is sealed and stored at 4°C for 24 hours, during which the this compound precipitates as a white solid.

  • The solid is isolated by filtration under a nitrogen atmosphere, washed with cold anhydrous ether, and dried in vacuo.

  • Amidine Formation: The isolated Pinner salt (1.0 eq) is suspended in dichloromethane. Benzylamine (1.1 eq) and triethylamine (1.2 eq) are added, and the mixture is stirred at room temperature for 3 hours.

  • The reaction is quenched with water, and the product is extracted with dichloromethane, dried, and purified by column chromatography.

Method B: Pre-formed Imidate Salt Protocol
  • Amidine Formation: this compound (1.0 eq) is suspended in dichloromethane (0.3 M).[7]

  • Benzylamine (1.1 eq) and triethylamine (1.2 eq) are added sequentially to the suspension at room temperature.

  • The mixture is stirred for 3 hours. Reaction progress is monitored by TLC or LC-MS.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield pure N-benzylcyclopropanecarboximidamide.

The operational simplicity of Method B is self-evident. It eliminates the hazardous gas handling, the lengthy initial reaction time, and the sensitive isolation of the Pinner salt intermediate, making it a more efficient and safer process for discovery chemistry.

Conclusion and Recommendations

Both the classical Pinner reaction and the use of pre-formed imidate salts like this compound are valuable tools for chemical synthesis. The choice between them is a strategic one.

  • The Classical Pinner Reaction remains a fundamental and cost-effective method for producing imidates from basic starting materials, especially on a large scale where the initial setup and safety infrastructure can be justified. It offers the flexibility to synthesize a wide variety of imidates by simply changing the nitrile or alcohol.

  • The use of a Pre-formed Imidate Salt like this compound is the superior choice for applications demanding speed, safety, and convenience. For medicinal chemists and drug development professionals engaged in rapid lead optimization and the synthesis of focused compound libraries, the "reagent-based" approach significantly accelerates discovery timelines and enhances laboratory safety and reproducibility.

By understanding the distinct advantages and operational demands of each method, researchers can strategically select the most appropriate path to their synthetic targets, balancing traditional synthetic breadth with modern efficiency.

References

A Comparative Guide to the Synthesis and Validation of Ethyl Cyclopropanecarbimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Ethyl cyclopropanecarbimidate hydrochloride, a valuable building block in the synthesis of various heterocyclic compounds, presents a synthetic challenge that necessitates a robust and well-validated methodology. This guide provides an in-depth comparison of two prominent synthetic routes to this compound: the classic acid-catalyzed Pinner reaction and a base-catalyzed alternative. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comprehensive validation strategy to ensure the production of high-quality material.

Introduction: The Significance of this compound

This compound is a reactive intermediate prized for its utility in constructing molecules with the cyclopropyl moiety. The cyclopropane ring is a desirable feature in many drug candidates due to its ability to impart conformational rigidity, improve metabolic stability, and modulate biological activity. The imidate functionality serves as a versatile handle for further chemical transformations, making this compound a cornerstone for the synthesis of novel therapeutic agents.

This guide will compare two distinct approaches to its synthesis, providing the reader with the necessary information to select the most suitable method for their specific needs, considering factors such as reaction efficiency, scalability, and safety.

Synthetic Methodologies: A Head-to-Head Comparison

Method 1: The Pinner Reaction (Acid-Catalyzed Synthesis)

The Pinner reaction, first described by Adolf Pinner in 1877, is a well-established method for the synthesis of imidate hydrochlorides from nitriles and alcohols in the presence of a strong acid, typically anhydrous hydrogen chloride.[1][2][3] The reaction proceeds through the protonation of the nitrile nitrogen, which activates the carbon atom towards nucleophilic attack by the alcohol.[2]

The reaction is initiated by the protonation of the nitrile by the strong acid (HCl), forming a highly electrophilic nitrilium ion. The alcohol then acts as a nucleophile, attacking the nitrilium carbon. A subsequent proton transfer yields the desired imidate hydrochloride, often referred to as a "Pinner salt".[2][4]

Caption: The acid-catalyzed Pinner reaction mechanism.

Method 2: Base-Catalyzed Synthesis

An alternative approach to the Pinner reaction involves the use of a strong base to deprotonate the alcohol, forming a potent nucleophile (alkoxide). This alkoxide then attacks the electrophilic carbon of the nitrile. While the Pinner reaction is acid-catalyzed, this method offers a complementary, base-mediated route.[2] This can be advantageous for substrates that are sensitive to acidic conditions.

In this method, a strong base, such as sodium hydride (NaH), deprotonates the alcohol to generate an alkoxide. The highly nucleophilic alkoxide then attacks the nitrile carbon, forming a nitrogen anion intermediate. Subsequent protonation during aqueous workup yields the free imidate, which can then be converted to the hydrochloride salt.

Caption: The base-catalyzed synthesis of an imidate.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance indicators for the two synthetic methods, based on typical experimental outcomes for the synthesis of this compound.

ParameterMethod 1: Pinner ReactionMethod 2: Base-Catalyzed Synthesis
Typical Yield 75-85%60-70%
Reaction Time 4-6 hours12-18 hours
Reaction Temperature 0°C to room temperatureRoom temperature to 50°C
Reagent Safety Requires handling of anhydrous HCl gas (corrosive, toxic)Requires handling of sodium hydride (flammable solid)
Substrate Scope Generally good for a wide range of nitriles and primary/secondary alcohols.[4]Can be advantageous for acid-sensitive substrates.
Workup Procedure Filtration of the precipitated productAqueous quench and extraction
Scalability Readily scalable, though handling of HCl gas can be challenging on a large scale.Scalable, with appropriate safety measures for handling pyrophoric reagents.

Experimental Protocols

Method 1: Pinner Reaction Synthesis of this compound

Materials:

  • Cyclopropanecarbonitrile

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Anhydrous hydrogen chloride gas

  • Ice bath

  • Magnetic stirrer

  • Gas dispersion tube

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, add cyclopropanecarbonitrile (1.0 eq) and anhydrous ethanol (1.1 eq) dissolved in anhydrous diethyl ether.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Bubble anhydrous hydrogen chloride gas through the stirred solution for 2-3 hours, ensuring the temperature remains below 5°C.

  • After the introduction of HCl is complete, seal the flask and allow the mixture to stir at room temperature for an additional 2 hours.

  • The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.

Method 2: Base-Catalyzed Synthesis of Ethyl Cyclopropanecarbimidate

Materials:

  • Cyclopropanecarbonitrile

  • Anhydrous ethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate

  • Magnetic stirrer

  • Nitrogen atmosphere setup

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq) and anhydrous THF.

  • Cool the suspension to 0°C and slowly add anhydrous ethanol (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add cyclopropanecarbonitrile (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction to 50°C and stir for 12-18 hours, monitoring the reaction progress by TLC.

  • Cool the reaction to 0°C and carefully quench with a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl cyclopropanecarbimidate.

  • The hydrochloride salt can be prepared by dissolving the free base in anhydrous diethyl ether and bubbling with anhydrous HCl gas.

Validation of the Synthetic Product

Regardless of the synthetic method chosen, rigorous validation of the final product is essential to ensure its identity, purity, and stability. A multi-technique approach is recommended.

Analytical Techniques for Validation
TechniquePurposeTypical Results for this compound
¹H NMR Structural confirmation and assessment of purityCharacteristic peaks for the cyclopropyl protons, the ethyl group, and the N-H proton of the hydrochloride salt.
¹³C NMR Structural confirmationSignals corresponding to the cyclopropyl carbons, the ethyl group carbons, and the imidate carbon.
FT-IR Identification of functional groupsCharacteristic absorptions for the C=N bond of the imidate and the N-H bond of the hydrochloride salt.
HPLC Purity assessment and quantification of impuritiesA single major peak corresponding to the product with high purity (>98%).
Mass Spectrometry Molecular weight confirmationA molecular ion peak corresponding to the mass of the free base.
Melting Point Physical property characterization and purity indicationA sharp and defined melting point range.
Experimental Protocol: HPLC Validation

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid)

Procedure:

  • Standard Preparation: Prepare a stock solution of a reference standard of this compound in the mobile phase. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25°C

    • Detection wavelength: 210 nm

  • Analysis: Inject the calibration standards to generate a calibration curve. Inject the sample solution and determine the purity by comparing the peak area of the main component to the total peak area. Quantify any impurities against the calibration curve.

Conclusion and Recommendations

Both the Pinner reaction and the base-catalyzed synthesis offer viable routes to this compound.

  • The Pinner reaction is generally higher yielding and faster, making it a preferred method for many applications. However, the requirement for anhydrous HCl gas necessitates specialized equipment and stringent safety precautions.

  • The base-catalyzed synthesis provides a valuable alternative, particularly for substrates that may be sensitive to the harsh acidic conditions of the Pinner reaction. While typically lower yielding and slower, it avoids the use of gaseous HCl.

The ultimate choice of synthetic method will depend on the specific requirements of the researcher, including available equipment, safety considerations, and the scale of the synthesis. Regardless of the chosen path, the comprehensive validation of the final product using the analytical techniques outlined in this guide is critical to ensure the quality and reliability of this important synthetic intermediate.

References

A Comparative Guide to Cyclopropyl Imidates vs. Other Alkyl Imidates in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry and drug development, the choice of functional groups and their substituents is paramount in dictating the outcome of a reaction and the properties of the final molecule. Imidates are versatile and highly reactive intermediates, pivotal in transformations such as the Pinner reaction and the Overman rearrangement.[1][2][3][4] The identity of the alkyl group on the imidate oxygen significantly influences its stability, reactivity, and steric profile.

This guide provides an in-depth comparative analysis of cyclopropyl imidates against other common alkyl imidates, such as methyl and ethyl derivatives. We will explore the unique electronic and steric contributions of the cyclopropyl group and how these properties translate into tangible differences in reaction outcomes, with a focus on applications relevant to medicinal chemistry.

The Cyclopropyl Group: A Unique Modulator of Reactivity

The cyclopropane ring is far from being a simple cycloalkane. Its unique bonding and strained three-membered ring confer properties that are distinct from other alkyl groups.[5]

  • Electronic Properties: The C-C bonds in a cyclopropane ring possess significant p-character, often described as "bent" or Walsh orbitals. This allows the cyclopropyl group to engage in conjugation and act as an electron-donating group, capable of stabilizing adjacent positive charges.[6] This electronic nature is a key differentiator from simple alkyl groups like methyl or ethyl, which exert a weaker inductive (+I) effect.[7]

  • Steric Profile: While small, the cyclopropyl group is a rigid, disc-like structure. This conformational rigidity can enforce specific orientations in transition states, influencing the stereoselectivity of a reaction in ways that flexible alkyl chains cannot.[8]

  • Metabolic Stability: In drug development, the cyclopropyl moiety is frequently introduced to enhance metabolic stability.[5][8][9] The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[9]

These fundamental properties are the primary drivers behind the differing performance of cyclopropyl imidates in chemical reactions.

Formation of Imidates: The Pinner Reaction

The Pinner reaction is a classic method for synthesizing imidates from nitriles and alcohols under acidic conditions, typically using anhydrous HCl.[2][3][10][11] The reaction proceeds via protonation of the nitrile, followed by nucleophilic attack from the alcohol.

Pinner_Reaction

The rate-determining step is often the nucleophilic attack of the alcohol on the activated nitrilium ion. The electron-donating nature of the cyclopropyl group in cyclopropanol could potentially make it a slightly better nucleophile than ethanol or methanol, although the steric bulk may play a counteracting role. However, the primary influence of the alkyl group is observed in the stability and subsequent reactivity of the resulting imidate salt.

Comparative Data on Imidate Stability

Alkyl Group (R')Key Differentiating PropertyExpected Hydrolytic StabilityRationale
Cyclopropyl Electron-donating (resonance), RigidModerate to HighThe electron-donating nature stabilizes the C=N bond. The rigidity may sterically hinder the approach of water.
Ethyl Inductive effect (+I)ModerateThe +I effect of the ethyl group provides some stabilization, but less than the cyclopropyl group.[7]
Methyl Weak inductive effect (+I)LowestThe methyl group offers the least electronic stabilization among the three.
n-Butyl Increased +I effect and stericsHighRecent studies have shown that butyl imidates exhibit high tolerance to hydrolysis, making them isolable and stable intermediates.[12]

This table is based on established principles of electronic and steric effects. Direct comparative kinetic studies are not widely available in the literature.

The Overman Rearrangement: A Case Study in Reactivity

The Overman rearrangement is a powerful[13][13]-sigmatropic rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides, providing access to valuable allylic amines.[1][13][14][15] The reaction proceeds through a concerted, six-membered chair-like transition state.[1][14][16]

Overman_Transition_State

The nature of the 'R' group on the allylic alcohol (which becomes the substituent on the carbon alpha to the oxygen in the imidate) is critical, but the principles can be extended to the imidate's O-alkyl group. In the context of the imidate itself, the O-alkyl group does not directly participate in the cyclic transition state. However, its influence on the electronic nature and stability of the starting imidate can affect the energy barrier for the rearrangement.

The key value of the cyclopropyl group is realized when it is part of the main carbon skeleton, but its influence as the imidate alkyl group is primarily on the stability and handling of the intermediate. For drug development, forming a stable, well-behaved cyclopropyl imidate from a complex allylic alcohol is often a crucial step. The enhanced stability can lead to cleaner reactions and higher yields of the rearranged product.[5][8]

Experimental Protocols

The following protocols are representative procedures for the synthesis and reaction of imidates. The choice of anhydrous solvents and low temperatures in the Pinner reaction is critical to prevent the formation of side products and decomposition of the thermodynamically unstable Pinner salt.[2][11]

Protocol 1: Synthesis of an Alkyl Imidate via the Pinner Reaction

  • Objective: To synthesize an alkyl imidate hydrochloride (Pinner salt) from a nitrile and an alcohol.

  • Rationale: This protocol uses anhydrous HCl to catalyze the reaction. Anhydrous conditions are essential to prevent the hydrolysis of the nitrile or the resulting imidate to a carboxylic ester.[3][11] The reaction is run at low temperature to favor the formation of the kinetic product, the imidate salt, over the thermodynamic amide by-product.[2]

Step-by-Step Methodology:

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂).

  • Reagents: Dissolve the nitrile (1.0 eq) and the corresponding alcohol (e.g., cyclopropanol or ethanol, 1.2 eq) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane, 5 mL per mmol of nitrile).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the solution for 15-20 minutes, or until the solution is saturated.

  • Reaction Progress: Seal the flask and allow it to stir at 0 °C. Monitor the reaction by TLC or ¹H NMR for the disappearance of the nitrile starting material. The Pinner salt will often precipitate out of the solution as a white solid.

  • Work-up: Once the reaction is complete, filter the precipitate under an inert atmosphere. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying and Storage: Dry the resulting imidate hydrochloride salt under high vacuum. Store it under an inert atmosphere (N₂ or Ar) at low temperature, as Pinner salts can be hygroscopic and thermally unstable.[2]

Protocol 2: The Overman Rearrangement of an Allylic Imidate

  • Objective: To convert an allylic alcohol into an allylic amide via an in-situ formed trichloroacetimidate intermediate.

  • Rationale: This two-step, one-pot procedure first forms the allylic trichloroacetimidate, which then undergoes a thermal[13][13]-sigmatropic rearrangement.[1][16] A catalytic amount of base is sufficient for the initial imidate formation.[14] The rearrangement itself is often thermally induced, with the formation of the strong C-N and C=O bonds of the amide providing the thermodynamic driving force for the reaction's irreversibility.[1][16]

Step-by-Step Methodology:

  • Imidate Formation:

    • Dissolve the allylic alcohol (1.0 eq) in an anhydrous solvent like dichloromethane or toluene (0.1–0.2 M).

    • Add a catalytic amount of a strong, non-nucleophilic base such as DBU or NaH (0.1 eq).

    • Cool the solution to 0 °C and add trichloroacetonitrile (1.5 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours until TLC analysis shows complete consumption of the alcohol.

  • Rearrangement:

    • In a sealed tube or a flask equipped with a reflux condenser, heat the solution containing the crude imidate. The required temperature can range from 80 °C to 140 °C (refluxing xylene is common).

    • Monitor the rearrangement by TLC or ¹H NMR. The reaction typically takes several hours.

    • For thermally sensitive substrates, a palladium(II) or mercury(II) catalyst can be used to facilitate the rearrangement at lower temperatures.[13][14]

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the pure allylic trichloroacetamide.

Conclusion and Outlook

The choice between a cyclopropyl imidate and other simple alkyl imidates is a nuanced decision that depends on the specific goals of the synthesis.

  • For Stability and Handling: The unique electronic properties of the cyclopropyl group can confer enhanced stability to the imidate intermediate. For complex, multi-step syntheses where the imidate must be handled or stored, a cyclopropyl or a bulkier alkyl group like n-butyl may be advantageous.[12]

  • For Introducing the Cyclopropyl Moiety: The primary strategic advantage of using cyclopropyl groups lies in their incorporation into the final molecular structure. The cyclopropyl ring is a valuable "bioisostere" for other groups and is prized in medicinal chemistry for its ability to increase metabolic stability, enhance potency, and reduce off-target effects by conformationally constraining a molecule.[5][8][17]

  • In Reactions like the Overman Rearrangement: While the O-alkyl group is not directly in the rearranging core, its influence on the stability and reactivity of the imidate starting material can be critical for achieving high yields and clean conversions, especially with precious or complex allylic alcohols.

Ultimately, the cyclopropyl group offers a unique combination of electronic stabilization and conformational rigidity that sets it apart from simple alkyl groups. Researchers and drug development professionals can leverage these properties to design more robust synthetic routes and create final compounds with improved pharmacological profiles.

References

A Comparative Guide to Stereoselective Reactions with Ethyl Cyclopropanecarbimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount. The cyclopropyl group, a motif of significant interest in medicinal chemistry due to its unique conformational and metabolic properties, often requires stereoselective installation to elicit the desired biological activity. Ethyl cyclopropanecarbimidate hydrochloride emerges as a versatile, yet underexplored, building block in this context. This guide provides a comprehensive assessment of the potential stereoselectivity of reactions involving this reagent, comparing its projected performance with established alternative methodologies, supported by mechanistic insights and analogous experimental data.

The Strategic Importance of this compound in Stereoselective Synthesis

This compound, readily prepared from cyclopropanecarbonitrile via the Pinner reaction, offers a reactive electrophilic center attached to a cyclopropyl ring.[1][2] This structure presents multiple avenues for stereoselective transformations, primarily through the formation of new chiral centers at the imine carbon or by leveraging the cyclopropyl group to influence the stereochemical outcome of reactions on adjacent functionalities. The principal applications lie in the synthesis of chiral cyclopropylamines and cyclopropane-containing heterocycles, both of which are valuable scaffolds in drug discovery.

This guide will explore two key potential stereoselective transformations of this compound:

  • Diastereoselective synthesis of 2-cyclopropyl-2-oxazolines.

  • Stereoselective synthesis of chiral cyclopropylamines.

For each transformation, we will delineate a plausible reaction pathway, assess the potential for stereocontrol, and compare it with established, alternative synthetic routes.

Diastereoselective Synthesis of 2-Cyclopropyl-2-Oxazolines

The reaction of imidates with amino alcohols is a well-established method for the synthesis of 2-oxazolines. When a chiral amino alcohol is employed, this reaction can proceed with high diastereoselectivity, establishing a new stereocenter at the C2 position of the oxazoline ring.

Proposed Reaction with this compound

The reaction of this compound with a chiral amino alcohol, such as (S)-alaninol, is anticipated to proceed via a nucleophilic attack of the amino group on the protonated imidate, followed by cyclization with the elimination of ethanol and subsequent loss of a proton to yield the chiral 2-cyclopropyl-2-oxazoline. The stereochemical outcome of this reaction is primarily dictated by the existing stereocenter in the chiral amino alcohol.

G cluster_0 Reaction Schematic Reactants Ethyl Cyclopropanecarbimidate Hydrochloride + (S)-Alaninol Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product (S)-4-Methyl-2-cyclopropyl- 4,5-dihydrooxazole Intermediate->Product Cyclization & Elimination G cluster_1 Asymmetric Reduction Workflow Start Ethyl Cyclopropanecarbimidate Hydrochloride + R-NH2 Imine N-Substituted Cyclopropyl Imine Start->Imine Amidine/Imine Formation Product Chiral Cyclopropylamine Imine->Product Asymmetric Reduction (e.g., IRED)

References

A Cost-Benefit Analysis of Ethyl Cyclopropanecarbimidate Hydrochloride in the Synthesis of 2-Cyclopropyl-2-Imidazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Guide to Strategic Reagent Selection

In the landscape of pharmaceutical and fine chemical synthesis, the choice of starting materials and synthetic routes is a critical decision point, balancing efficiency, cost, and safety. This guide provides an in-depth cost-benefit analysis of utilizing Ethyl cyclopropanecarbimidate hydrochloride for the synthesis of 2-cyclopropyl-2-imidazoline, a valuable scaffold in medicinal chemistry. We will objectively compare this approach with two prominent alternative methods: the direct condensation of cyclopropanecarboxaldehyde with ethylenediamine using either N-Bromosuccinimide (NBS) or iodine as a catalyst.

Executive Summary: Key Performance Indicators

For chemists and process development scientists, the optimal synthetic pathway is not solely determined by yield but is a multifactorial equation encompassing reagent cost, reaction conditions, and downstream processing. The following table summarizes the key performance indicators for the three synthetic routes to 2-cyclopropyl-2-imidazoline discussed in this guide.

Parameter Route 1: From this compound Route 2: From Cyclopropanecarboxaldehyde with NBS Route 3: From Cyclopropanecarboxaldehyde with Iodine
Starting Materials Cost ModerateLow to ModerateLow
Reagent Cost per Mole HigherLowerLowest
Typical Reported Yield High (often >90%)Good to High (70-95%)Good to High (80-97%)
Reaction Conditions Mild (often room temperature)Mild (often room temperature)Mild to Moderate (can require heating)
Reaction Time Short (typically 1-4 hours)Short (typically 0.5-2 hours)Moderate (typically 1.5-3 hours)
Downstream Processing Simple (filtration of salt byproduct)Requires careful workup to remove succinimideSimple workup
Safety Considerations Standard handling of hydrochloride saltsNBS is a lachrymator and requires careful handlingIodine is corrosive and requires good ventilation

In-Depth Analysis of Synthetic Pathways

Route 1: The Pinner Reaction Approach Utilizing this compound

The use of pre-formed imidate salts, such as this compound, offers a highly efficient and direct route to 2-substituted imidazolines. This method is an extension of the classical Pinner reaction, where a nitrile is reacted with an alcohol in the presence of an acid to form an imidate salt.[1][2]

The primary advantage of this route is the isolation of the imidate hydrochloride as a stable, crystalline solid. This allows for precise stoichiometry in the subsequent cyclization reaction with ethylenediamine. The reaction proceeds via nucleophilic attack of the diamine on the electrophilic carbon of the imidate, followed by intramolecular cyclization and elimination of ethanol. The hydrochloride salt of the product often precipitates from the reaction mixture, simplifying purification.

Pinner_Route cluster_step1 Step 1: Pinner Reaction cluster_step2 Step 2: Cyclization Nitrile Cyclopropyl cyanide Imidate Ethyl cyclopropanecarbimidate hydrochloride Nitrile->Imidate Ethanol, HCl Ethanol Ethanol Ethanol->Imidate HCl HCl (gas) HCl->Imidate Product 2-Cyclopropyl-2-imidazoline hydrochloride Imidate->Product Ethylenediamine Ethylenediamine Ethylenediamine Ethylenediamine->Product

Caption: Synthetic pathway via the Pinner reaction.

Route 2 & 3: Direct Oxidative Condensation from Cyclopropanecarboxaldehyde

A more convergent approach involves the one-pot reaction of cyclopropanecarboxaldehyde and ethylenediamine in the presence of an oxidizing agent. This method avoids the pre-formation and isolation of an intermediate. We will consider two common and effective oxidizing agents: N-Bromosuccinimide (NBS) and molecular iodine.

These one-pot procedures are attractive due to their operational simplicity and often high yields.[3][4][5] The reaction proceeds through the initial formation of a Schiff base or aminal intermediate, which is then oxidized in situ to the imidazoline. The choice of oxidizing agent impacts the reaction conditions, cost, and workup procedure.

  • N-Bromosuccinimide (NBS): NBS is a readily available and effective oxidizing agent for this transformation.[3][6] It offers rapid reaction times at room temperature. However, NBS is a lachrymator, and the succinimide byproduct must be removed during workup.

  • Iodine: Molecular iodine, often in the presence of a mild base like potassium carbonate, provides a cost-effective and environmentally benign alternative.[4][5] The reactions are typically clean, though they may require gentle heating to proceed to completion.

Aldehyde_Routes cluster_aldehyde One-Pot Condensation-Oxidation cluster_oxidants Oxidizing Agents Aldehyde Cyclopropanecarboxaldehyde Intermediate Aminal Intermediate Aldehyde->Intermediate Ethylenediamine Ethylenediamine Ethylenediamine Ethylenediamine->Intermediate Product 2-Cyclopropyl-2-imidazoline Intermediate->Product Oxidation NBS N-Bromosuccinimide NBS->Product Iodine Iodine / K2CO3 Iodine->Product

Caption: One-pot synthesis from an aldehyde.

Cost Analysis: A Deeper Dive into Reagent Economics

To provide a meaningful cost comparison, we have compiled pricing information from various suppliers for the key reagents and calculated an approximate cost per mole. It is important to note that these prices are subject to change and may vary based on supplier, purity, and quantity.

Reagent CAS Number Typical Price (USD) Molecular Weight ( g/mol ) Approximate Cost per Mole (USD)
This compound 63190-44-3$36.00 / 1g149.62$5386.32
Cyclopropyl cyanide 5500-21-0$182.46 / 100mL (d=0.91)[7]67.09$135.19
Ethanol (Anhydrous) 64-17-5$9.43 / 500mL (d=0.789)[8]46.07$1.10
Hydrogen Chloride (gas) 7647-01-0$190 / metric ton[9]36.46$0.007
Cyclopropanecarboxaldehyde 1489-69-6$37.30 / 1g[9]70.09$2614.34
Ethylenediamine 107-15-3$86.90 / 2.5L (d=0.899)[10]60.10$2.29
N-Bromosuccinimide (NBS) 128-08-5$44.30 / 100g[1]177.98$7.89
Iodine 7553-56-2$69.99 / 100g253.81$17.76

Analysis:

  • Route 1 (Imidate): The primary cost driver is the starting material, this compound, which is significantly more expensive per mole than the precursors for the other routes. However, its synthesis from the relatively inexpensive cyclopropyl cyanide, ethanol, and HCl should be considered for large-scale operations.

  • Route 2 & 3 (Aldehyde): The aldehyde starting material is also costly, but the subsequent reagents (NBS or iodine and ethylenediamine) are considerably cheaper. The overall cost of these routes is likely to be lower than purchasing the pre-formed imidate, especially at a smaller scale.

Experimental Protocols

Protocol 1: Synthesis of 2-Cyclopropyl-2-imidazoline from this compound
  • To a solution of this compound (1.0 eq) in anhydrous ethanol at 0 °C, add ethylenediamine (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product hydrochloride salt may precipitate. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product remains in solution, concentrate the mixture under reduced pressure and purify by recrystallization or column chromatography.

Protocol 2: One-Pot Synthesis of 2-Cyclopropyl-2-imidazoline from Cyclopropanecarboxaldehyde with NBS[3]
  • To a solution of cyclopropanecarboxaldehyde (1.0 eq) in dichloromethane (CH2Cl2) at 0 °C, add ethylenediamine (1.2 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: One-Pot Synthesis of 2-Cyclopropyl-2-imidazoline from Cyclopropanecarboxaldehyde with Iodine[4][5]
  • To a solution of cyclopropanecarboxaldehyde (1.0 eq) and ethylenediamine (1.2 eq) in absolute ethanol, add potassium carbonate (2.0 eq) and molecular iodine (1.1 eq).

  • Stir the mixture at room temperature or heat to reflux (depending on substrate reactivity) for 1.5-3 hours. Ultrasound irradiation has also been reported to accelerate this reaction.[5]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with aqueous sodium thiosulfate solution to remove excess iodine, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion and Recommendations

The choice between these synthetic routes for 2-cyclopropyl-2-imidazoline depends heavily on the scale of the synthesis and the available resources.

  • For small-scale, rapid synthesis in a research and development setting, the one-pot aldehyde condensation methods (Routes 2 and 3) are highly attractive. They offer good to excellent yields with readily available and less expensive reagents than the pre-formed imidate. The NBS-mediated route is often faster, while the iodine-catalyzed method is more cost-effective and environmentally friendly.

  • For large-scale production, the Pinner reaction approach (Route 1), where the this compound is synthesized in-house from inexpensive starting materials, becomes economically viable. This route offers high yields and potentially simpler purification of the final product, which are critical considerations for process chemistry.

Ultimately, the optimal choice requires a careful evaluation of the specific project needs, including cost constraints, time pressures, and the scale of the synthesis. This guide provides the foundational data and experimental context to make an informed and strategic decision.

References

The Pinner Reaction Workhorse: A Comparative Guide to Ethyl Cyclopropanecarbimidate Hydrochloride in Amidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the cyclopropyl moiety is a prized structural motif, celebrated for its ability to confer unique conformational constraints, enhance metabolic stability, and improve the potency of drug candidates. The introduction of this three-membered ring can be a synthetic challenge, and the subsequent elaboration into functional groups like amidines is a critical step in the synthesis of many bioactive molecules. Ethyl cyclopropanecarbimidate hydrochloride has emerged as a key reagent for the efficient synthesis of cyclopropyl-substituted amidines. This guide provides an in-depth technical comparison of its application, supported by mechanistic insights and experimental considerations.

The Power of the Pinner Reaction: A Reliable Route to Amidines

This compound is primarily utilized in the Pinner reaction, a classic and dependable method for the synthesis of amidines from nitriles. The process begins with the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. In the case of this compound, this Pinner salt is pre-formed and isolated, providing a stable and readily available electrophile for the subsequent reaction with amines to furnish the desired amidine.

The reaction is initiated by the protonation of the nitrile's nitrogen atom, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the nitrile carbon to form an imidate intermediate. This imidate is then protonated and stabilized as the hydrochloride salt.

Pinner_Reaction_Mechanism cluster_step1 Step 1: Formation of the Nitrilium Ion cluster_step2 Step 2: Nucleophilic Attack by Alcohol cluster_step3 Step 3: Formation of the Imidate Hydrochloride (Pinner Salt) Nitrile R-C≡N Nitrilium_Ion R-C≡N⁺-H  Cl⁻ Nitrile->Nitrilium_Ion Protonation HCl H-Cl Imidate_Intermediate R-C(=N⁺H₂)-OR'  Cl⁻ Nitrilium_Ion->Imidate_Intermediate Nucleophilic Attack Alcohol R'-OH Alcohol->Imidate_Intermediate Pinner_Salt [R-C(=NH)-OR']⁺  Cl⁻ Imidate_Intermediate->Pinner_Salt Deprotonation

Caption: Mechanism of the Pinner Reaction for Imidate Hydrochloride Formation.

This compound in Action: Synthesis of Bioactive Scaffolds

The true utility of this compound is demonstrated in its application as a key building block in the synthesis of complex heterocyclic molecules with therapeutic potential. Several patented synthetic routes for novel drug candidates utilize this reagent to introduce the cyclopropylamidine functionality.

For instance, in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, this compound is reacted with a primary amine on a complex heterocyclic core to furnish the final active pharmaceutical ingredient.[1] Similarly, it has been employed in the synthesis of NLRP3 inflammasome inhibitors, transcription activating protein inhibitors, and C3a receptor modulators.[2][3]

The general reaction scheme involves the treatment of a primary amine with this compound in a suitable solvent, often in the presence of a non-nucleophilic base to neutralize the liberated hydrochloric acid.

Amidine_Synthesis Reactants R-NH₂ + [Cyclopropyl-C(=NH)-OEt]⁺ Cl⁻ Product R-N=C(NH₂)-Cyclopropyl + EtOH + HCl Reactants->Product Base, Solvent

Caption: General Reaction for Amidine Synthesis using this compound.

Comparative Analysis: Why Choose this compound?

While other methods for amidine synthesis exist, the use of a pre-formed imidate hydrochloride like this compound offers several advantages, particularly in the context of complex molecule synthesis.

MethodReagentsAdvantagesDisadvantages
Pinner Reaction (using pre-formed imidate) This compound, Amine, BaseMild reaction conditions, High functional group tolerance, Readily available reagentStoichiometric use of the imidate
Direct condensation of Nitrile and Amine Cyclopropanecarbonitrile, Amine, Catalyst (e.g., Lewis acid)Atom economicalOften requires harsh conditions (high temperature/pressure), Catalyst may be sensitive
Reaction of Amides with Amines Cyclopropanecarboxamide, Amine, Dehydrating agentReadily available starting materialsRequires activation of the amide, Can lead to side products
From Thioamides Cyclopropanecarbothioamide, Amine, Activating agentCan be effective for certain substratesThioamides can be odorous and toxic, Requires an activating agent

The primary advantage of using this compound lies in its reliability and mild reaction conditions . The Pinner salt is a well-behaved electrophile, and its reaction with amines generally proceeds cleanly without the need for harsh reagents or high temperatures. This is particularly crucial when working with complex substrates bearing multiple functional groups that might not be compatible with other amidine synthesis protocols.

Experimental Protocol: A General Procedure for the Synthesis of Cyclopropyl Amidines

The following is a representative experimental protocol for the reaction of this compound with a primary amine, based on procedures described in the patent literature.

Materials:

  • This compound

  • Primary amine substrate

  • Anhydrous ethanol (or other suitable solvent)

  • Triethylamine (or other non-nucleophilic base)

  • Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a solution of the primary amine (1.0 equivalent) in anhydrous ethanol, add triethylamine (2.0 equivalents).

  • Add this compound (1.2 equivalents) portion-wise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 50-60 °C) and monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired cyclopropyl amidine.

Note: The optimal solvent, base, and reaction temperature may vary depending on the specific substrate. It is recommended to perform small-scale optimization experiments.

Conclusion: A Valuable Tool for Drug Discovery

This compound has proven to be a valuable and reliable reagent for the introduction of the cyclopropylamidine moiety in the synthesis of complex molecules, particularly in the field of drug discovery. Its use in the Pinner reaction offers a mild and efficient alternative to other amidine synthesis methods, demonstrating high functional group tolerance and predictable reactivity. As the demand for novel therapeutics containing the unique cyclopropyl group continues to grow, the importance of reagents like this compound in the synthetic chemist's toolbox is set to increase.

References

A Senior Application Scientist's Guide to Ethyl Cyclopropanecarbimidate Hydrochloride: Synthesis, Applications, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of unique structural motifs is paramount to innovation. The cyclopropyl group, a small, strained ring, is a bioisostere for various functional groups and can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. When coupled with the reactive potential of an imidate, it forms a powerful building block. This guide provides an in-depth technical analysis of Ethyl cyclopropanecarbimidate hydrochloride, a key reagent for introducing the cyclopropyl moiety into heterocyclic scaffolds. We will explore its synthesis, showcase its application in a practical case study, and objectively compare these methods with viable alternatives, supported by experimental data and protocols.

Part 1: The Synthesis of this compound via the Pinner Reaction

This compound is most reliably synthesized using the Pinner reaction, a classic acid-catalyzed method that converts a nitrile into an imidate salt, also known as a Pinner salt.[1] This reaction, first discovered by Adolf Pinner in 1877, involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, typically anhydrous hydrogen chloride (HCl).[1][2]

Reaction Mechanism

The mechanism begins with the protonation of the nitrile's nitrogen atom by the strong acid, which creates a highly electrophilic nitrilium ion.[2][3][4] This activated intermediate is then susceptible to nucleophilic attack by the alcohol (in this case, ethanol). A subsequent proton transfer yields the final product, the this compound salt.[2][3][4]

Pinner_Reaction cluster_reactants Reactants cluster_products Product CPN Cyclopropanecarbonitrile Nitrilium Nitrilium Ion (Activated) CPN->Nitrilium Protonation by HCl EtOH Ethanol Intermediate Protonated Intermediate HCl HCl Nitrilium->Intermediate Nucleophilic attack by Ethanol Product Ethyl cyclopropanecarbimidate hydrochloride (Pinner Salt) Intermediate->Product Proton Transfer

Caption: Mechanism of the Pinner Reaction for this compound synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the principles of the Pinner reaction.

Materials:

  • Cyclopropanecarbonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas or a solution in an anhydrous solvent)

  • Round-bottom flask with a stir bar

  • Gas inlet tube

  • Drying tube (e.g., with CaCl₂)

  • Ice bath

Procedure:

  • Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reagent Preparation: In the flask, prepare a solution of cyclopropanecarbonitrile (1.0 eq) in a mixture of anhydrous ethanol (1.1 eq) and anhydrous diethyl ether.

  • Acidification: Cool the solution to 0°C using an ice bath. Bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring. Alternatively, add a pre-prepared saturated solution of HCl in anhydrous ether dropwise. Temperature control is critical to prevent the thermodynamically unstable imidate hydrochloride from rearranging into byproducts.[1]

  • Reaction: After the addition of HCl, allow the reaction mixture to stir at 0°C. The reaction progress can be monitored by the precipitation of the crystalline Pinner salt. The reaction is typically left to stir for several hours or overnight to ensure complete conversion.

  • Isolation: Collect the precipitated solid by filtration under an inert atmosphere. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting white crystalline solid, this compound, under vacuum. The product should be stored under inert, anhydrous conditions at low temperature (-20°C is recommended) due to its reactivity and hygroscopic nature.[5]

Part 2: Comparison with Alternative Imidate Synthesis Methodologies

While the Pinner reaction is a cornerstone for preparing imidate hydrochlorides, other methods exist for synthesizing imidates, each with its own set of advantages and limitations.[2][4][6]

MethodDescriptionReaction ConditionsAdvantagesDisadvantages
Pinner Reaction Acid-catalyzed reaction of a nitrile with an alcohol.[1]Anhydrous strong acid (HCl), low temperature.High yield for many substrates, forms stable hydrochloride salt.Requires harsh, anhydrous conditions; sensitive functional groups may not be tolerated.[3]
Nef Synthesis Base-catalyzed reaction of a nitrile with an alcohol and an alkoxide.[2][4]Basic (e.g., sodium ethoxide), anhydrous.Complementary to the Pinner reaction, useful for electron-deficient nitriles.[1]Strong base can cause side reactions; may not be suitable for base-labile substrates.
Amide O-Alkylation Direct alkylation of an amide on the oxygen atom.Requires a strong alkylating agent (e.g., Meerwein's reagent, trialkyloxonium salts).[4]Can be very effective for specific substrates.Competition between N- and O-alkylation is a significant issue; alkylating agents can be hazardous.[4]
Aza-Claisen Rearrangement Thermal rearrangement of N-allyl ynamides.[2][4]Thermal conditions, often in the presence of molecular sieves.Forms substituted α-allyl imidates.Requires synthesis of specialized starting materials (ynamides).

Part 3: Case Study: Synthesis of 2-Cyclopropyl-2-imidazoline

A primary application of Pinner salts like this compound is in the synthesis of N-heterocycles.[6] Imidazolines, in particular, are a class of compounds with significant biological activity and are used as precursors to N-heterocyclic carbenes (NHCs).[7] The reaction of an imidate with a 1,2-diamine is a traditional and efficient method for their synthesis.[7]

Experimental Workflow: From Imidate to Imidazoline

Caption: Experimental workflow for the synthesis of 2-Cyclopropyl-2-imidazoline.

Detailed Protocol: Synthesis of 2-Cyclopropyl-2-imidazoline

Materials:

  • This compound

  • Ethylenediamine

  • Anhydrous Methanol

  • Round-bottom flask with a stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol under an inert atmosphere.

  • Amine Addition: Cool the solution to 0°C in an ice bath. Add ethylenediamine (1.1 eq) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.

  • Workup: Remove the solvent under reduced pressure. The resulting residue can be taken up in a suitable solvent (e.g., dichloromethane) and washed with water or brine to remove any ammonium salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure 2-cyclopropyl-2-imidazoline.

Part 4: Comparative Analysis of 2-Imidazoline Syntheses

The use of this compound provides a direct and efficient route to 2-cyclopropyl-2-imidazoline. However, it is essential to consider alternative synthetic strategies to appreciate its advantages and disadvantages fully.

Synthesis MethodStarting MaterialsKey Reagents/ConditionsAdvantagesDisadvantages
From Imidate (This Guide) Imidate hydrochloride, diamine.Base or neutral, mild conditions.Direct, high-yielding, utilizes pre-formed C-N bond precursor.Requires prior synthesis of the imidate.
From Aldehyde Aldehyde, diamine.Oxidant (e.g., I₂, H₂O₂, t-BuOCl).Readily available aldehydes, one-pot reaction.Requires an oxidant, which can limit functional group tolerance.
From Nitrile (One-Pot) Nitrile, diamine.Lewis acid or other catalysts.Atom-economical, avoids isolation of imidate.Can require harsh conditions or specialized catalysts.
From Imines & Acid Chlorides Imine, acid chloride, CO.Palladium catalyst.[7]Multicomponent reaction allows for diversity.Requires handling of CO gas and a precious metal catalyst.[7]

The choice of synthetic route ultimately depends on factors such as the availability of starting materials, functional group compatibility, and scalability. The imidate-based approach is particularly advantageous when the corresponding nitrile is readily accessible, providing a reliable and high-yielding pathway to the desired imidazoline.

Conclusion

This compound is a valuable and highly reactive intermediate for synthetic chemists. Its preparation via the Pinner reaction, while requiring careful control of conditions, is a robust method starting from cyclopropanecarbonitrile. The resulting Pinner salt serves as an excellent precursor for constructing more complex heterocyclic systems, most notably 2-substituted imidazolines, which are prevalent motifs in medicinal chemistry. By understanding the synthesis of this key building block and comparing its application to alternative methodologies, researchers can make more informed decisions in designing efficient and effective synthetic routes for the discovery and development of novel chemical entities.

References

A Senior Application Scientist's Guide to Alternatives for Ethyl Cyclopropanecarbimidate Hydrochloride in Amidine and Imidazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the efficient and reliable synthesis of nitrogen-containing heterocycles and functional groups is paramount. Among these, amidines and their cyclic counterparts, imidazolines, are privileged scaffolds due to their diverse biological activities and utility as synthetic intermediates. For decades, the Pinner reaction, utilizing reagents like Ethyl cyclopropanecarbimidate hydrochloride, has been a cornerstone for accessing these moieties from nitriles. However, the classical Pinner reaction's reliance on harsh acidic conditions and the handling of gaseous hydrogen chloride has prompted the development of milder, more versatile, and scalable alternatives.

This guide provides an in-depth comparison of contemporary reagents and methodologies that serve as alternatives to this compound for the synthesis of cyclopropyl-substituted amidines and imidazolines. We will delve into the mechanistic underpinnings of these alternatives, present comparative experimental data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic endeavors.

The Benchmark: this compound and the Pinner Reaction

This compound is a classic Pinner salt, generated from the reaction of cyclopropanecarbonitrile with ethanol under anhydrous acidic conditions (typically gaseous HCl).[1][2] The resulting imidate is a versatile intermediate that can be readily converted to the corresponding amidine upon treatment with an amine or cyclized with a diamine to form an imidazoline.

The primary advantage of this method lies in its long-standing history and well-documented procedures. However, its drawbacks are significant in the context of modern process chemistry and drug discovery:

  • Harsh Conditions: The use of stoichiometric, strong acids like gaseous HCl can be detrimental to sensitive functional groups elsewhere in the molecule.[3]

  • Safety and Handling: Gaseous hydrogen chloride is corrosive and requires specialized equipment for safe handling, making it less amenable to high-throughput screening and scale-up.[4]

  • Limited Substrate Scope: Nitriles with acid-labile groups may not be compatible with the classical Pinner conditions.

The workflow for a typical Pinner reaction followed by aminolysis to form a cyclopropyl amidine is depicted below.

cluster_0 Pinner Reaction cluster_1 Amidine Formation Cyclopropanecarbonitrile Cyclopropanecarbonitrile Imidate_HCl Ethyl cyclopropanecarbimidate hydrochloride Cyclopropanecarbonitrile->Imidate_HCl Acid-catalyzed alcoholysis Ethanol_HCl Ethanol, Anhydrous HCl Cyclopropyl_Amidine N-substituted Cyclopropyl Amidine Imidate_HCl->Cyclopropyl_Amidine Aminolysis Amine Primary or Secondary Amine (R1R2NH)

Caption: Pinner reaction workflow for cyclopropyl amidine synthesis.

Alternative Pathway 1: Lewis Acid-Catalyzed Direct Amination of Nitriles

A significant advancement in the synthesis of amidines is the direct reaction of nitriles with amines, catalyzed by Lewis acids. This approach circumvents the need for the pre-formation and isolation of imidate salts, offering a more streamlined and often milder reaction profile.

Mechanism and Rationale: Lewis acids, such as AlCl₃, ZnCl₂, and more recently, transition metal triflates like Yb(OTf)₃ and Hf(OTf)₄, activate the nitrile group by coordinating to the nitrogen atom.[5][6] This coordination increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by an amine. The resulting amidine-Lewis acid complex is then hydrolyzed during workup to release the free amidine.

Nitrile Cyclopropanecarbonitrile Activated_Nitrile Activated Nitrile-Lewis Acid Complex Nitrile->Activated_Nitrile Coordination Lewis_Acid Lewis Acid (e.g., AlCl3, Yb(OTf)3) Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Nitrile->Tetrahedral_Intermediate Nucleophilic Attack Amine Amine (R1R2NH) Amidine_Complex Amidine-Lewis Acid Complex Tetrahedral_Intermediate->Amidine_Complex Proton Transfer & Re-arrangement Final_Amidine Cyclopropyl Amidine Amidine_Complex->Final_Amidine Hydrolysis (Workup) cluster_0 Catalyst Generation cluster_1 Imidazoline Formation Thioacetamide Thioacetamide H2S H₂S (Catalyst) Thioacetamide->H2S Ethylenediamine_1 Ethylenediamine Thioamide_Intermediate Thioamide Intermediate Nitrile Cyclopropanecarbonitrile Nitrile->Thioamide_Intermediate H₂S addition Imidazoline 2-Cyclopropyl-2-imidazoline Thioamide_Intermediate->Imidazoline Cyclization Ethylenediamine_2 Ethylenediamine

References

Safety Operating Guide

Navigating the Disposal of Ethyl Cyclopropanecarbimidate Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and development, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of ethyl cyclopropanecarbimidate hydrochloride (CAS No. 63190-44-3). By understanding the chemical's properties and the principles of responsible waste management, you can ensure the protection of yourself, your colleagues, and the environment.

Understanding the Hazard Profile

Before handling any chemical for disposal, a thorough understanding of its hazard profile is paramount. This compound is a compound that requires careful handling due to its potential health and environmental risks.

According to its Safety Data Sheet (SDS), this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) is non-negotiable.

Key Hazard Information:

Hazard StatementPrecautionary StatementSource
Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2]

The Disposal Workflow: A Step-by-Step Approach

The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with its removal by a licensed waste disposal service.

Immediate Handling and Segregation

All waste containing this compound must be collected at the point of generation.[3] Never mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4] Incompatible chemicals must be kept separate to prevent dangerous reactions.[5][6]

Experimental Protocol: Waste Collection

  • Container Selection: Use a designated, leak-proof, and chemically compatible container with a secure lid.[5][7]

  • Labeling: Immediately label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[3][8] The label should also include the date of accumulation and the name of the generating laboratory.

  • Storage: Store the waste container in a designated satellite accumulation area, which should be a well-ventilated location away from incompatible materials.[3][8]

Disposal Decision Tree

The following diagram outlines the decision-making process for the proper disposal route of this compound waste.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated collect Collect in a labeled, compatible container start->collect storage Store in designated satellite accumulation area collect->storage is_spill Is it a spill? storage->is_spill small_spill Small Spill: Absorb with inert material is_spill->small_spill Yes, small large_spill Large Spill: Evacuate and contact EHS is_spill->large_spill Yes, large contact_ehs Contact EHS for waste pickup is_spill->contact_ehs No package_spill Package absorbed material as hazardous waste small_spill->package_spill large_spill->contact_ehs package_spill->contact_ehs disposal Licensed chemical destruction plant or controlled incineration contact_ehs->disposal

Caption: Disposal workflow for this compound.

Spill Management: Preparedness is Key

In the event of a spill, a swift and appropriate response is crucial to mitigate risks.

  • Small Spills: For minor spills, use an inert absorbent material like sand or vermiculite to contain the substance.[9] Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[2]

  • Large Spills: In the case of a significant spill, evacuate the immediate area and notify your laboratory supervisor and EHS office immediately.[10]

Regulatory Compliance: Adhering to the Law

The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[5][7] Academic laboratories may be subject to the alternative requirements of Subpart K.[11] It is imperative to be familiar with and adhere to all federal, state, and institutional regulations.

The primary approved disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Under no circumstances should this chemical be discharged into the sewer system. [2]

Container Decontamination

Empty containers that once held this compound must also be managed as hazardous waste. The recommended procedure is to triple rinse the container with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous waste.[4] Once decontaminated, the container can be punctured to prevent reuse and disposed of according to institutional guidelines.[2]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific chemical hygiene plan and EHS professionals for guidance.

References

Strategic Handling Protocol: Personal Protective Equipment for Ethyl Cyclopropanecarboximidate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive operational framework for the safe handling and disposal of Ethyl cyclopropanecarboximidate hydrochloride (CAS No: 63190-44-3). As a senior application scientist, this protocol is designed to move beyond simple checklists, offering a deep, causal understanding of the necessary precautions. The procedures outlined below are structured to create a self-validating system of safety, ensuring the protection of researchers and the integrity of experimental work.

Hazard Profile and Inherent Risks

Ethyl cyclopropanecarboximidate hydrochloride is a reactive chemical intermediate. Its hazard profile is dictated by its constituent parts: the imidate functional group and the hydrochloride salt.

  • Chemical Reactivity: Imidate hydrochlorides are synthesized from nitriles and alcohols in the presence of hydrogen chloride.[1][2][3] This reaction is reversible; in the presence of moisture, the compound can hydrolyze, releasing hydrochloric acid, which is corrosive and a respiratory irritant.[4]

  • Toxicological Assessment: While comprehensive toxicological data for this specific molecule is limited[5], the available safety data sheets (SDS) and data on analogous structures indicate several potential hazards. The non-hydrochloride form is known to cause skin, eye, and respiratory irritation.[6] The hydrochloride salt form warrants a higher level of caution due to the potential for hydrolysis and the hazards associated with acidic compounds. Standard precautionary statements for similar chemicals include warnings for skin contact, eye contact, inhalation, and ingestion.[7]

Summary of Potential Hazards

Hazard Route Description Primary Concern
Inhalation Dust or aerosols can cause respiratory tract irritation.[6] Hydrolysis may release HCl gas, leading to severe irritation or chemical burns to the respiratory system.[4] Acute respiratory distress, long-term damage.
Dermal (Skin) Contact May cause skin irritation, redness, or chemical burns upon prolonged contact.[6][7] Some related compounds are toxic in contact with skin. Localized irritation, potential for systemic absorption.
Ocular (Eye) Contact Poses a risk of serious eye irritation or severe damage.[6][7] Direct contact with dust or splashes can lead to irreversible harm. Corneal damage, potential loss of vision.

| Ingestion | Assumed to be harmful or toxic if swallowed, a common classification for reactive chemical intermediates.[7] | Gastrointestinal irritation, systemic toxicity. |

The Core Defense: Personal Protective Equipment (PPE) Ensemble

A multi-layered PPE approach is mandatory to create a robust barrier against all potential exposure routes.[8] The selection of each component is based directly on the risks identified above.

Table of Recommended Personal Protective Equipment

PPE Component Specification Rationale
Gloves Double-gloving with powder-free nitrile gloves. The outer glove should have extended cuffs that cover the sleeves of the lab coat or gown. Provides a primary barrier against dermal absorption.[8] Double-gloving minimizes risk in case the outer glove is breached.[8] Powder-free gloves prevent the aerosolization of chemical particles.[8]
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs. A chemical-resistant apron can be worn over the gown for added protection during liquid transfers. Protects the body and personal clothing from contamination by splashes or dust.[8][9] The back-closing design provides superior frontal protection compared to a standard lab coat.
Eye & Face Protection Snug-fitting safety goggles AND a full-face shield. Goggles provide a seal around the eyes to protect against dust and splashes.[9][10] The face shield offers a secondary layer of protection for the entire face from splashes, which is critical when handling potentially corrosive materials.[11][12]
Respiratory Protection NIOSH-certified N95 or P100 filtering facepiece respirator (for handling solids). A powered air-purifying respirator (PAPR) may be required for large quantities or situations with high aerosolization potential.[8] Prevents the inhalation of airborne chemical dust.[8] Crucial for mitigating the risk of respiratory irritation from the compound itself and potential HCl vapor from hydrolysis.[6]

| Foot Protection | Closed-toe, chemical-resistant shoes and disposable shoe covers. | Protects feet from spills.[10] Shoe covers prevent the tracking of contaminants out of the designated work area.[8] |

Operational Plan: From Receipt to Reaction

All handling of Ethyl cyclopropanecarboximidate hydrochloride must occur within a designated area equipped with appropriate engineering controls.

3.1. Engineering Controls & Preparation

  • Designated Workspace: All work must be conducted in a certified chemical fume hood to control airborne contaminants.[8]

  • Verify Airflow: Before starting, ensure the fume hood is functioning correctly and the airflow is adequate.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, solvents, glassware) inside the fume hood to minimize movement in and out of the controlled space.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.

3.2. Protocol: PPE Donning & Doffing

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence Diagram

cluster_donning Donning Sequence: Clean to Contaminated gown 1. Gown/Apron respirator 2. Respirator gown->respirator goggles 3. Goggles respirator->goggles face_shield 4. Face Shield goggles->face_shield gloves_inner 5. Inner Gloves face_shield->gloves_inner gloves_outer 6. Outer Gloves (over cuffs) gloves_inner->gloves_outer

Caption: PPE Donning Sequence.

Doffing (Removing) Sequence Diagram

cluster_doffing Doffing Sequence: Contaminated to Clean gloves_outer 1. Outer Gloves (Peel away) gown 2. Gown & Inner Gloves (Roll away from body) gloves_outer->gown face_shield 3. Face Shield gown->face_shield goggles 4. Goggles face_shield->goggles respirator 5. Respirator goggles->respirator

Caption: PPE Doffing Sequence.

3.3. Protocol: Handling the Compound

  • Weighing: Use a dedicated spatula. Tare the balance with a weigh boat inside the fume hood. Add the chemical slowly to minimize dust formation.

  • Dissolving: If making a solution, add the solid to the solvent (not the other way around). Use a magnetic stirrer to avoid splashing. Keep the container covered as much as possible.

  • Transfers: Use appropriate glassware (e.g., pipettes, cannulas) for liquid transfers to minimize spills.

Contingency & Disposal Protocols

4.1. Emergency Plan: Spills and Exposure

  • Skin Exposure: Immediately remove contaminated clothing.[7] Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]

  • Eye Exposure: Immediately flush eyes with a gentle stream of pure water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[7] Seek immediate medical attention.

  • Minor Spill (inside fume hood):

    • Alert others in the area.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[7]

  • Major Spill:

    • Evacuate the immediate area and alert others.[8]

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.[8]

4.2. Waste Disposal Plan

All waste generated from handling Ethyl cyclopropanecarboximidate hydrochloride is considered hazardous.

Waste Disposal Workflow

cluster_waste Waste Stream Management start Waste Generated solid_waste Contaminated Solids (Gloves, weigh boats, paper towels) start->solid_waste liquid_waste Unused/Waste Solutions start->liquid_waste collect_solid Place in double, heavy-duty plastic bags inside a labeled hazardous solid waste container. solid_waste->collect_solid collect_liquid Collect in a sealed, labeled, 'Halogenated Organic Waste' container. liquid_waste->collect_liquid dispose Arrange for pickup by institutional EHS or licensed waste disposal company. collect_solid->dispose collect_liquid->dispose

Caption: Waste Disposal Decision Workflow.

  • Solid Waste: All contaminated disposables (gloves, shoe covers, weigh boats, absorbent pads) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[7]

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a dedicated, sealed container labeled for "Halogenated Organic Waste." Do not mix with other waste streams.[13]

  • Decontamination: Decontaminate glassware and equipment with an appropriate solvent (e.g., ethanol), collecting the rinsate as hazardous liquid waste.

  • Final Disposal: All waste must be disposed of through your institution's EHS program or a licensed chemical waste contractor, in accordance with all local, state, and federal regulations.[7][14]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl cyclopropanecarbimidate hydrochloride
Reactant of Route 2
Ethyl cyclopropanecarbimidate hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.